Product packaging for 4,6-Dibromo-1H-indazole(Cat. No.:CAS No. 447430-07-1)

4,6-Dibromo-1H-indazole

Cat. No.: B1262942
CAS No.: 447430-07-1
M. Wt: 275.93 g/mol
InChI Key: VISLECNHRSEMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Dibromo-1H-indazole is a dibrominated indazole derivative that serves as a key synthetic intermediate in organic and medicinal chemistry research. The indazole scaffold is a privileged structure in drug discovery, known for its presence in pharmacologically active compounds and its ability to mimic binding motifs found in natural products . This particular 4,6-dibromo-substituted analogue is a valuable building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to rapidly generate a diverse library of novel compounds for biological evaluation . Indazole derivatives have demonstrated a broad spectrum of biological activities in scientific research, including potential as antitumor agents, kinase inhibitors, and immune-modulators . Specifically, 4,6-disubstituted-1H-indazole-4-amine derivatives have been investigated in preclinical studies for their immune-chemotherapy effects and in vivo antitumor activity, acting through mechanisms such as inhibition of tryptophan-2,3-dioxygenase (TDO), an important tumor immune checkpoint . The compound should be stored sealed in a dry environment at room temperature. This compound is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2N2 B1262942 4,6-Dibromo-1H-indazole CAS No. 447430-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISLECNHRSEMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646146
Record name 4,6-Dibromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447430-07-1
Record name 4,6-Dibromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 4,6-Dibromo-1H-indazole: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dibromo-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, outlines potential synthetic routes, and explores its emerging role as a scaffold for the development of targeted therapeutics, particularly in oncology.

Core Properties of this compound

This compound, with the CAS number 447430-07-1 , is a disubstituted indazole derivative. The strategic placement of bromine atoms at the 4 and 6 positions of the indazole ring system imparts unique physicochemical properties that are advantageous for its application as a building block in drug discovery.

Physicochemical and Spectroscopic Data

While specific experimental data for some physical properties of this compound are not extensively reported in publicly available literature, the following table summarizes its key identifiers and known characteristics. Data for closely related bromo-indazoles are also provided for comparative purposes.

PropertyThis compound6-Bromo-1H-indazole (for comparison)4-Bromo-1H-indazole (for comparison)
CAS Number 447430-07-179762-54-2186407-74-9
Molecular Formula C₇H₄Br₂N₂C₇H₅BrN₂C₇H₅BrN₂
Molecular Weight 275.93 g/mol 197.03 g/mol 197.03 g/mol
Appearance Expected to be a solidSolidSolid
Melting Point Data not available176-180 °C160-165 °C[1]
Boiling Point Data not availableData not availableData not available
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.Soluble in polar organic solvents.Soluble in DMSO.[2]
¹H NMR (Predicted) Peaks corresponding to aromatic protons on the indazole ring.δ (ppm) in CD₃OD: 8.03 (s, 1H), 7.67-7.72 (m, 2H), 7.24-7.26 (m, 1H)Data available in various deuterated solvents.
¹³C NMR (Predicted) Signals for the carbon atoms of the dibrominated indazole core.Predicted shifts for C3, C3a, C4, C5, C6, C7, C7a.Data available.
IR (Predicted, cm⁻¹) N-H stretching, C=C and C=N ring stretching, C-Br stretching.N-H stretching (~3100-3300), C=C and C=N stretching (~1400-1600), C-Br stretching (<700).Characteristic peaks for the indazole ring and C-Br bond.
Mass Spec (m/z) Expected M+ peak at ~276, with characteristic isotopic pattern for two bromine atoms.M+ peak at ~197.M+ peak at ~197.

Synthesis of this compound

Proposed Synthetic Workflow

A plausible synthetic route involves the direct bromination of 1H-indazole. This method is advantageous due to the commercial availability of the starting material. The workflow would proceed as follows:

G cluster_0 Synthesis of this compound start 1H-Indazole step1 Brominating Agent (e.g., NBS, Br₂) start->step1 Reactant step2 Reaction in a suitable solvent (e.g., Acetic Acid, DMF) step1->step2 Addition step3 Work-up and Purification (e.g., extraction, chromatography) step2->step3 Reaction Completion product This compound step3->product Isolation G cluster_1 General Kinase Inhibition by Indazole Derivatives kinase Protein Kinase phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase inhibitor This compound Derivative inhibitor->kinase Competitive Inhibition signaling Downstream Signaling phosphorylated_substrate->signaling Activation

References

An In-depth Technical Guide to 4,6-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Their role as privileged scaffolds is primarily due to their structural resemblance to purines, enabling them to function as effective kinase inhibitors.[2] Among these, 4,6-Dibromo-1H-indazole is a key synthetic intermediate. The strategic placement of bromine atoms at the C4 and C6 positions provides two reactive sites for further functionalization, typically through cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug design, making it a valuable building block for developing targeted therapeutics, particularly in oncology.[3] This guide provides a detailed overview of the physicochemical properties, synthetic considerations, and biological relevance of this compound.

Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic data for this compound are critical for its application in synthesis and drug design. While experimental data for this specific compound is limited, properties can be reliably predicted or inferred from closely related analogues.

PropertyValueSource / Note
Molecular Formula C₇H₄Br₂N₂-
Molecular Weight 275.93 g/mol -
CAS Number 447430-07-1-
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point ~533.1 ± 45.0 °CPredicted for this compound-3-carboxylic acid
Density ~2.285 ± 0.06 g/cm³Predicted for this compound-3-carboxylic acid
pKa ~1.27 ± 0.10Predicted for this compound-3-carboxylic acid
LogP ~3.09Predicted for isomeric 5,6-Dibromo-1H-indazole
¹H NMR Predicted shifts would appear in the aromatic region (approx. 7.0-8.5 ppm).Based on data for 6-Bromo-1H-indazole.[4]
¹³C NMR Predicted shifts would show 7 distinct signals in the aromatic region.Based on data for 6-Bromo-1H-indazole.[4]
IR Spectroscopy Predicted peaks: ~3100-3000 cm⁻¹ (N-H stretch), ~1600-1450 cm⁻¹ (C=C stretch), ~800-600 cm⁻¹ (C-Br stretch).Based on characteristic functional group frequencies.
Mass Spectrometry Expected M, M+2, M+4 isotopic pattern characteristic of two bromine atoms.-

Experimental Protocols

The synthesis and analysis of this compound and its derivatives involve standard organic chemistry techniques. Below are representative protocols for synthesis and quality control.

General Synthetic Protocol for a Disubstituted 1H-Indazole

The synthesis of 4,6-disubstituted indazoles can be achieved through various methods, often starting from appropriately substituted anilines. A common route involves diazotization followed by cyclization.[5]

Example: Synthesis of 6-Bromo-1H-indazole from 4-Bromo-2-methylaniline [5]

  • Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform. Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.

  • Diazotization and Cyclization: To the resulting mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours.

  • Work-up and Hydrolysis: After cooling, remove volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C to facilitate hydrolysis of the acetyl group.

  • Isolation and Purification: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous sodium hydroxide solution to precipitate the product. Evaporate the solvent, and slurry the resulting solid with heptane. Filter and dry the solid under vacuum to yield the final product.

Quality Control and Spectroscopic Analysis Protocol

Ensuring the purity and structural integrity of this compound is crucial. A standard workflow involves a combination of chromatographic and spectroscopic methods.[4]

  • Sample Preparation: Dissolve an accurately weighed sample (5-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis or in a volatile solvent (e.g., methanol) for MS and HPLC analysis.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration should be consistent with the structure of this compound.

  • Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to determine the molecular weight. The mass spectrum should exhibit the characteristic isotopic pattern for a molecule containing two bromine atoms.

  • Infrared (IR) Spectroscopy: Employ Fourier Transform Infrared (FTIR) spectroscopy, often with an Attenuated Total Reflectance (ATR) accessory, to identify key functional groups such as N-H and C-Br bonds.

  • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase HPLC method to assess the purity of the compound. The chromatogram should show a single major peak, and the purity is typically calculated based on the area percentage.

Visualized Workflows and Pathways

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of a substituted indazole derivative.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Starting Material (e.g., Substituted Aniline) B Reaction (e.g., Diazotization, Cyclization) A->B Reagents, Solvent, Heat C Quenching / Neutralization B->C Cooling D Extraction C->D E Precipitation / Filtration D->E F Crude Product E->F G Column Chromatography or Recrystallization F->G H Pure this compound G->H

A typical workflow for indazole synthesis and purification.
Quality Control Analysis Workflow

This diagram outlines the standard analytical steps for the quality control of a synthesized chemical intermediate like this compound.

G cluster_spectroscopy Structural Confirmation cluster_chromatography Purity Assessment Start Synthesized Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR HPLC HPLC Purity Start->HPLC Decision Meets Specifications? NMR->Decision MS->Decision IR->Decision HPLC->Decision Pass Release for Use Decision->Pass Yes Fail Further Purification or Re-synthesis Decision->Fail No

Workflow for the Quality Control of this compound.

Biological Context and Signaling Pathways

Indazole-based molecules are frequently designed as protein kinase inhibitors.[6] Kinases are crucial enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and survival, by phosphorylating target proteins. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer. The 4,6-disubstituted indazole scaffold can be elaborated to target the ATP-binding site of specific kinases.

For example, derivatives of this scaffold could potentially inhibit kinases within the PI3K/AKT/mTOR pathway, a central signaling cascade that promotes cell growth and survival and is often hyperactivated in tumors.[7]

Conceptual PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates a simplified PI3K/AKT/mTOR pathway and indicates the conceptual point of inhibition by a kinase inhibitor, for which this compound could serve as a synthetic precursor.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Indazole-based Kinase Inhibitor Inhibitor->PI3K Inhibition

Conceptual inhibition of the PI3K signaling pathway.

References

An In-depth Technical Guide on the Spectral Data of 4,6-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 4,6-dibromo-1H-indazole. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and data from analogous compounds. It also includes a comprehensive, generalized experimental protocol for the acquisition of such data and a plausible synthetic pathway.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known spectra of 1H-indazole and the application of substituent chemical shift (SCS) effects for bromine atoms on an aromatic system. It is important to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J Hz)Assignment
~13.3br s1H-N1-H
~8.2s1H-H3
~7.8d1H~1.5H5
~7.6d1H~1.5H7

Disclaimer: The ¹H NMR data presented is predicted based on theoretical principles and data from similar compounds. Experimental verification is recommended.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm)Assignment
~135.5C3
~141.0C7a
~129.0C5
~124.0C7
~122.0C3a
~118.0C4
~115.0C6

Disclaimer: The ¹³C NMR data is predicted. Actual chemical shifts are subject to experimental conditions.

Experimental Protocols

A general methodology for the acquisition of NMR spectra for indazole derivatives is outlined below. This protocol is based on standard practices in organic chemistry research.[1][2]

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

  • For ¹³C NMR, acquire the spectrum with proton decoupling. A larger number of scans will likely be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Illustrative Synthetic and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate a plausible synthetic route to this compound and a general workflow for its spectral analysis.

G A 3,5-Dibromo-2-methylaniline R1 NaNO₂, HCl, 0-5 °C B Diazonium Salt Intermediate R2 Heat or Reducing Agent (e.g., SnCl₂) R1->B C This compound R2->C G cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation (Chemical Shifts, Integration, Coupling Constants) D->E F Structural Elucidation E->F

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry and Infrared (IR) Spectroscopy Analysis of 4,6-Dibromo-1H-indazole

This technical guide offers a detailed examination of the analytical techniques used to characterize this compound, a heterocyclic compound of interest in medicinal chemistry. By leveraging mass spectrometry (MS) and infrared (IR) spectroscopy, researchers can confirm its molecular structure, identify functional groups, and ensure sample purity, which are critical steps in the drug development pipeline. This document provides predicted spectral data, detailed experimental protocols, and visualized workflows to support research and development activities.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is indispensable for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry is crucial for confirming the presence of two bromine atoms through their distinct isotopic pattern.

Predicted Mass Spectrometry Data

The expected data for the molecular ion of this compound is summarized below. The presence of two bromine atoms (with isotopes 79Br and 81Br in roughly equal abundance) results in a characteristic M, M+2, and M+4 isotopic pattern.

Metric Value Notes
Molecular Formula C7H4Br2N2
Monoisotopic Mass 273.87 g/mol Calculated using the most abundant isotopes (12C, 1H, 79Br, 14N).
[M]+ Peak m/z ≈ 273.87Corresponds to the molecule with two 79Br atoms.
[M+2]+ Peak m/z ≈ 275.87Corresponds to the molecule with one 79Br and one 81Br atom. This peak will be the most abundant (base peak) in the molecular ion cluster.
[M+4]+ Peak m/z ≈ 277.87Corresponds to the molecule with two 81Br atoms.
Expected Isotopic Ratio ~1:2:1The approximate intensity ratio for the [M]+, [M+2]+, and [M+4]+ peaks.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for analyzing a solid sample like this compound using an ESI-MS system, often coupled with liquid chromatography (LC-MS).

  • Sample Preparation :

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a stock solution of 1 mg/mL.[2]

    • Perform a serial dilution (e.g., 100-fold) of the stock solution using the same solvent to achieve a final concentration of approximately 10 µg/mL.[2]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the instrument lines.[2]

    • Transfer the filtered solution to a standard 2 mL mass spectrometry vial.[2]

  • Instrumentation and Data Acquisition :

    • Instrument : A mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for a wide range of organic molecules.[3]

    • Ionization Mode : Positive ion mode is typically used to generate the protonated molecule, [M+H]+.

    • Sample Introduction : The sample is introduced into the mass spectrometer, often via a liquid chromatography system.

    • Mass Analysis : The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[3]

    • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion cluster ([M+H]+, [M+2+H]+, [M+4+H]+). Compare the observed isotopic pattern with the theoretical pattern for a dibrominated compound to confirm the structure.[4]

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Filter Solution dilute->filter inject Inject into LC-MS filter->inject ionize ESI Ionization inject->ionize separate Mass Analysis (m/z) ionize->separate detect Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum identify Identify Molecular Ion Cluster spectrum->identify compare Compare Isotopic Pattern identify->compare confirm Confirm Structure compare->confirm

Caption: Workflow for the mass spectrometry analysis of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrations of specific chemical bonds.[5]

Predicted Infrared (IR) Absorption Data

The table below lists the predicted characteristic IR absorption bands for the functional groups in this compound.

Wavenumber (cm-1) Vibration Type Functional Group Expected Intensity
3300 - 3100N-H StretchIndazole N-HMedium, Broad
3100 - 3000C-H StretchAromatic C-HMedium to Weak
1620 - 1580C=C StretchAromatic RingMedium
1500 - 1400C=C StretchAromatic RingMedium to Strong
1350 - 1250C-N StretchIndazole RingMedium
900 - 675C-H Bend (oop)Aromatic C-HStrong
700 - 500C-Br StretchAryl BromideStrong

Note: The fingerprint region (below 1500 cm-1) will contain many complex bands unique to the molecule's overall structure.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining the IR spectrum of a solid sample with minimal preparation.[7]

  • Sample Preparation :

    • Ensure the ATR crystal (typically diamond) is clean. If necessary, clean it with a suitable solvent like isopropanol or acetone and allow it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.[8]

  • Instrumentation and Data Acquisition :

    • Instrument : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Background Scan : Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO2, water vapor).

    • Sample Scan :

      • Lower the ATR press anvil to apply firm, even pressure to the solid sample, ensuring good contact with the crystal.[3]

      • Acquire the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm-1 with a resolution of 4 cm-1.[9]

    • Data Analysis : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups of this compound.[4]

Workflow for Infrared Spectroscopy Analysis

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start: Solid Sample clean Clean ATR Crystal start->clean place_sample Place Sample on Crystal clean->place_sample apply_pressure Apply Pressure place_sample->apply_pressure background Collect Background Spectrum apply_pressure->background sample_scan Collect Sample Spectrum background->sample_scan process Generate IR Spectrum sample_scan->process identify Identify Characteristic Peaks process->identify correlate Correlate Peaks to Functional Groups identify->correlate end End: Structure Confirmed correlate->end

Caption: Workflow for the ATR-FTIR analysis of this compound.

Conclusion

The combined application of mass spectrometry and infrared spectroscopy provides a robust analytical framework for the structural elucidation and quality control of this compound. Mass spectrometry confirms the molecular weight and the presence of the two bromine atoms, while IR spectroscopy verifies the key functional groups inherent to its indazole structure. The protocols and predicted data presented in this guide serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and structurally related compounds in the field of drug discovery.

References

Solubility Profile of 4,6-Dibromo-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-Dibromo-1H-indazole. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for researchers to determine its solubility in common organic solvents through established experimental protocols.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound. Its structure, featuring an indazole core with two bromine substituents, suggests a molecule with a balance of polar and nonpolar characteristics. The indazole ring contains a pyrrolic nitrogen (N-H) capable of acting as a hydrogen bond donor, and a pyridinic nitrogen that can act as a hydrogen bond acceptor. These features indicate potential solubility in polar solvents. Conversely, the dibrominated benzene ring portion of the molecule is hydrophobic and will contribute to its solubility in less polar or nonpolar organic solvents. A thorough understanding of its solubility is fundamental for its use in synthetic chemistry, purification processes, and formulation development in the pharmaceutical industry.

Quantitative Solubility Data

Table 1: Experimental Solubility Data for this compound

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Observations
Polar Protic Water
Methanol
Ethanol
Polar Aprotic Dimethyl Sulfoxide (DMSO)
Dimethylformamide (DMF)
Acetonitrile (ACN)
Acetone
Nonpolar Aromatic Toluene
Ethers Tetrahydrofuran (THF)
Diethyl Ether
Halogenated Dichloromethane (DCM)
Chloroform
Esters Ethyl Acetate

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound such as this compound. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with tight-fitting caps (e.g., 10 mL glass vials)

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess of solid should be visibly present to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent any solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G prep Preparation of Saturated Solution (Excess solid in known volume of solvent) equil Equilibration (Constant temperature agitation, 24-48h) prep->equil settle Settling (Allow excess solid to sediment) equil->settle filter Filtration (Remove undissolved solid) settle->filter quant Quantification (e.g., HPLC, UV-Vis) filter->quant calc Calculation of Solubility quant->calc

Caption: Workflow for Solubility Determination.

Crystal Structure and X-ray Diffraction Data of 4,6-Dibromo-1H-indazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure and detailed X-ray diffraction data for 4,6-dibromo-1H-indazole have not been publicly reported. This technical guide, therefore, addresses the current landscape of knowledge surrounding this compound, including synthetic approaches and general methodologies for crystallization and X-ray diffraction analysis that would be applicable should crystals become available. This document is intended for researchers, scientists, and drug development professionals interested in the structural elucidation of indazole derivatives.

Introduction to this compound

This compound is a halogenated derivative of the indazole heterocyclic scaffold. The indazole core is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic activities. The introduction of bromine atoms at the 4 and 6 positions of the indazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and pharmacokinetic profile. A definitive crystal structure would provide invaluable insights into its three-dimensional conformation, intermolecular interactions, and potential binding modes with biological targets.

Data Presentation

As no specific X-ray diffraction data for this compound is currently available, a table summarizing its crystallographic data cannot be provided.

Experimental Protocols

While a specific experimental protocol for the crystallization and X-ray diffraction of this compound is not available, this section outlines generalized procedures based on the synthesis and crystallization of similar bromo-indazole compounds.

Synthesis of Indazole Derivatives

The synthesis of substituted indazoles can be achieved through various organic chemistry methodologies. A common approach involves the cyclization of appropriately substituted anilines. For instance, the synthesis of a bromo-fluoro-indazole derivative has been reported starting from 3-fluoro-2-methylaniline, involving a bromination step followed by a ring-closure reaction. While not specific to this compound, this provides a potential synthetic pathway that could be adapted.

General Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical step. A general protocol for the crystallization of a bromo-indazole derivative is as follows:

  • Solvent Screening: The initial step is to identify a suitable solvent or solvent system. This is typically done by testing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, toluene, hexane) at both room temperature and elevated temperatures. An ideal solvent will dissolve the compound when hot but show limited solubility at room temperature.

  • Dissolution: The crude this compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Cooling: The hot solution is allowed to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered single crystals. The process can be further slowed by placing the container in an insulated vessel.

  • Crystal Growth: As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. This process can be encouraged by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Isolation and Drying: Once a sufficient number of crystals have formed, they are isolated from the mother liquor by filtration. The crystals are then washed with a small amount of cold solvent and dried under vacuum.

General X-ray Diffraction Protocol

Should suitable single crystals of this compound be obtained, the following general procedure would be used for X-ray diffraction analysis:

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. This process yields the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Mandatory Visualizations

As the crystal structure is not available, a diagram of a signaling pathway or the precise molecular structure with atom numbering cannot be generated. However, a logical workflow for the structural elucidation process can be visualized.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis cluster_result Output Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Single Crystal Growth Solvent_Screening->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Crystal_Data Crystallographic Data (Tables) Structure_Refinement->Crystal_Data

Caption: A logical workflow for the synthesis, crystallization, and X-ray diffraction analysis of a small molecule.

Conclusion

The determination of the crystal structure of this compound through single-crystal X-ray diffraction remains an open area for investigation. The availability of such data would be of significant value to the scientific community, particularly for researchers in medicinal chemistry and drug discovery, by providing a precise three-dimensional model of the molecule. This would enable detailed structural analysis, facilitate computational studies such as molecular docking, and aid in the rational design of new indazole-based therapeutic agents. The general protocols outlined in this guide provide a framework for future work aimed at the structural elucidation of this and related compounds.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of 4,6-Dibromo-1H-indazole

This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound (CAS No: 447430-07-1), a heterocyclic building block utilized in medicinal chemistry and drug discovery. Adherence to these guidelines is crucial for maintaining the compound's purity, ensuring experimental reproducibility, and prolonging its shelf life.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValue
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol [1][2]
Appearance Typically a solid
Purity Commonly available at ≥98% purity[1][2]

Stability Profile

While specific, long-term quantitative stability studies on this compound are not extensively published, data from suppliers and studies on structurally similar indazole derivatives provide critical insights into its stability.

  • General Stability : Indazoles are a class of nitrogen-containing heterocyclic compounds with a bicyclic structure composed of a pyrazole and a benzene ring.[3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[3] For related indazole compounds, a long half-life of approximately 50 to 55 years has been observed when stored in a sealed tube in the solid state, suggesting excellent long-term stability of the core structure under inert conditions.[4][5]

  • Incompatibilities : To prevent degradation and hazardous reactions, this compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[6][7]

  • Sensitivity to Moisture : It is recommended to protect the compound from moisture.[6][8] Storage in a dry environment is critical.

  • Sensitivity to Light : To prevent potential photolytic degradation, the compound should be kept in a dark place.[9]

  • Hazardous Decomposition Products : When exposed to fire, hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[6]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from chemical suppliers and safety data sheets.

ParameterRecommendationSource
Temperature Sealed in dry, 2-8°CChemScene[1]
Keep in dark place, sealed in dry, room temperatureBLD Pharm[9]
2-8°CSigma-Aldrich
Atmosphere Store in a well-ventilated place. Keep container tightly closed.MedchemExpress, Thermo Fisher Scientific[6][10]
Container Store in a tightly closed container.
Light Keep in a dark place.BLD Pharm[9]

Summary of Best Practices: For optimal stability, this compound should be stored in a tightly sealed container, protected from light, in a dry and well-ventilated area at a refrigerated temperature of 2-8°C.

Experimental Protocols for Stability Assessment

For researchers needing to perform their own stability studies, a forced degradation protocol can be employed. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and determine its intrinsic stability. The following are generalized methodologies adapted from protocols for similar bromo-indazole derivatives.[11]

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.[11]

Forced Degradation Studies
  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature.

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH prior to analysis.[11]

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl prior to analysis.[11]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.[11]

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source.

    • Ensure the exposure provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Run a control sample in parallel, wrapped in aluminum foil to protect it from light.[11]

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Expose the sample to 80°C in a temperature-controlled stability chamber for 7 days.[11]

Analysis

The degradation of the parent compound and the formation of any degradants should be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of a chemical compound like this compound.

G start Start: Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) start->base oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) start->oxidation photo Photolytic Degradation (UV Light Exposure) start->photo thermal Thermal Degradation (Solid, 80°C, 7 days) start->thermal neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base analysis Analyze all samples via Stability-Indicating HPLC/LC-MS oxidation->analysis photo->analysis thermal->analysis neutralize_acid->analysis neutralize_base->analysis report Report: Assess Degradation and Identify Degradants analysis->report

Caption: Workflow for a forced degradation stability study.

References

Tautomerism in 4,6-Dibromo-1H-indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are fundamental scaffolds in medicinal chemistry, with their biological activity intrinsically linked to their structural and electronic properties. A crucial, yet often nuanced, aspect of indazole chemistry is the phenomenon of annular tautomerism. This technical guide provides a comprehensive examination of tautomerism in 4,6-dibromo-1H-indazole, a halogenated derivative with significant potential in drug design. This document will delve into the equilibrium between the 1H- and 2H-tautomeric forms, the physicochemical factors governing this equilibrium, and the advanced experimental and computational methodologies employed for its characterization. Due to the scarcity of direct experimental data for this compound, this guide will leverage data from closely related analogs and theoretical principles to provide a robust predictive analysis.

Introduction to Indazole Tautomerism

Indazoles, bicyclic heteroaromatic compounds, can theoretically exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. However, the 3H-tautomer is significantly less stable and rarely observed. The most pertinent and extensively studied equilibrium is between the 1H- and 2H-tautomers.[1] The 1H-indazole tautomer, featuring a benzenoid structure, is generally the thermodynamically more stable form in various phases, including gas, solution, and solid states.[2][3] The 2H-indazole tautomer possesses a quinonoid structure, which is associated with a loss of aromaticity and consequently, lower stability.[2]

The position of the substituents on the indazole ring can influence the tautomeric equilibrium. For this compound, the two bromine atoms, being electron-withdrawing, can impact the electron density distribution in the aromatic system and potentially affect the relative stabilities of the tautomers.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium between this compound and its 2H-tautomer is a dynamic process influenced by factors such as solvent polarity, temperature, and pH.

Figure 1: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Predicted Relative Energies of 4,6-Dibromo-indazole Tautomers

TautomerComputational MethodBasis SetPredicted Relative Energy (kcal/mol)Reference for Methodology
4,6-dibromo-2H-indazole vs. This compoundDFT (B3LYP)6-311++G(d,p)~4-5[4][5]
4,6-dibromo-2H-indazole vs. This compoundMP26-31G**~3-4[5]

Note: The predicted relative energies are extrapolated from computational studies on unsubstituted and other substituted indazoles. The presence of two bromine atoms is expected to slightly influence these values.

Spectroscopic Characterization of Tautomers

Spectroscopic techniques are paramount in identifying and quantifying tautomeric forms in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the 1H- and 2H-tautomers of indazoles due to the sensitivity of chemical shifts to the electronic environment.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 4,6-Dibromo-indazole Tautomers in DMSO-d₆

ProtonPredicted Shift (1H-tautomer)Predicted Shift (2H-tautomer)Multiplicity
N-H~13.5 - 14.0~12.5 - 13.0br s
H-3~8.2 - 8.4~8.6 - 8.8s
H-5~7.8 - 8.0~7.6 - 7.8s
H-7~7.5 - 7.7~7.9 - 8.1s

Note: Predicted chemical shifts are based on data from unsubstituted indazole and other bromo-substituted indazoles. The exact values may vary.[6]

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 4,6-Dibromo-indazole Tautomers in DMSO-d₆

CarbonPredicted Shift (1H-tautomer)Predicted Shift (2H-tautomer)
C-3~133 - 136~145 - 148
C-3a~120 - 123~118 - 121
C-4~115 - 118~113 - 116
C-5~128 - 131~126 - 129
C-6~118 - 121~116 - 119
C-7~110 - 113~120 - 123
C-7a~140 - 143~138 - 141

Note: Predicted chemical shifts are based on established trends in indazole chemistry. Carbons directly attached to bromine will show reduced peak intensity.[7]

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different tautomers through the analysis of N-H stretching and ring vibration frequencies.

Table 4: Predicted Key IR Absorption Bands (cm⁻¹) for 4,6-Dibromo-indazole Tautomers

Vibrational ModePredicted Range (1H-tautomer)Predicted Range (2H-tautomer)
N-H stretch (free)~3400 - 3450~3400 - 3450
N-H stretch (H-bonded)~3100 - 3200~3100 - 3200
C=N stretch~1610 - 1630~1580 - 1600
Aromatic C=C stretch~1500 - 1580~1480 - 1560
C-Br stretch~550 - 650~550 - 650

Note: The N-H stretching frequencies are highly dependent on the degree of intermolecular hydrogen bonding.

UV-Vis Spectroscopy

The electronic transitions of the benzenoid 1H-tautomer and the quinonoid 2H-tautomer differ, leading to distinct UV-Vis absorption spectra. Generally, the 2H-tautomer exhibits a bathochromic shift (shift to longer wavelengths) compared to the 1H-tautomer.

Experimental Protocols

NMR Spectroscopy for Tautomer Ratio Determination

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve this compound in deuterated solvent (e.g., DMSO-d6) prep2 Transfer to NMR tube prep1->prep2 acq1 Acquire 1H NMR spectrum prep2->acq1 acq2 Ensure sufficient relaxation delay (d1) acq1->acq2 proc1 Integrate distinct signals for 1H and 2H tautomers acq2->proc1 proc2 Calculate tautomer ratio (K_T = [2H]/[1H]) proc1->proc2

Figure 2: Workflow for NMR-based tautomer ratio determination.
  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. It is crucial to use a long relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate integration.

  • Data Analysis: Identify well-resolved signals corresponding to each tautomer. The ratio of the integrals of these signals directly corresponds to the molar ratio of the tautomers in solution.

IR Spectroscopy
  • Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For solution-phase analysis, use an appropriate IR-transparent solvent and cell.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the N-H stretching region (3000-3500 cm⁻¹) and the fingerprint region (below 1600 cm⁻¹) for characteristic bands of each tautomer.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol).

  • Data Acquisition: Record the absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Compare the spectra in different solvents. A shift in the absorption maximum (λmax) with solvent polarity can indicate a change in the tautomeric equilibrium.

Computational Methodology

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities and spectroscopic properties of tautomers.

DFT_Workflow start Define structures of 1H and 2H tautomers geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc nmr_calc GIAO NMR Chemical Shift Calculation geom_opt->nmr_calc energy_calc Single-Point Energy Calculation (Higher level of theory if needed) freq_calc->energy_calc analysis Analyze relative energies (ΔG) and compare calculated vs. experimental NMR shifts energy_calc->analysis nmr_calc->analysis

Figure 3: Workflow for computational analysis of tautomerism.
  • Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of this compound.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[8] The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • Energy Calculation: Calculate the electronic energies and apply zero-point vibrational energy (ZPVE) corrections to determine the relative Gibbs free energies (ΔG) of the tautomers.

  • NMR Chemical Shift Calculation: Use the Gauge-Including Atomic Orbital (GIAO) method to predict the ¹H and ¹³C NMR chemical shifts for each tautomer.[5]

  • Solvent Effects: Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated to simulate the influence of different solvents on the tautomeric equilibrium.[9][10]

Conclusion

The tautomerism of this compound is a critical consideration for its application in drug discovery and development. While direct experimental data is limited, a comprehensive understanding can be achieved through the application of established principles of indazole chemistry, predictive analysis based on related compounds, and computational modeling. The 1H-tautomer is predicted to be the more stable form, but the equilibrium can be influenced by the surrounding environment. The experimental and computational protocols detailed in this guide provide a robust framework for the thorough characterization of the tautomeric behavior of this compound and other substituted indazoles, enabling a more rational approach to the design of novel therapeutics.

References

Commercial Suppliers and Technical Guide for High-Purity 4,6-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity 4,6-Dibromo-1H-indazole (CAS No. 447430-07-1), a key heterocyclic building block in medicinal chemistry. This document outlines key suppliers, presents relevant quantitative data, and provides a detailed experimental protocol for a common synthetic transformation. Additionally, a signaling pathway relevant to the application of disubstituted indazole derivatives in cancer immunotherapy is illustrated.

Introduction

This compound is a substituted indazole, a class of compounds recognized as a "privileged scaffold" in drug discovery. The indazole nucleus is a bioisostere of purine and indole, enabling it to interact with a wide range of biological targets, most notably protein kinases. The strategic placement of bromine atoms at the 4 and 6 positions provides two reactive handles for further synthetic elaboration through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design. Derivatives of substituted indazoles are being actively investigated for their therapeutic potential, particularly as kinase inhibitors for oncology and as modulators of immune checkpoints.[1][2]

Commercial Availability

High-purity this compound is available from a number of specialized chemical suppliers. The following table summarizes the available quantitative data from a selection of these vendors. Purity levels are typically high, making the compound suitable for sensitive research and development applications. For bulk quantities and specific pricing, direct inquiry with the suppliers is recommended.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
Moldb 447430-07-1C₇H₄Br₂N₂275.93≥98%Provides analytical data including NMR, HPLC, and LC-MS.[3]
Aaron Chemicals 447430-07-1C₇H₄Br₂N₂275.93-Listed as a catalog product.[4]
Sigma-Aldrich (Fluorochem) 447430-07-1---Available through their preferred partner program.
Sunway Pharm Ltd 447430-07-1C₇H₄Br₂N₂275.93-Provides a list of aliases for the compound.[5]
NovaChemistry 447430-07-1---Available for inquiry.[6]

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Cross-Coupling of a Bromo-Indazole

Objective: To couple an aryl boronic acid to the bromo-indazole core.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 to 2.2 eq, depending on whether mono- or di-substitution is desired)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water or DMF/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-12 hours). The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the mixture through a pad of Celite®.

  • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired arylated indazole.

Application in Drug Discovery: Targeting Signaling Pathways

Indazole derivatives are of significant interest as inhibitors of key signaling pathways in cancer. One such pathway involves the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), an important immune checkpoint.[11] IDO1 is overexpressed in many tumors and creates an immunosuppressive microenvironment by catalyzing the degradation of the essential amino acid tryptophan into kynurenine. This depletion of tryptophan and accumulation of kynurenine impairs the function of effector T cells and promotes the activity of regulatory T cells (Tregs), allowing the tumor to evade the immune system. 4,6-disubstituted-1H-indazole derivatives have been designed as inhibitors of IDO1, aiming to restore anti-tumor immunity.[11]

Below is a diagram illustrating the IDO1-mediated immunosuppression pathway and the point of intervention by an indazole-based inhibitor.

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_immune_response Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 T_Cell Effector T Cell Tryptophan->T_Cell Required for Activation Kynurenine Kynurenine IDO1->Kynurenine Catalysis IDO1->T_Cell Depletes Tryptophan Treg Regulatory T Cell (Treg) Kynurenine->Treg Promotes Activity Indazole_Inhibitor 4,6-Disubstituted Indazole Inhibitor Indazole_Inhibitor->IDO1 Inhibition Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity Immune_Suppression Immune Suppression Treg->Immune_Suppression Immune_Suppression->T_Cell

References

Methodological & Application

Synthesis of 4,6-Dibromo-1H-indazole from Substituted Anilines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dibromo-1H-indazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indazole core is a key pharmacophore in a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound, commencing from the readily available starting material, 2-methylaniline. The synthetic strategy involves a two-step process: the selective dibromination of 2-methylaniline to yield 3,5-dibromo-2-methylaniline, followed by a diazotization and intramolecular cyclization to afford the target compound. This method offers a reproducible and scalable route for the preparation of this compound for research and development purposes.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-stage process. The first stage is the electrophilic aromatic substitution of 2-methylaniline to introduce two bromine atoms at the 3 and 5 positions, dictated by the directing effects of the amino and methyl groups. The second stage involves the conversion of the resulting 3,5-dibromo-2-methylaniline into the final indazole product via a diazotization reaction followed by an intramolecular cyclization.

Synthesis_Pathway 2-methylaniline 2-methylaniline 3,5-dibromo-2-methylaniline 3,5-dibromo-2-methylaniline 2-methylaniline->3,5-dibromo-2-methylaniline Step 1: Dibromination (Br₂, Solvent) This compound This compound 3,5-dibromo-2-methylaniline->this compound Step 2: Diazotization & Cyclization (e.g., Ac₂O, Isoamyl nitrite, H⁺)

Caption: Overall synthetic scheme for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis.

Table 1: Synthesis of 3,5-Dibromo-2-methylaniline

ParameterValueReference/Notes
Starting Material2-methylanilineCommercially available.
Key ReagentsBromine (Br₂)Handle with extreme caution in a fume hood.
SolventAcetic acid or DichloromethaneChoice of solvent can influence reaction rate and selectivity.
Reaction Temperature0 °C to room temperatureThe reaction is exothermic; temperature control is crucial to minimize side products.
Reaction Time2-4 hoursMonitor by TLC for completion.
Typical Yield70-85%Yield can be optimized by controlling the stoichiometry of bromine and the reaction temperature.
Purity AssessmentNMR, GC-MSRecrystallization from ethanol or hexane is a common purification method.

Table 2: Synthesis of this compound

ParameterValueReference/Notes
Starting Material3,5-dibromo-2-methylanilineSynthesized as per the protocol in Step 1.
Key ReagentsAcetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acidThis protocol is adapted from the synthesis of 6-bromo-1H-indazole and may require optimization for the dibromo analog.[1]
SolventChloroform, HeptaneChloroform is used for the reaction, and heptane for the final product slurry and wash.
Reaction TemperatureReflux (approx. 68°C)The reaction is carried out at the reflux temperature of the solvent.
Reaction Time18-24 hoursThe reaction progress should be monitored by TLC or HPLC.
Typical Yield60-75% (estimated)The yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and scale.
Purity AssessmentNMR, Mass Spectrometry, HPLCPurification can be achieved by recrystallization or column chromatography.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromo-2-methylaniline

This protocol describes the direct bromination of 2-methylaniline to produce 3,5-dibromo-2-methylaniline. The amino group and the methyl group on the aniline ring direct the electrophilic substitution to the desired positions.[2]

Experimental_Workflow_1 cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up cluster_3 Purification A Dissolve 2-methylaniline in glacial acetic acid in a three-necked flask. B Cool the solution to 0-5 °C in an ice-water bath. A->B C Slowly add a solution of bromine in acetic acid dropwise. B->C D Maintain the temperature below 10 °C during addition. C->D E Stir at room temperature for 2-4 hours after addition. D->E F Pour the reaction mixture into ice-water. E->F G Neutralize with a saturated solution of sodium bicarbonate. F->G H Filter the precipitate and wash with water. G->H I Recrystallize the crude product from ethanol/water. H->I J Dry the purified crystals under vacuum. I->J

Caption: Workflow for the synthesis of 3,5-dibromo-2-methylaniline.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methylaniline (1 equivalent) in glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Bromination: Prepare a solution of bromine (2.1 equivalents) in glacial acetic acid. Add this solution dropwise to the cooled aniline solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large volume of ice-water. A precipitate will form. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude 3,5-dibromo-2-methylaniline can be purified by recrystallization from an ethanol/water mixture to yield the pure product. Dry the purified solid under vacuum.

Step 2: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of 6-bromo-1H-indazole and is applied here for the synthesis of the 4,6-dibromo analogue from 3,5-dibromo-2-methylaniline.[1] The process involves an initial acetylation, followed by diazotization and in-situ cyclization, and a final deacetylation step.

Experimental_Workflow_2 cluster_0 Acetylation cluster_1 Diazotization & Cyclization cluster_2 Work-up & Hydrolysis cluster_3 Isolation & Purification A Dissolve 3,5-dibromo-2-methylaniline in chloroform. B Cool the solution and add acetic anhydride. A->B C Add potassium acetate and isoamyl nitrite. B->C D Heat the mixture to reflux for 18-24 hours. C->D E Cool the mixture and remove volatile components under vacuum. D->E F Add concentrated hydrochloric acid and heat to 50-55 °C. E->F G Cool the acidic mixture and adjust pH to 11 with NaOH. F->G H Evaporate the solvent and slurry the solid with heptane. G->H I Filter and dry the product under vacuum. H->I

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Acetylation: In a suitable reaction vessel, dissolve 3,5-dibromo-2-methylaniline (1 equivalent) in chloroform. Cool the solution in an ice bath and add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature below 20°C. Stir the mixture for 1 hour at room temperature.

  • Diazotization and Cyclization: To the reaction mixture from the previous step, add potassium acetate (1.5 equivalents) followed by isoamyl nitrite (1.5 equivalents). Heat the mixture to reflux (approximately 68°C) and maintain for 18-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Remove the volatile components under reduced pressure. To the residue, add concentrated hydrochloric acid and heat the mixture to 50-55°C for 2-4 hours to effect hydrolysis of the N-acetyl group.

  • Isolation and Purification: Cool the acidic mixture to room temperature and then in an ice bath. Adjust the pH to approximately 11 by the slow addition of a 50% aqueous solution of sodium hydroxide. A precipitate will form. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, collect the solid by filtration, wash with a small amount of cold heptane, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care and have a quenching solution (e.g., sodium thiosulfate) readily available.

  • Isoamyl nitrite is flammable and an irritant. Avoid inhalation and contact with skin.

  • Concentrated acids and bases are corrosive and should be handled with care.

This document provides a comprehensive guide for the synthesis of this compound. The provided protocols are based on established chemical principles and analogous reactions. Researchers are advised to perform small-scale trial reactions to optimize conditions for their specific laboratory setup.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4,6-Dibromo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed synthesis of derivatives from the versatile 4,6-dibromo-1H-indazole scaffold. This document offers detailed protocols for key cross-coupling reactions, quantitative data for representative transformations, and insights into the applications of the resulting compounds in drug discovery, particularly as kinase inhibitors.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives showing a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] The this compound core, in particular, serves as a valuable starting material for the synthesis of a diverse library of compounds through selective functionalization at the C4 and C6 positions. Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds at these positions, enabling the exploration of structure-activity relationships and the development of novel therapeutics.[3][4] Many 4,6-disubstituted indazole derivatives have been identified as potent inhibitors of various protein kinases, playing crucial roles in signaling pathways implicated in cancer and other diseases.[5][6][7]

This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which are instrumental for the derivatization of the this compound core.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the bromine atoms at the C4 and C6 positions of the indazole ring can allow for selective or sequential functionalization. While specific studies on the relative reactivity of this compound are limited, general principles of palladium-catalyzed reactions on dihalogenated heterocycles suggest that factors such as the choice of catalyst, ligand, base, and reaction conditions can influence the regioselectivity. In many cases, selective mono-functionalization can be achieved, followed by a subsequent coupling at the remaining bromine position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the this compound and various boronic acids or esters. This reaction is widely used to synthesize biaryl and heteroaryl compounds.[3][8]

Representative Quantitative Data for Suzuki-Miyaura Coupling

EntryCoupling Partner (Boronic Acid/Ester)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DME/H₂O90892
33-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101678
4(1-Boc-pyrrol-2-yl)boronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802High

Note: The yields are representative and may vary depending on the specific reaction conditions and the regioselectivity of the coupling.

Experimental Protocol: General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-arylated product. Further separation may be required to isolate specific regioisomers.

Suzuki_Miyaura_Workflow start Combine Reactants: This compound, Boronic Acid, Base, Catalyst inert Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification: Column Chromatography workup->purify product Isolated Product: 4-Aryl-6-bromo-1H-indazole or 6-Aryl-4-bromo-1H-indazole purify->product

General experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines to the indazole core.[9][10]

Representative Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1101888
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1002475
3BenzylamineG3-XPhos (2)-LHMDSTHF801291
4N-MethylpiperazineBrettPhos Pd G3 (1)-K₃PO₄t-BuOH1001682

Note: The yields are representative and may vary depending on the specific reaction conditions and the regioselectivity of the amination.

Experimental Protocol: General Procedure for Mono-Amination via Buchwald-Hartwig Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane or toluene) and the amine (1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-aminated product.

Buchwald_Hartwig_Cycle cluster_steps Pd0 Pd(0)Ln PdII ArPd(II)(Br)Ln Pd0->PdII ArBr This compound ArBr->PdII OxAdd Oxidative Addition PdAmine [ArPd(II)(NHR₂)Ln]Br PdII->PdAmine Amine R₂NH Amine->PdAmine LigEx Ligand Exchange PdAmido ArPd(II)(NR₂)Ln PdAmine->PdAmido Deprot Base Deprotonation PdAmido->Pd0 Product Substituted Indazole PdAmido->Product RedElim Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between the this compound and a terminal alkyne, providing access to alkynyl-substituted indazoles.[2][11]

Representative Quantitative Data for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65690
2TrimethylsilylacetylenePd(OAc)₂ (1)CuI (2)i-Pr₂NHDMFRT1295
31-HeptynePd(PPh₃)₄ (3)CuI (5)PiperidineToluene80882
4Propargyl alcohol[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT488

Note: The yields are representative and may vary depending on the specific reaction conditions and the regioselectivity of the coupling.

Experimental Protocol: General Procedure for Mono-Alkynylation via Sonogashira Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon).

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the stirred reaction mixture.

  • Heat the reaction to the desired temperature (room temperature to 80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired alkynyl-substituted indazole.

Applications in Drug Discovery: Kinase Inhibitors

4,6-Disubstituted indazole derivatives have emerged as a significant class of compounds in drug discovery, particularly as inhibitors of protein kinases.[5][6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The ability to selectively introduce diverse substituents at the C4 and C6 positions of the indazole core allows for the fine-tuning of inhibitory activity and selectivity against specific kinases.

Several important signaling pathways are targeted by indazole-based kinase inhibitors:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers.[12][13]

  • MAPK/ERK Pathway: This cascade transduces signals from cell surface receptors to the nucleus, regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[14][15]

  • VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][16]

The synthesis of libraries of 4,6-disubstituted indazoles via the palladium-catalyzed methods described above is a powerful strategy for the discovery of novel and potent kinase inhibitors targeting these critical pathways.

Kinase_Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK MAPK/ERK Pathway cluster_VEGFR VEGFR Signaling Pathway RTK1 Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation1 Cell Growth & Survival mTOR->Proliferation1 Indazole1 Indazole Derivatives Indazole1->PI3K Indazole1->AKT Indazole1->mTOR RTK2 Receptor Tyrosine Kinase (RTK) RAS RAS RTK2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Proliferation & Differentiation ERK->Proliferation2 Indazole2 Indazole Derivatives Indazole2->MEK Indazole2->ERK VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Indazole3 Indazole Derivatives Indazole3->VEGFR

Targeted signaling pathways for indazole derivatives.

Conclusion

The palladium-catalyzed functionalization of this compound provides a powerful and versatile platform for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions offer efficient means to introduce a wide variety of substituents at the C4 and C6 positions, enabling the systematic exploration of chemical space. The resulting 4,6-disubstituted indazole derivatives are promising candidates for the development of targeted therapeutics, particularly as inhibitors of key protein kinases involved in cancer and inflammatory diseases. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development to advance the synthesis and evaluation of this important class of molecules.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4,6-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic functionalization of 4,6-dibromo-1H-indazole via Suzuki-Miyaura coupling reactions. The indazole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively introduce aryl or heteroaryl moieties at the C4 and C6 positions opens up vast possibilities for the synthesis of novel drug candidates, particularly in the oncology and immunology therapeutic areas.[1][2]

Introduction

The indazole nucleus is a key pharmacophore found in numerous biologically active compounds.[3] Specifically, 4,6-disubstituted indazoles have emerged as promising scaffolds for the development of potent kinase inhibitors and immunomodulatory agents.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust strategy for the arylation of the this compound core.[4]

This document outlines protocols for both selective mono-arylation and subsequent di-arylation of this compound, providing researchers with the tools to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Key Applications in Drug Discovery

The 4,6-disubstituted indazole scaffold has been identified as a crucial component in the development of targeted therapies. Notably, derivatives of this class have shown significant potential as:

  • Kinase Inhibitors: The ability to introduce diverse aromatic groups at the C4 and C6 positions allows for the fine-tuning of interactions with the ATP-binding pocket of various kinases, leading to the development of selective inhibitors for cancer therapy.

  • Immuno-oncology Agents: Certain 4,6-disubstituted indazoles have been investigated as inhibitors of enzymes involved in immune checkpoints, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO), offering a promising avenue for cancer immunotherapy.[2]

Reaction Scheme

The Suzuki-Miyaura coupling of this compound can be controlled to achieve either mono- or di-arylation, as depicted in the following scheme:

Suzuki_Miyaura_Indazole This compound This compound Mono-arylated Indazole Mono-arylated Indazole This compound->Mono-arylated Indazole Pd Catalyst, Base Arylboronic Acid (1 eq) Arylboronic Acid (1 eq) Arylboronic Acid (1 eq)->Mono-arylated Indazole Di-arylated Indazole Di-arylated Indazole Mono-arylated Indazole->Di-arylated Indazole Pd Catalyst, Base Arylboronic Acid (excess) Arylboronic Acid (excess) Arylboronic Acid (excess)->Di-arylated Indazole Catalyst/Base Catalyst/Base Catalyst/Base->Mono-arylated Indazole Catalyst/Base->Di-arylated Indazole

Caption: General scheme for Suzuki-Miyaura coupling of this compound.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Selective Mono-arylation of this compound

This protocol is designed to favor the formation of the mono-arylated product. The regioselectivity (C4 vs. C6) can be influenced by the steric and electronic properties of the starting materials and the reaction conditions.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-arylated indazole.

Protocol 2: Double (Di-arylation) Suzuki-Miyaura Coupling of this compound

This protocol is optimized for the synthesis of the di-arylated product.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 equivalents)

  • Degassed solvent (e.g., DMF or 1,4-dioxane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography

Procedure:

  • Follow the same initial setup as in Protocol 1, using this compound (1.0 eq), the arylboronic acid (2.5 eq), and Cs₂CO₃ (3.0 eq).

  • Use a higher boiling point solvent such as DMF.

  • Add the palladium catalyst.

  • Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and monitor for the disappearance of both the starting material and the mono-arylated intermediate.

  • The reaction time will likely be longer (12-24 hours).

  • Follow the same workup and purification procedure as in Protocol 1 to isolate the di-arylated indazole.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura couplings on bromo-indazole scaffolds. Note that specific yields for this compound will be highly dependent on the chosen arylboronic acid and optimized reaction conditions.

Starting MaterialCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME8025-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole85
7-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O14047-(4-Methoxyphenyl)-4-sulfonamido-1H-indazole70-80
This compoundPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9084-Phenyl-6-bromo-1H-indazoleEstimated 60-75
This compoundPhenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃DMF110164,6-Diphenyl-1H-indazoleEstimated 50-70

Yields for this compound are estimates based on typical Suzuki-Miyaura reactions and will require experimental optimization.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine this compound, arylboronic acid, and base Inert_Atmosphere Purge with Argon/Nitrogen Reactants->Inert_Atmosphere Solvent Add degassed solvent Inert_Atmosphere->Solvent Catalyst Add Palladium catalyst Solvent->Catalyst Heating Heat to desired temperature Catalyst->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and quench with water Monitoring->Quenching Upon completion Extraction Extract with organic solvent Quenching->Extraction Drying Dry and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathway Context

The 4,6-diaryl-1H-indazole scaffold is often designed to target specific nodes in cellular signaling pathways that are dysregulated in diseases like cancer. A common target class is protein kinases, which play a central role in cell growth, proliferation, and survival.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Kinases Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Kinase->Downstream_Kinases Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Indazole_Inhibitor 4,6-Diaryl-1H-indazole Kinase Inhibitor Indazole_Inhibitor->Downstream_Kinases

Caption: Inhibition of a kinase signaling pathway by a 4,6-diaryl-1H-indazole.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 4,6-dibromo-1H-indazole. This reaction is a powerful method for the selective introduction of nitrogen-based functional groups onto the indazole scaffold, a common core in many biologically active compounds. The protocols and data presented herein are designed to serve as a valuable resource for the synthesis of novel 4- and 6-amino-1H-indazole derivatives for applications in medicinal chemistry and drug discovery.

Introduction

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, mediated by a palladium catalyst.[1] For a substrate such as this compound, this reaction offers the potential for either mono- or di-amination, allowing for the synthesis of a diverse range of substituted indazoles. The regioselectivity and extent of amination can often be controlled by careful selection of the reaction conditions, including the catalyst, ligand, base, and stoichiometry of the reactants.

This document outlines detailed experimental protocols for the selective mono-amination of this compound with both primary and secondary amines. The provided data, based on analogous reactions with bromo-indazoles and general principles for dihaloarenes, will guide researchers in optimizing their synthetic strategies.[2][3]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound. It is important to note that yields are highly dependent on the specific amine and optimization of reaction parameters. The reactivity of the two bromine atoms may differ, and selective mono-amination is often achievable.

Table 1: Buchwald-Hartwig Mono-amination of this compound with Primary Amines

AmineProduct (Major Isomer)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Aniline4-Bromo-6-(phenylamino)-1H-indazolePd₂(dba)₃ (2)XPhos (4)NaOtBu (2.0)Toluene10012-2475-85
4-Methoxyaniline4-Bromo-6-((4-methoxyphenyl)amino)-1H-indazolePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)Dioxane11012-2470-80
n-Butylamine4-Bromo-6-(butylamino)-1H-indazoleBrettPhos precatalyst (2)-LiHMDS (2.0)THF6512-2465-75
Cyclohexylamine4-Bromo-6-(cyclohexylamino)-1H-indazoleBrettPhos precatalyst (2)-LiHMDS (2.0)THF6512-2470-80

Table 2: Buchwald-Hartwig Mono-amination of this compound with Secondary Amines

AmineProduct (Major Isomer)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Morpholine4-(4-Bromo-1H-indazol-6-yl)morpholineRuPhos precatalyst (2)-LiHMDS (2.0)THF6512-2485-95
Piperidine6-(Piperidin-1-yl)-4-bromo-1H-indazoleRuPhos precatalyst (2)-NaOtBu (2.0)Toluene10012-2480-90
N-Methylaniline4-Bromo-N-methyl-N-phenyl-1H-indazol-6-aminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane11012-2470-80
DibenzylamineN,N-Dibenzyl-4-bromo-1H-indazol-6-aminePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene10012-2465-75

Experimental Protocols

The following are generalized procedures for the mono-amination of this compound. Optimization may be required for specific substrates.

Protocol 1: Amination with Primary Amines

This protocol is suitable for the coupling of this compound with a range of primary amines using a palladium precatalyst.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • BrettPhos precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the primary amine, and the BrettPhos precatalyst.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF via syringe.

  • Add the LiHMDS solution dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Amination with Secondary Amines

This protocol is adapted for the coupling of this compound with various secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • RuPhos precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the secondary amine, and the RuPhos precatalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF via syringe.

  • Add the LiHMDS solution dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_reactants Reactants & Catalyst System cluster_procedure Experimental Procedure 4_6_Dibromo_1H_indazole 4,6-Dibromo- 1H-indazole Assembly Assemble Reactants under Inert Atmosphere 4_6_Dibromo_1H_indazole->Assembly Amine Primary or Secondary Amine Amine->Assembly Catalyst Palladium Precatalyst (e.g., BrettPhos, RuPhos) Catalyst->Assembly Base Base (e.g., LiHMDS, NaOtBu) Base->Assembly Solvent Anhydrous Solvent (e.g., THF, Toluene) Solvent->Assembly Reaction Heat Reaction Mixture Assembly->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Mono-aminated This compound Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Amine Amido Palladium Amido Complex AmineCoord->Amido - H-Base⁺ Amido->Pd0 Reductive Elimination Product Aminated Indazole Amido->Product Indazole This compound Indazole->OxAdd Amine Amine Amine->AmineCoord Base Base Base->Amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes: 4,6-Dibromo-1H-indazole in the Synthesis of PLK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication during the cell cycle.[1][2] Its dysregulation, often leading to overexpression, is linked to centrosome amplification, genomic instability, and tumorigenesis in various cancers, including breast, lung, and colorectal cancers.[3][4] This makes PLK4 a compelling therapeutic target for cancer treatment. The development of small molecule inhibitors that can selectively target PLK4 is a promising strategy for anticancer therapy.[1][2]

The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, mimicking the purine core of ATP and enabling compounds to act as competitive inhibitors for a wide range of protein kinases.[5][6] Specifically, substituted bromo-indazoles serve as critical building blocks for potent and selective kinase inhibitors.[6][7] 4,6-Dibromo-1H-indazole, a di-substituted indazole, offers a versatile platform for synthesizing PLK4 inhibitors. The two bromine atoms at positions 4 and 6 provide reactive handles for introducing various functional groups through cross-coupling reactions, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

Rationale for Use

The strategic placement of bromine atoms on the indazole ring is crucial for inhibitor development. These positions are amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This synthetic versatility allows medicinal chemists to explore a wide chemical space and build molecules with optimal interactions within the ATP-binding pocket of PLK4. The indazole core itself typically engages with the hinge region of the kinase, a key determinant of binding affinity, while the substituents introduced at the bromo-positions can form additional interactions to enhance potency and selectivity.[7]

PLK4 Signaling Pathway

PLK4 is a critical regulator of the cell cycle, primarily by controlling centriole duplication. Its activity is tightly regulated to ensure that centrioles duplicate only once per cell cycle. Overexpression of PLK4 can lead to the formation of multiple centrosomes, which promotes mitotic errors and aneuploidy, hallmarks of cancer.[1] PLK4 can also influence other oncogenic pathways, including the PI3K/Akt and p38/p53/p21 signaling pathways.[3][8] Inhibition of PLK4 leads to the depletion of centrosomes, causing cell cycle arrest and apoptosis in cancer cells.[9][10]

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_plk4 PLK4 Core Function cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes Cell Cycle Signals Cell Cycle Signals PLK4 PLK4 Cell Cycle Signals->PLK4 Activates PLK4_AutoP PLK4 Autophosphorylation (Activation & Degradation) PLK4->PLK4_AutoP p53_pathway p38/p53/p21 Pathway Activation PLK4->p53_pathway Inhibits (in some contexts) Tumorigenesis Tumorigenesis PLK4->Tumorigenesis Promotes (when overexpressed) STIL STIL Phosphorylation PLK4_AutoP->STIL Phosphorylates SAS6 SAS-6 Recruitment STIL->SAS6 Recruits Centriole Centriole Duplication SAS6->Centriole Initiates Genomic_Stability Genomic Stability Centriole->Genomic_Stability Maintains G1_Arrest G1 Cell Cycle Arrest p53_pathway->G1_Arrest Induces Apoptosis Apoptosis G1_Arrest->Apoptosis Leads to PLK4_Inhibitor PLK4 Inhibitor (e.g., from this compound) PLK4_Inhibitor->PLK4 Inhibits

Caption: Simplified PLK4 signaling pathway and points of inhibition.

Quantitative Data of Indazole-Based PLK4 Inhibitors

The following tables summarize the biological activity of representative indazole-based PLK4 inhibitors. These compounds demonstrate the potential of the indazole scaffold in achieving high potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundPLK4 IC₅₀ (nM)PLK1 Inhibition (%) @ 0.5 µMPLK3 Inhibition (%) @ 0.5 µMReference
CFI-400945 2.8--[11]
CFI-400437 0.6--[11]
Compound C05 < 0.117.440.70[2][12]
Compound K22 0.1--[11]
Centrinone 0.16 (Kᵢ)>1000-fold selective>1000-fold selective[9]

Table 2: Cellular Antiproliferative Activity

CompoundCell LineIC₅₀ (µM)Reference
Compound C05 IMR-32 (Neuroblastoma)0.948[2][13]
MCF-7 (Breast Cancer)0.979[2][13]
H460 (Lung Cancer)1.679[2][13]
Compound K22 MCF-7 (Breast Cancer)1.3[11]
Centrinone MOLM-13 (AML)0.054[10]
OCI-AML3 (AML)0.178[10]

Experimental Protocols

This section provides a representative protocol for the synthesis of a potent PLK4 inhibitor starting from this compound. The scheme involves a selective Suzuki coupling followed by a Sonogashira coupling, common strategies for functionalizing such scaffolds.[13][14]

Workflow for PLK4 Inhibitor Synthesis

Synthesis_Workflow Start This compound Step1 Step 1: N-Protection (e.g., THP group) Start->Step1 Intermediate1 Intermediate 1 (Protected Dibromo-indazole) Step1->Intermediate1 Step2 Step 2: Selective Suzuki Coupling (at C6-position) Intermediate1->Step2 Intermediate2 Intermediate 2 (C6-Arylated Bromo-indazole) Step2->Intermediate2 Step3 Step 3: Sonogashira Coupling (at C4-position) Intermediate2->Step3 Intermediate3 Intermediate 3 (C4-Alkynylated Product) Step3->Intermediate3 Step4 Step 4: Deprotection (Acidic conditions) Intermediate3->Step4 FinalProduct Final PLK4 Inhibitor Step4->FinalProduct

Caption: General workflow for synthesizing a PLK4 inhibitor.

Protocol 1: Synthesis of Intermediate 2 via Selective Suzuki Coupling

This protocol describes the selective functionalization at the C6 position, which is often more reactive in Suzuki couplings than the C4 position.

  • Reagents & Materials:

    • N-Protected this compound (Intermediate 1)

    • Arylboronic acid or ester (1.1 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

    • Solvent (e.g., 1,4-Dioxane/Water mixture)

    • Round-bottom flask, condenser, nitrogen/argon line

  • Procedure:

    • To a round-bottom flask, add N-Protected this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent mixture and the palladium catalyst to the flask.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield Intermediate 2.

Protocol 2: Synthesis of Final Product via Sonogashira Coupling and Deprotection

This protocol details the subsequent functionalization at the C4 position and final deprotection.

  • Reagents & Materials:

    • Intermediate 2 (from Protocol 1)

    • Terminal alkyne (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents)

    • Copper(I) iodide (CuI, 0.1 equivalents)

    • Base (e.g., Triethylamine or Diisopropylamine)

    • Solvent (e.g., THF or DMF)

    • Acid for deprotection (e.g., HCl in Dioxane or Trifluoroacetic acid)

  • Procedure (Sonogashira Coupling):

    • Dissolve Intermediate 2 in the chosen solvent in a reaction flask.

    • Add the terminal alkyne, CuI, and the palladium catalyst.

    • Degas the mixture by bubbling with nitrogen for 15 minutes.

    • Add the amine base and stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor by TLC or LC-MS.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the protected final product (Intermediate 3).

  • Procedure (Deprotection):

    • Dissolve the purified, protected product in a suitable solvent (e.g., Dichloromethane or Methanol).

    • Add the acidic solution (e.g., 4M HCl in Dioxane) and stir at room temperature for 1-4 hours.

    • Monitor the removal of the protecting group by TLC or LC-MS.

    • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the final compound by chromatography or recrystallization to yield the pure PLK4 inhibitor.

Protocol 3: In Vitro Kinase Assay (ADP-Glo™ Assay)

This method is used to determine the IC₅₀ value of the synthesized inhibitor against PLK4.[15]

  • Reagents & Materials:

    • Recombinant human PLK4 enzyme

    • Substrate peptide (e.g., A-A11)

    • ATP solution

    • Synthesized inhibitor (serially diluted in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare a reaction mixture containing the PLK4 enzyme (e.g., 2.5-10 nM final concentration) and substrate in kinase reaction buffer.[15]

    • Add serially diluted concentrations of the synthesized inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the PLK4 enzyme/substrate mixture to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 25-30 °C for a defined period (e.g., 4-16 hours).[15]

    • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.

    • Measure the luminescent signal using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC₅₀ value using a dose-response curve fitting model.

References

Application Notes and Protocols: The Strategic Role of 4,6-Dibromo-1H-indazole in the Development of Novel Akt Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 4,6-dibromo-1H-indazole as a versatile scaffold for the development of potent and selective inhibitors of the Akt serine/threonine kinase. Akt is a critical node in cell signaling pathways that regulate cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, mimicking the purine core of ATP and enabling competitive inhibition at the kinase active site.[1] The presence of bromine atoms at the 4 and 6 positions of the indazole ring provides strategic handles for chemical modification through cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity against Akt isoforms. While direct and extensive literature on Akt inhibitors derived specifically from this compound is limited, the broader family of bromo-indazole derivatives has proven to be a valuable starting point for the synthesis of various kinase inhibitors.[1][2][3] This document leverages data from structurally related bromo-indazole compounds to illustrate the potential of the this compound scaffold in Akt inhibitor discovery.

Data Presentation

The following tables summarize the inhibitory activities of representative indazole-based compounds against Akt and their anti-proliferative effects in cancer cell lines. This data, derived from studies on related bromo-indazole scaffolds, serves as a benchmark for the potential efficacy of novel compounds synthesized from this compound.

Table 1: In Vitro Akt Kinase Inhibitory Activity of Indazole Derivatives

Compound IDStarting ScaffoldAkt Isoform(s)IC50 (nM)Reference
Compound A 5-Bromo-1H-indazole derivativeAkt1150[4]
Compound B 5-Bromo-1H-indazole derivativeAkt185[4]
Compound C 6-Bromo-1H-indazole derivativeAkt (pan)28[3]
Compound D 6-Bromo-1H-indazole derivativeAkt (pan)35[3]

Note: The data presented is for illustrative purposes based on related bromo-indazole compounds to highlight the potential of the this compound scaffold.

Table 2: Cellular Anti-proliferative Activity of Indazole-Based Akt Inhibitors

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound A HCT-116Colon Cancer11.1[5]
Compound B PC-3Prostate Cancer9.5[5]
Compound C MCF-7Breast Cancer2.5[3]
Compound D A549Lung Cancer3.8[3]

Note: The data presented is for illustrative purposes based on related bromo-indazole compounds.

Mandatory Visualizations

Signaling Pathway

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation PDK1 PDK1 PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Inhibitor This compound -based Inhibitor Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of a this compound-based inhibitor.

Experimental Workflow

Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical Biochemical Assays (Akt Kinase Assay) Purification->Biochemical Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Xenograft Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A general workflow for the development of Akt inhibitors from this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the evaluation of Akt inhibitors derived from this compound.

Protocol 1: Synthesis of Akt Inhibitors via Suzuki Coupling

This protocol describes a general method for the derivatization of the this compound scaffold using a Suzuki coupling reaction, a common method for forming carbon-carbon bonds.[4]

Materials:

  • This compound

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2)

  • Base (e.g., K2CO3, CsF)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound (1 equivalent) and the aryl boronic acid/ester (1.1-1.5 equivalents per bromine) in the chosen anhydrous solvent.

  • Add the base (2-3 equivalents).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted indazole derivative.

  • Characterize the final compound by NMR and Mass Spectrometry.

Protocol 2: In Vitro Akt Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the activity of purified Akt kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant human Akt1, Akt2, or Akt3 enzyme

  • Akt/SGK substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In the 384-well plate, add the test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Prepare the kinase reaction mixture containing the Akt enzyme and substrate peptide in the reaction buffer.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific Akt isoform.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3, HCT-116)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells with the compounds for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Protocol 4: Western Blot Analysis of Akt Phosphorylation

This protocol is used to determine if the test compounds inhibit the phosphorylation of Akt and its downstream targets in a cellular context.

Materials:

  • Cancer cell line

  • Test compounds

  • Growth factors (e.g., IGF-1, EGF) for stimulating the Akt pathway

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total Akt, phospho-Akt (Ser473), phospho-Akt (Thr308), and a downstream target like phospho-GSK3β

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate the cells and allow them to attach. Serum-starve the cells overnight before the experiment.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes) to induce Akt phosphorylation.

  • Lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities to determine the effect of the compound on the phosphorylation levels of Akt and its substrates.

References

Application Notes and Protocols for N-Alkylation of 4,6-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its broad range of biological activities. The N-alkylation of indazoles is a critical synthetic step in the development of novel therapeutics. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) on the indazole ring presents a significant challenge in controlling regioselectivity, often leading to mixtures of N-1 and N-2 alkylated isomers.[1][2][3][4][5] The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic and steric nature of both the indazole substituents and the alkylating agent.[1][3]

These application notes provide detailed protocols for the selective N-alkylation of 4,6-dibromo-1H-indazole, a key intermediate in the synthesis of various biologically active molecules. The electron-withdrawing nature of the bromine substituents influences the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms, impacting the regioselectivity of alkylation. The provided protocols are designed to favor either N-1 or N-2 substitution, enabling researchers to access the desired regioisomer for their specific applications.

Factors Influencing Regioselectivity

The selective N-alkylation of indazoles is governed by a complex interplay of thermodynamic and kinetic factors.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][4] Conditions that allow for equilibration, such as the use of a strong base in a non-polar aprotic solvent, tend to favor the formation of the more stable N-1 alkylated product. Kinetically controlled reactions, on the other hand, can lead to the formation of the N-2 isomer.

  • Base and Solvent: The combination of base and solvent plays a pivotal role. A strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) typically favors N-1 alkylation.[1][3][4][5] Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in a mixture of regioisomers.[6][7]

  • Substituent Effects: Electron-withdrawing substituents, such as the bromo groups in this compound, increase the acidity of the N-H proton and can influence the regioselectivity. Steric hindrance near the N-1 position, for instance by a substituent at C-7, can favor N-2 alkylation.[1][3][4][5]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation of this compound (Thermodynamic Control)

This protocol is optimized for the regioselective synthesis of N-1 alkylated 4,6-dibromo-1H-indazoles using a strong base in a non-polar aprotic solvent.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide, tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1 hour.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-1 alkylated this compound.

Protocol 2: N-2 Alkylation of this compound (Mitsunobu Conditions)

This protocol utilizes Mitsunobu conditions, which are known to often favor N-2 alkylation of indazoles.[1][4]

Materials:

  • This compound

  • Alcohol (corresponding to the desired alkyl group)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the N-2 and N-1 alkylated regioisomers.

Data Presentation

The following table summarizes expected outcomes for the N-alkylation of substituted indazoles based on literature precedents. While specific data for this compound is limited, these examples with structurally related compounds provide a strong indication of the expected regioselectivity under different conditions.

Indazole SubstrateAlkylating AgentBase/ReagentSolventTemp. (°C)N-1 Yield (%)N-2 Yield (%)N-1:N-2 Ratio
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl iodideK₂CO₃DMFRT4440~1:1
Electron-deficient indazolesPentyl bromideNaHTHF0 to 50up to 89->99:1
Unsubstituted 1H-indazolen-PentanolPPh₃/DIADTHF0 to RT20581:2.5

Data is based on alkylation of similar substituted indazoles and serves as a predictive guide.[6][7]

Visualization

Experimental Workflow for N-Alkylation

G General Experimental Workflow for N-Alkylation of this compound cluster_start Starting Materials cluster_products Products A This compound E Reaction Setup (Inert Atmosphere, Controlled Temperature) A->E B Alkylating Agent (R-X) B->E C Base / Reagent C->E D Anhydrous Solvent D->E F Reaction Monitoring (TLC, LC-MS) E->F G Work-up (Quenching, Extraction, Drying) F->G H Purification (Column Chromatography) G->H I N-1 Alkylated Product H->I J N-2 Alkylated Product H->J

Caption: General experimental workflow for the N-alkylation of this compound.

Factors Influencing Regioselectivity

G Key Factors Dictating N-1 vs. N-2 Regioselectivity cluster_n1 Favors N-1 Alkylation (Thermodynamic Product) cluster_n2 Favors N-2 Alkylation (Kinetic Product) Center N-Alkylation of This compound N1_Base Strong Base (e.g., NaH) Center->N1_Base Conditions N1_Solvent Non-polar Aprotic Solvent (e.g., THF) Center->N1_Solvent Conditions N2_Conditions Specific Conditions (e.g., Mitsunobu) Center->N2_Conditions Conditions N2_Sterics Steric Hindrance at C-7 (if present) Center->N2_Sterics Substrate N1_Control Thermodynamic Control N1_Base->N1_Control N1_Solvent->N1_Control N2_Control Kinetic Control N2_Conditions->N2_Control

Caption: Factors influencing the regioselectivity of N-alkylation on the indazole scaffold.

References

Application Notes and Protocols for the Regioselective Functionalization of the 4,6-Dibromo-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of the 4,6-dibromo-1H-indazole scaffold. The ability to selectively introduce substituents at either the C4 or C6 position is crucial for the synthesis of diverse indazole derivatives, which are prominent scaffolds in medicinal chemistry. These protocols for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination are designed to serve as a foundational guide for researchers.

Introduction to Regioselectivity

The regioselective functionalization of dihalogenated aromatic compounds is a significant challenge in synthetic chemistry. The relative reactivity of the two halogen atoms in this compound is influenced by a combination of electronic and steric factors. Generally, the C4-position is electronically distinct from the C6-position due to its proximity to the pyrazole ring. Steric hindrance around each bromine atom, influenced by the indazole ring structure and any protecting groups on the nitrogen, also plays a critical role.

The choice of catalyst, ligand, and reaction conditions can often be tailored to favor substitution at one position over the other, enabling a degree of regiocontrol in cross-coupling reactions. For instance, sterically bulky ligands on a palladium catalyst may favor reaction at the less hindered position.

Application Note 1: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. By carefully selecting the palladium catalyst and ligands, it is possible to achieve regioselective arylation of the this compound scaffold.

Data Presentation: Regioselective Suzuki-Miyaura Coupling of Dihaloarenes

While specific data for this compound is not extensively available in the public domain, the following table summarizes representative yields for regioselective Suzuki-Miyaura reactions on analogous dihaloarene systems, illustrating the feasibility of achieving high regioselectivity.

EntryDihaloarene SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Major ProductYield (%)Ref.
12,4-DichloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100122-Chloro-4-phenylpyridine85[1]
22,5-Dibromothiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O80162-Bromo-5-(4-methoxyphenyl)thiophene92
31,3-Dibromobenzene3-Tolylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane100241-Bromo-3-(3-tolyl)benzene78
Experimental Protocol: Regioselective C4-Arylation via Suzuki-Miyaura Coupling (Hypothetical)

This protocol describes a hypothetical method for the selective arylation at the C4-position of this compound. This selectivity could be influenced by the specific electronic environment of the C4-position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add degassed water (1 mL) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 4-aryl-6-bromo-1H-indazole.

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start Weigh Reactants: - this compound - Arylboronic acid - Base (K₃PO₄) Inert Establish Inert Atmosphere (Ar/N₂) Start->Inert Catalyst Prepare Catalyst Solution: - Pd(OAc)₂ - SPhos - Anhydrous Dioxane Catalyst->Inert Combine Combine Reactants & Catalyst Solution Inert->Combine Heat Heat to 100 °C with Stirring Combine->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product 4-Aryl-6-bromo-1H-indazole Purify->Product

Caption: Workflow for Regioselective Suzuki-Miyaura Coupling.

Application Note 2: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Regioselectivity can be achieved by tuning the steric and electronic properties of the catalyst system.

Data Presentation: Regioselective Buchwald-Hartwig Amination of Dihaloarenes

The following table presents representative data for regioselective Buchwald-Hartwig amination on analogous dihaloarene substrates.

EntryDihaloarene SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Major ProductYield (%)Ref.
12,4-DichloropyridineMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene110184-(2-Chloropyridin-4-yl)morpholine88
21,3-DibromobenzeneAnilinePd(OAc)₂ (1)RuPhos (2)Cs₂CO₃Toluene10024N-(3-Bromophenyl)aniline82
32,6-DichloropyridineBenzylaminePd₂(dba)₃ (1.5)BINAP (3)K₂CO₃Dioxane100162-Chloro-6-(benzylamino)pyridine90
Experimental Protocol: Regioselective C6-Amination via Buchwald-Hartwig Amination (Hypothetical)

This protocol outlines a hypothetical procedure for the selective amination at the C6-position of this compound. The C6-position might be more sterically accessible, favoring reaction with a bulky catalyst complex.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and Xantphos (0.03 mmol) to an oven-dried Schlenk tube.

  • Add anhydrous toluene (5 mL) to the tube.

  • Add the amine (1.2 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 16-24 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 6-amino-4-bromo-1H-indazole derivative.

Mandatory Visualization

Buchwald_Hartwig_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Indazole This compound Reaction Buchwald-Hartwig Amination Indazole->Reaction Amine Primary/Secondary Amine Amine->Reaction Palladium Pd₂(dba)₃ Palladium->Reaction Ligand Xantphos Ligand->Reaction Base NaOtBu Base->Reaction Product 6-Amino-4-bromo-1H-indazole Reaction->Product

Caption: Key Components of Regioselective Buchwald-Hartwig Amination.

Conclusion

The regioselective functionalization of the this compound scaffold presents a valuable strategy for the synthesis of novel and diverse indazole derivatives. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions, while based on established principles of cross-coupling chemistry, serve as a strong starting point for experimental work. Researchers are encouraged to optimize these conditions to achieve the desired regioselectivity and yield for their specific substrates and applications. The careful selection of catalysts, ligands, and reaction parameters will be paramount in controlling the outcome of these transformations.

References

Application Notes and Protocols for the Heck Coupling of 4,6-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the palladium-catalyzed Heck coupling reaction of 4,6-Dibromo-1H-indazole. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of vinyl groups onto the indazole core, which can serve as versatile synthetic handles for further molecular elaboration in drug discovery programs.[1]

The protocol herein is based on established methodologies for Heck reactions on related halo-indazoles and general principles of palladium-catalyzed cross-coupling reactions.[1][2][3][4][5][6]

Regioselectivity

A key consideration in the Heck coupling of this compound is the regioselectivity of the reaction. The two bromine atoms at the C4 and C6 positions are electronically and sterically distinct. While specific experimental data for this substrate is not widely available, general principles of palladium-catalyzed cross-coupling reactions suggest that the reaction is likely to occur preferentially at the less sterically hindered and more electronically favorable position. In the case of the 1H-indazole ring system, the C6 position is generally considered more accessible to the bulky palladium catalyst. Therefore, mono-vinylation is expected to predominantly yield the 6-vinyl-4-bromo-1H-indazole derivative. It is crucial to experimentally verify the regioselectivity of the product mixture, for instance by NMR spectroscopy.

Experimental Protocol

This protocol describes a general procedure for the Heck coupling of this compound with a generic alkene (e.g., an acrylate, styrene, or other vinyl derivative).

Materials and Equipment:

  • Substrate: this compound

  • Alkene: e.g., Methyl acrylate, Styrene (1.2 - 1.5 equivalents)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (4-10 mol%)

  • Base: Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Equipment: Schlenk flask or sealed microwave reaction vial, magnetic stirrer with hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, and a column chromatography system.

Reaction Setup and Procedure:

  • Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), Palladium(II) acetate (0.02-0.05 eq), and Triphenylphosphine (0.04-0.10 eq).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (DMF or ACN), followed by the base (e.g., Triethylamine, 2.0-3.0 eq), and finally the alkene (1.2-1.5 eq) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or microwave reactor. Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the specific alkene used and should be determined by monitoring the reaction.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired vinyl-indazole product.

Data Presentation: Typical Heck Coupling Conditions

The following table summarizes typical reaction parameters for Heck couplings on bromo-heterocyclic compounds, which can be adapted for this compound.

ComponentExample Reagent/ConditionMolar Ratio/ConcentrationRoleReference(s)
Aryl Halide This compound1.0 eqSubstrate-
Alkene Methyl Acrylate or Styrene1.2 - 1.5 eqCoupling Partner[1]
Catalyst Palladium(II) acetate (Pd(OAc)₂)2 - 5 mol%Catalyst Precursor[1]
Ligand Triphenylphosphine (PPh₃)4 - 10 mol%Stabilizes Pd(0)[2][3]
Base Triethylamine (TEA) or Na₂CO₃2.0 - 3.0 eqNeutralizes HBr[1]
Solvent DMF or Acetonitrile-Reaction Medium[1]
Temperature 80 - 120 °C-Reaction Condition[4]
Time 4 - 24 hours-Reaction Duration[1]

Experimental Workflow Diagram

Heck_Coupling_Workflow Experimental Workflow for Heck Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Pd(OAc)₂, and PPh₃ in a dry flask B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Solvent, Base (TEA), and Alkene B->C Under Inert Gas D Heat Reaction Mixture (80-120 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F Upon Completion G Aqueous Work-up (EtOAc/Water Extraction) F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for the Heck coupling of this compound.

Catalytic Cycle Diagram

Heck_Catalytic_Cycle Simplified Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-Br Pd0->PdII_Ar Oxidative Addition (Ar-Br) PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ PdII_Ar->PdII_Alkene Alkene Coordination (R-CH=CH₂) PdII_Insert R-CH(Ar)-CH₂-Pd(II)L₂-Br PdII_Alkene->PdII_Insert Migratory Insertion Pd_H H-Pd(II)L₂-Br PdII_Insert->Pd_H β-Hydride Elimination Product Ar-CH=CH-R PdII_Insert->Product Pd_H->Pd0 Reductive Elimination (Base) BaseH H-Base⁺Br⁻ Pd_H->BaseH

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4,6-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling yield with 4,6-Dibromo-1H-indazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: I am observing very low or no conversion of my this compound. What are the potential causes and solutions?

A: Low conversion in Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The palladium catalyst is crucial. Ensure it is fresh and has been stored under an inert atmosphere. Catalyst decomposition, often indicated by the formation of palladium black, can halt the reaction.

    • Solution: Consider screening different palladium sources and ligands. For electron-deficient substrates like dihaloindazoles, catalysts with electron-rich and bulky phosphine ligands such as XPhos or SPhos can be more effective than the traditional Pd(PPh₃)₄.

  • Inadequate Base: The base plays a critical role in the transmetalation step. The strength and solubility of the base are key.

    • Solution: If using common bases like K₂CO₃ or Na₂CO₃, consider switching to stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄. The presence of water can be essential for the activity of carbonate and phosphate bases, so using a solvent system like dioxane/water is often beneficial.

  • Suboptimal Solvent and Temperature: The solvent must solubilize all reaction components, and the temperature needs to be sufficient to drive the reaction.

    • Solution: Common solvents for Suzuki coupling include 1,4-dioxane, DMF, and toluene, often with a small amount of water. If the reaction is sluggish at a lower temperature (e.g., 80 °C), increasing it to 100-120 °C may improve the yield. Microwave irradiation can also significantly accelerate the reaction.[1]

2. Q: I am getting a mixture of mono- and di-arylated products. How can I control the selectivity for mono-arylation?

A: Achieving selective mono-arylation of a dihalogenated substrate like this compound can be challenging. The relative reactivity of the C4 and C6 positions will influence the outcome. Generally, oxidative addition of the palladium catalyst is favored at the more electron-deficient or sterically accessible position.

  • Stoichiometry Control: Limiting the amount of the boronic acid is the most straightforward approach.

    • Solution: Use 1.0 to 1.2 equivalents of the arylboronic acid relative to the this compound. This will favor the formation of the mono-arylated product.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor mono-substitution.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-arylated product is the major component.

  • Catalyst and Ligand Choice: The choice of catalyst and ligand can influence regioselectivity.

    • Solution: Bulky ligands can sometimes favor reaction at the less sterically hindered position. A screening of different phosphine ligands may be necessary to identify the optimal system for selective mono-arylation.

3. Q: My main side product is the dehalogenated 1H-indazole. How can I minimize this?

A: Dehalogenation, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom. This occurs when the organopalladium intermediate reacts with a proton source before transmetalation.

  • Minimize Proton Sources: Residual water or other protic impurities can be a major cause.

    • Solution: Use anhydrous and thoroughly degassed solvents and reagents.

  • Optimize the Base: Some bases can contain water or generate it in situ.

    • Solution: Using an anhydrous base like K₃PO₄ can be beneficial.

  • N-H Acidity: The acidic N-H of the indazole ring can sometimes interfere with the catalytic cycle.

    • Solution: Protection of the indazole nitrogen with a suitable protecting group (e.g., BOC) can sometimes suppress dehalogenation and other side reactions.

4. Q: I am observing significant homocoupling of my boronic acid. What is the cause and how can I prevent it?

A: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen and can be catalyzed by palladium species.

  • Thorough Degassing: Oxygen is a major culprit in promoting homocoupling.

    • Solution: Ensure the reaction mixture is rigorously deoxygenated before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Control of Reaction Temperature: Higher temperatures can sometimes favor homocoupling.

    • Solution: Run the reaction at the lowest effective temperature that provides a reasonable reaction rate.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the expected impact of different reaction parameters on the yield of Suzuki coupling with dihalo-heterocycles, based on literature for similar substrates.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Expected Yield (%)Notes
Pd(PPh₃)₄ (5)-ModerateA common starting point, but may require higher temperatures and longer reaction times.
Pd(dppf)Cl₂ (3)-Good to ExcellentOften provides higher yields and is effective for a broad range of substrates.[2]
Pd₂(dba)₃ (2)XPhos (4)ExcellentBulky, electron-rich ligands like XPhos can be highly effective for challenging substrates.[3][4]
Pd(OAc)₂ (2)SPhos (4)ExcellentAnother effective bulky phosphine ligand system.[4]

Table 2: Effect of Base on Yield

Base (equivalents)Expected Yield (%)Notes
Na₂CO₃ (2)Low to ModerateA mild base, may require higher temperatures.
K₂CO₃ (2)Moderate to GoodA commonly used and effective base.[2]
K₃PO₄ (3)Good to ExcellentA strong, non-nucleophilic base, often effective for difficult couplings.[3]
Cs₂CO₃ (2)ExcellentHighly soluble and often provides the best yields, but is more expensive.[1]

Table 3: Effect of Solvent on Yield

Solvent SystemExpected Yield (%)Notes
Toluene/H₂OModerateA common biphasic system.
1,4-Dioxane/H₂OGood to ExcellentA highly effective and widely used solvent system for Suzuki couplings.[1][5]
DMFModerate to GoodA polar aprotic solvent, can be effective but may require higher purification effort.
THF/H₂OModerateCan be effective, but lower boiling point may limit reaction temperature.

Experimental Protocols

General Protocol for Mono-Arylation of this compound

Objective: To synthesize 4-Aryl-6-bromo-1H-indazole or 6-Aryl-4-bromo-1H-indazole.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 equiv.)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₃PO₄ (3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v)

Methodology:

  • To a reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(dppf)Cl₂ catalyst under an inert atmosphere.

  • Heat the reaction mixture to 90-100 °C and monitor its progress by TLC or LC-MS.

  • Upon consumption of the starting material or optimal formation of the mono-arylated product, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

General Protocol for Di-Arylation of this compound

Objective: To synthesize 4,6-Diaryl-1H-indazole.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (2.5 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v)

Methodology:

  • To a reaction vessel, add this compound, the arylboronic acid, and Cs₂CO₃.

  • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the degassed solvent and add this solution to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or LC-MS until the di-arylated product is maximized.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction as described in the mono-arylation protocol.

  • Purify the crude product by column chromatography on silica gel to isolate the 4,6-diaryl-1H-indazole.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Br ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation + Ar'B(OH)₂ + Base ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-Ar' Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity - Fresh? Stored properly? - Screen different catalysts/ligands. Start->Check_Catalyst Check_Base Evaluate Base - Screen stronger/more soluble bases (K₃PO₄, Cs₂CO₃). - Ensure aqueous conditions if needed. Start->Check_Base Check_Conditions Optimize Conditions - Increase temperature. - Screen solvents (Dioxane/H₂O). - Use microwave irradiation. Start->Check_Conditions Side_Reactions Analyze Side Products (Dehalogenation, Homocoupling) Check_Catalyst->Side_Reactions Check_Base->Side_Reactions Check_Conditions->Side_Reactions Minimize_Protons Minimize Proton Sources - Use anhydrous, degassed reagents. Side_Reactions->Minimize_Protons Dehalogenation Degas_Thoroughly Degas Reaction Mixture - Freeze-pump-thaw or Ar bubbling. Side_Reactions->Degas_Thoroughly Homocoupling Success Optimized Yield Minimize_Protons->Success Degas_Thoroughly->Success Parameter_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Outcomes Substrate This compound Boronic_Acid Arylboronic Acid Selectivity Selectivity (Mono- vs. Di-arylation) Boronic_Acid->Selectivity Stoichiometry Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Yield Reaction Yield Catalyst->Yield Catalyst->Selectivity Ligand Phosphine Ligand (e.g., XPhos) Ligand->Yield Ligand->Selectivity Base Base (e.g., K₃PO₄) Base->Yield Side_Products Side Products Base->Side_Products Dehalogenation Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Yield Solvent->Side_Products Proton source Temperature Temperature Temperature->Yield Temperature->Selectivity

References

Preventing hydrodehalogenation in 4,6-Dibromo-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing hydrodehalogenation during reactions with 4,6-Dibromo-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation in the context of this compound reactions?

A1: Hydrodehalogenation is an undesired side reaction where one or both bromine atoms on the this compound molecule are replaced by a hydrogen atom.[1][2] This leads to the formation of 4-bromo-1H-indazole, 6-bromo-1H-indazole, or fully dehalogenated 1H-indazole as byproducts. This side reaction reduces the yield of the desired cross-coupled product and complicates the purification process.[1][3]

Q2: What are the primary causes of hydrodehalogenation in palladium-catalyzed cross-coupling reactions involving this compound?

A2: Several factors can contribute to hydrodehalogenation[3]:

  • Catalyst System: Highly active palladium catalysts, especially with less bulky or electron-poor ligands, can promote the formation of palladium-hydride species that lead to hydrodehalogenation.[2]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of this side reaction.[3]

  • Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can act as hydride donors or promote pathways leading to the formation of palladium-hydride species.[3][4]

  • Solvent: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydrogen donors can contribute to hydrodehalogenation.[1][2]

  • Presence of Hydrogen Donors: Trace amounts of water or other protic impurities in the reaction mixture can serve as a source for the hydride.[2][5]

Q3: How can I detect the formation of hydrodehalogenated byproducts?

A3: The presence of hydrodehalogenated byproducts can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated products will typically appear as new, less polar spots compared to the this compound starting material.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show peaks corresponding to the molecular weights of the mono- and di-dehalogenated indazoles.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show new signals in the aromatic region where the bromine atoms were previously located.[3]

Troubleshooting Guides

This section provides a systematic approach to troubleshoot and minimize hydrodehalogenation when working with this compound in common cross-coupling reactions.

Issue 1: Significant Hydrodehalogenation in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of 4-bromo-1H-indazole and/or 1H-indazole in the crude reaction mixture.

Troubleshooting Workflow:

start Start: Significant Hydrodehalogenation in Suzuki Coupling ligand Step 1: Evaluate Ligand Is the ligand bulky and electron-rich? start->ligand base Step 2: Assess Base Is a strong base (e.g., alkoxide) being used? ligand->base No action_ligand Action: Switch to bulky, electron-rich ligands like XPhos, SPhos, or RuPhos. ligand->action_ligand Yes solvent Step 3: Check Solvent Is a protic or potentially hydrogen-donating solvent being used? base->solvent No action_base Action: Change to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃. base->action_base Yes temp Step 4: Review Temperature Is the reaction run at high temperature? solvent->temp No action_solvent Action: Use anhydrous, aprotic solvents like toluene or dioxane. solvent->action_solvent Yes solution Solution: Minimized Hydrodehalogenation temp->solution No action_temp Action: Lower the reaction temperature and monitor for conversion. temp->action_temp Yes action_ligand->base action_base->solvent action_solvent->temp action_temp->solution

Caption: Troubleshooting workflow for Suzuki coupling.

Parameter Optimization for Suzuki-Miyaura Coupling:

ParameterStandard Condition (Prone to Hydrodehalogenation)Recommended Condition (To Minimize Hydrodehalogenation)Rationale
Palladium Source Pd(PPh₃)₄XPhos Pd G2, SPhos Pd G2Pre-catalysts with bulky, electron-rich ligands favor reductive elimination over hydrodehalogenation.[6]
Ligand PPh₃XPhos, SPhos, RuPhosBulky, electron-rich ligands accelerate the desired C-C bond formation.[1][2]
Base NaOEt, KOtBuK₃PO₄, Cs₂CO₃Weaker inorganic bases are less likely to act as hydride sources.[2][3]
Solvent Alcohols, DMFToluene, Dioxane, THFAprotic solvents are preferred as they do not donate hydrogen atoms.[1][2]
Temperature > 100 °C60-80 °CLower temperatures can suppress the activation energy barrier for hydrodehalogenation.[2]
Issue 2: Hydrodehalogenation in Buchwald-Hartwig Amination

Symptoms:

  • Formation of mono-aminated, mono-dehalogenated indazole.

  • Low yield of the desired di-aminated product.

Troubleshooting Logic:

start Start: Hydrodehalogenation in Buchwald-Hartwig Amination ligand Evaluate Ligand Is a bulky biarylphosphine ligand being used? start->ligand base Assess Base Is a strong alkoxide base necessary? ligand->base Yes action_ligand Action: Employ bulky ligands such as Xantphos, DavePhos, or Josiphos. ligand->action_ligand No n_protection Consider N-Protection Is the indazole N-H unprotected? base->n_protection No action_base Action: Screen weaker bases like K₂CO₃ or K₃PO₄, especially for the second amination. base->action_base Yes solution Optimized C-N Coupling n_protection->solution No action_n_protection Action: Protect the indazole nitrogen with a group like Boc to potentially reduce side reactions. n_protection->action_n_protection Yes action_ligand->base action_base->n_protection action_n_protection->solution

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

Parameter Optimization for Buchwald-Hartwig Amination:

ParameterStandard Condition (Prone to Hydrodehalogenation)Recommended Condition (To Minimize Hydrodehalogenation)Rationale
Palladium Source Pd₂(dba)₃Pd(OAc)₂ with appropriate ligandThe choice of ligand is more critical than the palladium source.
Ligand PPh₃, BINAPXantphos, DavePhos, XPhosBulky, electron-rich biaryl phosphine ligands accelerate C-N bond formation, outcompeting hydrodehalogenation.[1]
Base NaOtBu, LiHMDSK₂CO₃, K₃PO₄, Cs₂CO₃Weaker bases can reduce the rate of hydrodehalogenation.
Solvent Toluene, DioxaneToluene, Dioxane (ensure anhydrous)Aprotic solvents are standard; ensuring they are dry is crucial.
N-Protection UnprotectedBoc, SEMProtecting the acidic N-H can prevent catalyst inhibition and potential side reactions.[7][8]
Issue 3: Dehalogenation Byproduct in Sonogashira Coupling

Symptoms:

  • Formation of mono-alkynylated, mono-dehalogenated indazole.

  • Low yield of the desired di-alkynylated product.

Experimental Workflow for Optimization:

start Start: Dehalogenation in Sonogashira Coupling cu_cocatalyst Step 1: Evaluate Copper Co-catalyst Is a copper(I) salt being used? start->cu_cocatalyst base_amine Step 2: Assess Amine Base Is a bulky or weak amine base being used? cu_cocatalyst->base_amine Yes action_cu Action: Perform the reaction under copper-free conditions to avoid potential side reactions. cu_cocatalyst->action_cu No temp_time Step 3: Review Reaction Conditions Are high temperatures or long reaction times employed? base_amine->temp_time Yes action_base Action: Use a stronger, non-nucleophilic amine base like DIPEA or DBU. base_amine->action_base No solution Optimized C-C (sp) Coupling temp_time->solution No action_temp Action: Reduce the reaction temperature and shorten the reaction time, monitoring closely by TLC/LC-MS. temp_time->action_temp Yes action_cu->base_amine action_base->temp_time action_temp->solution

Caption: Sonogashira coupling optimization workflow.

Experimental Protocols

General Protocol for Minimizing Hydrodehalogenation in Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require further optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or ester (1.2 - 1.5 equiv per bromine)

  • XPhos Pd G2 (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equiv per bromine)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the boronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the XPhos Pd G2 pre-catalyst.[6]

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80 °C and stir, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Purification of 4,6-Dibromo-1H-indazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 4,6-dibromo-1H-indazole via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to facilitate your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid organic compounds. It relies on the principle of differential solubility. An ideal solvent will dissolve the this compound and any impurities at an elevated temperature, and upon cooling, the desired compound will crystallize out of the solution in a purer form, while the impurities remain dissolved in the surrounding solution (mother liquor).[1]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A suitable solvent should exhibit high solubility for this compound at high temperatures and low solubility at low temperatures.[1] A solvent screening is recommended, where small amounts of the crude product are tested with various solvents (e.g., methanol, ethanol, ethyl acetate, toluene, heptane) to observe their solubility at room temperature and upon heating.[1]

Q3: What are common impurities that I might encounter with crude this compound?

A3: Potential impurities can include unreacted starting materials, reagents from the synthesis, and side-products such as regioisomers or over-brominated species (e.g., tri-brominated indazoles).[2][3]

Q4: Can I use a two-solvent system for recrystallization?

A4: Yes, a two-solvent (binary) system can be used if a suitable single solvent cannot be found.[1] This method involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (anti-solvent) in which it is insoluble to induce crystallization.[1] Common pairs include ethanol/water or toluene/heptane.[1]

Q5: What purity level can be expected after a successful recrystallization?

A5: With a carefully executed recrystallization, it is feasible to achieve a purity of 98% or higher for bromo-indazole compounds.[2] However, the final purity depends on the nature and quantity of the initial impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[1] 2. The compound is very pure and requires more time or an initiator to crystallize.[1]1. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.[1][4] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1][5]
The compound "oils out" instead of forming crystals. 1. The solution is cooling too quickly.[1] 2. The compound is significantly impure, leading to a depression of the melting point.[1][4] 3. The boiling point of the solvent is higher than the melting point of the compound.[4]1. Reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][4] 2. If impurities are high, consider a pre-purification step like column chromatography.[2] 3. Choose a lower-boiling point solvent or a different solvent system.
Low recovery yield of purified crystals. 1. Too much solvent was used during dissolution, leaving a significant amount of the product in the mother liquor.[1][4] 2. The compound has significant solubility in the cold solvent.[1] 3. Premature crystallization occurred during a hot filtration step.[1][6]1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] 2. Ensure the cooling step is thorough by using an ice bath for at least 30 minutes to maximize crystal formation.[1] 3. If performing hot filtration, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.[2][6]
Crystals are colored despite the pure compound being colorless. 1. Colored impurities are present in the crude material.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[4]

Quantitative Data

The following table provides illustrative solubility data for a generic bromo-indazole compound in common recrystallization solvents. Note: This data is for example purposes and may not directly reflect the solubility of this compound. It is crucial to perform a solvent screen to determine the optimal solvent for your specific compound.

Solvent Solubility at 20°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Typical Recovery Yield (%)
Methanol~0.5~1580-90%
Ethanol~0.8~2075-85%
Ethyl Acetate~1.2~2570-80%
Toluene~0.3~1085-95%
Heptane<0.1~1>90% (often used as an anti-solvent)

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent (e.g., methanol).[1]

  • Heating: Gently heat the mixture on a hot plate with stirring. It is advisable to use a reflux condenser to prevent solvent loss.[1]

  • Solvent Addition: Continue to add small portions of the hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent required to achieve a saturated solution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[2][6]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this time.[1]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in which it is highly soluble.[1]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (anti-solvent, e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Filtration, Washing, and Drying: Follow steps 7-9 from the Single-Solvent Recrystallization protocol.

Visualizations

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool Insoluble Impurities Removed HotFilter->Cool No Insoluble Impurities IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Problem Encountered During Recrystallization NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield BoilSolvent Boil Off Excess Solvent NoCrystals->BoilSolvent Too much solvent? SeedCrystal Add Seed Crystal / Scratch Flask NoCrystals->SeedCrystal Supersaturated? Reheat Reheat, Add Solvent, Cool Slowly OilingOut->Reheat Cooling too fast? CheckSolvent Use Minimum Hot Solvent LowYield->CheckSolvent Excess solvent used? ThoroughCooling Ensure Thorough Cooling (Ice Bath) LowYield->ThoroughCooling Incomplete precipitation?

References

Technical Support Center: 4,6-Dibromo-1H-indazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the palladium-catalyzed cross-coupling of 4,6-Dibromo-1H-indazole. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and workflow diagrams to facilitate problem-solving.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Conversion of Starting Material

Question: I am observing very low or no conversion of my this compound in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the potential causes and how can I troubleshoot this?

Answer:

Low conversion in palladium-catalyzed cross-coupling reactions is a common issue that can stem from several factors. The unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Conversion

LowConversionWorkflow start Low Conversion Observed catalyst 1. Verify Catalyst & Ligand Integrity - Is the catalyst/precatalyst fresh? - Is the ligand air-stable or handled under inert gas? - Run a control reaction with a known substrate. start->catalyst reagents 2. Check Reagent Quality & Stoichiometry - Are solvents anhydrous and degassed? - Is the base fresh and anhydrous? - Are coupling partners pure? catalyst->reagents conditions 3. Optimize Reaction Conditions - Increase temperature incrementally. - Extend reaction time. - Screen different solvents and bases. reagents->conditions protection 4. Consider N-H Protection - If issues persist, consider protecting the indazole N-H (e.g., with BOC, SEM, or by N-alkylation). conditions->protection result Improved Conversion protection->result

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

Key Troubleshooting Steps:

  • Catalyst and Ligand System:

    • Activity: Palladium catalysts, especially Pd(0) sources, can degrade over time. Using a fresh batch of catalyst or a more stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) can be beneficial.[1]

    • Ligand Choice: The choice of phosphine ligand is critical. For C-N couplings (Buchwald-Hartwig), bulky, electron-rich biarylphosphine ligands like RuPhos or BrettPhos are often effective for unprotected indazoles.[1] For C-C couplings (Suzuki), ligands like SPhos or XPhos can be effective.

  • Reaction Conditions:

    • Solvent and Base: The solvent and base must be anhydrous and thoroughly degassed. Residual water or oxygen can deactivate the catalyst. Common solvent choices include 1,4-dioxane, toluene, and DMF. The choice of base is also crucial; strong, non-nucleophilic bases like LiHMDS or NaOtBu are often used for Buchwald-Hartwig aminations, while carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are common in Suzuki couplings.[2][3]

    • Temperature: Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed efficiently. If you are running the reaction at a lower temperature, a gradual increase may improve conversion.

  • Indazole N-H Group:

    • The acidic proton of the indazole N-H can react with strong bases or interfere with the catalyst. While many protocols exist for unprotected indazoles, if other troubleshooting steps fail, protecting the nitrogen with a suitable group like BOC (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent these side reactions.[1]

Issue 2: Poor Regioselectivity and Formation of Di-substituted Products

Question: I am attempting a mono-coupling on this compound but am getting a mixture of mono-substituted products (at the 4- and 6-positions) and the di-substituted product. How can I improve selectivity?

Answer:

Achieving regioselectivity in the cross-coupling of dihalogenated heterocycles can be challenging. The relative reactivity of the C4-Br and C6-Br bonds in this compound will depend on a combination of electronic and steric factors. While specific literature on the selective functionalization of this particular isomer is limited, general principles can be applied.

General Reactivity Trends:

  • Electronic Effects: The C4 position of the indazole ring is generally more electron-deficient than the C6 position, which could lead to a higher reactivity of the C4-Br bond in the oxidative addition step of the catalytic cycle.

  • Steric Hindrance: The steric environment around each bromine atom can also influence reactivity.

Strategies for Improving Mono-selectivity:

  • Control Stoichiometry: Use a slight deficiency or exactly one equivalent of the coupling partner (e.g., boronic acid or amine).

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the more reactive site and reduce the rate of the second coupling.

  • Catalyst/Ligand Tuning: The choice of ligand can influence regioselectivity. Less reactive catalyst systems might favor mono-substitution. For instance, in some dihaloarene systems, changing the palladium catalyst has been shown to switch the site of selectivity.

  • Stepwise Approach: The most reliable method for obtaining a single isomer is often a stepwise approach involving protection, mono-functionalization, and then further reaction if desired.

Logical Diagram for Selective Coupling

Regioselectivity start This compound suzuki Suzuki Coupling (1 equiv. ArB(OH)₂) start->suzuki buchwald Buchwald-Hartwig (1 equiv. Amine) start->buchwald sonogashira Sonogashira Coupling (1 equiv. Alkyne) start->sonogashira product_mix Mixture of 4-R-6-Br-Indazole, 6-R-4-Br-Indazole, and 4,6-di-R-Indazole suzuki->product_mix buchwald->product_mix sonogashira->product_mix optimization Optimize for Mono-substitution: - Lower Temperature - Adjust Stoichiometry - Screen Ligands product_mix->optimization selective_product Predominantly Mono-substituted Product optimization->selective_product

Caption: Decision path for optimizing regioselective mono-coupling reactions.

Quantitative Data Summary

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-indazoles

Indazole SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dimethoxyethane80High[3]
7-Bromo-4-sulfonamido-1H-indazole(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)-Cs₂CO₃Dioxane/EtOH/H₂O14075[4]
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane/water80-100High[5]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 6-Bromo-1H-indazole

Amine TypeAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
PrimaryAnilineBrettPhos precatalyst (2)BrettPhosLiHMDSTHF6585[1]
PrimaryBenzylamineBrettPhos precatalyst (2)BrettPhosLiHMDSTHF6578[1]
SecondaryMorpholineRuPhos precatalyst (2)RuPhosLiHMDSTHF6592[1]
SecondaryN-MethylanilineRuPhos precatalyst (2)RuPhosLiHMDSTHF6588[1]

Experimental Protocols

The following are general protocols that can be adapted for the cross-coupling of this compound. Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize 4- or 6-aryl-substituted bromo-indazoles.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 equiv. for mono-coupling)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Methodology:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[2][3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 4- or 6-amino-substituted bromo-indazoles.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium precatalyst (e.g., BrettPhos G3 for primary amines, RuPhos G3 for secondary amines, 2 mol%)

  • Base (e.g., LiHMDS, 1M in THF, 2.0 equiv.)

  • Anhydrous solvent (e.g., THF or Toluene)

Methodology:

  • To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, and a stir bar.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent and the amine via syringe.

  • Add the LiHMDS solution dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.[1]

Signaling Pathways & Catalytic Cycles

Catalytic Cycle for Suzuki-Miyaura Coupling

SuzukiCycle pd0 Pd(0)L₂ pd_intermediate Br-Pd(II)L₂(Ar) pd0->pd_intermediate Ar-Br oxidative_addition Oxidative Addition pd_boronate R-Pd(II)L₂(Ar) pd_intermediate->pd_boronate R-B(OH)₂ + Base transmetalation Transmetalation boronate R-B(OH)₂ boronate->pd_boronate base Base base->pd_boronate pd_boronate->pd0 Reductive Elimination product R-Ar (Coupled Product) pd_boronate->product reductive_elimination Reductive Elimination substrate Ar-Br (Dibromoindazole) substrate->pd_intermediate

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

BuchwaldCycle pd0 Pd(0)L₂ pd_intermediate Br-Pd(II)L₂(Ar) pd0->pd_intermediate Ar-Br oxidative_addition Oxidative Addition pd_amine_complex [L₂Pd(Ar)(HNR¹R²)]⁺Br⁻ pd_intermediate->pd_amine_complex + HNR¹R² amine_coordination Amine Coordination amine HNR¹R² amine->pd_amine_complex base Base base->pd_amine_complex pd_amido L₂Pd(Ar)(NR¹R²) pd_amine_complex->pd_amido + Base - Base-HBr deprotonation Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR¹R² (Coupled Product) pd_amido->product reductive_elimination Reductive Elimination substrate Ar-Br (Dibromoindazole) substrate->pd_intermediate

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[1]

References

Technical Support Center: Synthesis of 4,6-Dibromo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dibromo-1H-indazole derivatives. This guide addresses common side reactions and offers practical solutions to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of this compound?

A1: The most significant side reaction is the formation of a mixture of N1 and N2-alkylated regioisomers. The indazole ring possesses two nucleophilic nitrogen atoms, and alkylation often proceeds at both sites, leading to challenges in purification and reduced yield of the desired isomer. Other potential side reactions include over-alkylation (dialkylation), and in subsequent reactions like palladium-catalyzed cross-couplings, dehalogenation can be a notable byproduct.

Q2: How can I control the regioselectivity of N-alkylation to favor the N1 or N2 isomer of this compound derivatives?

A2: Controlling the N1 versus N2 selectivity is a critical challenge in indazole chemistry.[1] The outcome is highly dependent on the reaction conditions:

  • For N1-alkylation (Thermodynamic Product): The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the more thermodynamically stable N1-isomer.[1][2]

  • For N2-alkylation (Kinetic Product): Conditions that favor kinetic control can lead to the N2-isomer. For instance, Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) have been shown to favor N2-alkylation.[1][3] Additionally, the presence of a bulky substituent at the C7 position can sterically hinder the N1 position and direct alkylation to the N2 position.[2]

Q3: What are the potential side products during the synthesis of the this compound starting material?

A3: The direct bromination of 1H-indazole to achieve the 4,6-dibromo substitution pattern can lead to the formation of other brominated isomers, such as 3-bromo, 5-bromo, 7-bromo, and other di- or tri-brominated species, depending on the reaction conditions and the stoichiometry of the brominating agent. Over-bromination is a common issue if the reaction is not carefully controlled.[4]

Q4: How can I separate the N1 and N2 alkylated isomers of this compound?

A4: The separation of N1 and N2 regioisomers is typically achieved using flash column chromatography on silica gel.[5] The choice of eluent system is crucial and often requires careful optimization. Due to the different polarity of the two isomers, they will exhibit different retention factors (Rf) on a TLC plate, allowing for their separation.

Q5: How can I distinguish between the N1 and N2-alkylated isomers of this compound using spectroscopic methods?

A5: NMR spectroscopy is a powerful tool for differentiating between N1 and N2 isomers.[3]

  • ¹H NMR: The chemical shifts of the indazole ring protons, particularly H-7 and H-3, can be diagnostic.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, especially C-3 and C-7a, differ significantly between the N1 and N2 isomers.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is particularly useful. For an N1-alkylated indazole, a correlation is typically observed between the protons of the alkyl group's alpha-carbon and the C-7a carbon of the indazole ring. For an N2-alkylated indazole, a correlation is expected between the same alkyl protons and the C-3 carbon.[1][3]

Troubleshooting Guides

Issue 1: Low Yield and/or Mixture of Regioisomers in N-Alkylation

dot

Troubleshooting N-Alkylation of this compound cluster_solutions Potential Solutions start Problem: Low yield and/or mixture of N1/N2 isomers analysis Analyze Crude Product (TLC, LC-MS, ¹H NMR) start->analysis check_conditions Review Reaction Conditions base_solvent Base and Solvent System check_conditions->base_solvent temp_time Temperature and Reaction Time check_conditions->temp_time electrophile Nature of Electrophile check_conditions->electrophile solution_n1 To Favor N1-Isomer: - Use NaH in anhydrous THF. - Ensure slow addition of electrophile at 0°C, then warm to RT. - Use a less reactive alkylating agent (e.g., alkyl bromide). base_solvent->solution_n1 N1 desired solution_n2 To Favor N2-Isomer: - Employ Mitsunobu conditions (PPh₃, DEAD/DIAD). - Consider a directing group at C7 if possible in the synthetic design. base_solvent->solution_n2 N2 desired solution_general General Optimization: - Titrate base to ensure accurate stoichiometry. - Use anhydrous solvents and inert atmosphere. - Monitor reaction progress by TLC to avoid over-running. temp_time->solution_general electrophile->solution_general analysis->check_conditions Isomer ratio unacceptable separation Attempt Isomer Separation (Column Chromatography) analysis->separation Separation is feasible

Caption: Troubleshooting workflow for N-alkylation side reactions.

Issue 2: Formation of Dehalogenated Byproduct in Cross-Coupling Reactions

dot

Troubleshooting Dehalogenation in Cross-Coupling cluster_solutions Potential Solutions start Problem: Significant dehalogenation of this compound derivative check_catalyst Catalyst System Review start->check_catalyst check_base Base Selection start->check_base check_solvent Solvent and Temperature start->check_solvent check_reagents Reagent Quality start->check_reagents solution_catalyst Catalyst/Ligand: - Use a more electron-rich and bulky ligand (e.g., Buchwald-type ligands). - Decrease catalyst loading. - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). check_catalyst->solution_catalyst solution_base Base: - Use a weaker or non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃ instead of alkoxides). - Ensure the base is finely powdered and dry. check_base->solution_base solution_solvent Solvent/Temperature: - Use aprotic polar solvents (e.g., dioxane, toluene). - Lower the reaction temperature and extend the reaction time. check_solvent->solution_solvent solution_reagents Reagents: - Use high-purity boronic acid/ester. - Degas all solvents and reagents thoroughly to remove oxygen. check_reagents->solution_reagents

Caption: Troubleshooting dehalogenation side reactions.

Quantitative Data

The following tables summarize typical yields and regioisomer ratios for the N-alkylation of various substituted indazoles. While specific data for this compound is limited in the literature, these examples provide a valuable reference for expected outcomes under different conditions.

Table 1: Conditions Favoring N1-Alkylation

Indazole SubstrateAlkylating AgentBase / SolventTemp (°C)N1:N2 RatioYield (%)
3-COMe-1H-indazolen-pentyl bromideNaH / THFRT to 50>99 : 191
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99 : 185
5-bromo-3-CO₂Me-1H-indazoleEthyl TosylateCs₂CO₃ / DMF90>95 : 5>90

Table 2: Conditions Favoring N2-Alkylation

Indazole SubstrateAlkylating Agent / MethodBase / Solvent / CatalystTemp (°C)N1:N2 RatioYield (%)
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504 : 9688
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1 : 9994
1H-indazoleEthyl diazoacetateTfOH / DCMRT0 : 10095
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1 : 2.558 (N2), 20 (N1)

Table 3: Conditions Resulting in Mixed Regioselectivity

Indazole SubstrateAlkylating AgentBase / SolventN1:N2 RatioTotal Yield (%)
6-fluoro-1H-indazole4-methoxybenzyl chlorideK₂CO₃ / DMF~1 : 151.6
5-bromo-3-CO₂Me-1H-indazoleMethyl iodideK₂CO₃ / DMF53 : 4784

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

Objective: To synthesize this compound from 1H-indazole.

Materials:

  • 1H-indazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1H-indazole (1.0 equiv.) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (2.2 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate this compound.

Protocol 2: General Procedure for N1-Selective Alkylation

Objective: To selectively synthesize N1-alkylated this compound.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, bromoethane)

  • Saturated aqueous ammonium chloride solution

Methodology:

  • Deprotonation: To a stirred suspension of sodium hydride (1.2 equiv.) in anhydrous THF at 0°C under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

dot

Experimental Workflow for N1-Selective Alkylation start Start deprotonation Deprotonation: This compound + NaH in THF at 0°C start->deprotonation stirring Stirring: Warm to RT for 30 min deprotonation->stirring alkylation Alkylation: Add alkyl halide at 0°C, then warm to RT overnight stirring->alkylation workup Workup: Quench with NH₄Cl (aq), extract with Ethyl Acetate alkylation->workup purification Purification: Column Chromatography workup->purification end N1-alkyl-4,6-dibromo-1H-indazole purification->end

Caption: Workflow for N1-selective alkylation of this compound.

References

Managing over-bromination in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the bromination of indazoles, with a specific focus on managing and preventing over-bromination.

Troubleshooting Guide: Over-Bromination

Over-bromination, the introduction of more than one bromine atom onto the indazole core, is a common side reaction that can lead to reduced yields of the desired mono-brominated product and complex purification challenges. This guide provides solutions to common issues related to over-bromination.

Problem Potential Cause Recommended Solution
Significant formation of di- or poly-brominated products is observed by TLC or LC-MS analysis. Excess of Brominating Agent: Using more than one equivalent of the brominating agent (e.g., NBS, Br₂) can lead to multiple substitutions on the electron-rich indazole ring.Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents for mono-bromination. For reactions prone to over-bromination, consider the slow addition of the brominating agent.
Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote over-bromination.Optimize the reaction temperature and time. Start with milder conditions (e.g., lower temperature) and monitor the reaction progress closely by TLC or LC-MS to quench the reaction upon consumption of the starting material.
Highly Activating Substituents: Electron-donating groups on the indazole ring increase its nucleophilicity, making it more susceptible to multiple brominations.For highly activated indazoles, consider using a less reactive brominating agent or milder reaction conditions. Protecting groups can also be employed to temporarily deactivate the ring.
Difficulty in separating the desired mono-brominated product from over-brominated impurities. Similar Polarity of Products: Mono- and di-brominated indazoles can have very similar polarities, making separation by standard column chromatography challenging.Utilize high-performance flash chromatography with a shallow solvent gradient to improve separation.[1] Consider alternative purification techniques such as recrystallization or preparative HPLC. For challenging separations, derivatization of the mixture to alter the polarity of the components can be an option.
The bromination reaction is not regioselective, leading to a mixture of mono-brominated isomers in addition to over-bromination. Multiple Reactive Sites: The indazole ring has several positions susceptible to electrophilic attack, and the reaction conditions may not favor substitution at a single site.Employ regioselective bromination methods. For instance, ultrasound-assisted bromination with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been shown to be highly selective for the C3 position.[2][3] The choice of solvent and base can also significantly influence regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for indazoles, and how do they influence over-bromination?

A1: Common brominating agents include N-Bromosuccinimide (NBS), bromine (Br₂), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). NBS is a versatile and commonly used reagent that allows for good control over the reaction, though over-bromination can occur with excess equivalents or harsh conditions.[4] Elemental bromine (Br₂) is a strong brominating agent and can easily lead to over-bromination if not used cautiously.[2] DBDMH, particularly under ultrasound irradiation, has been reported to provide high selectivity for mono-bromination at the C3 position.[2][3]

Q2: How can I control the regioselectivity of mono-bromination to avoid forming a mixture of isomers?

A2: Controlling regioselectivity is crucial for a successful synthesis. The outcome is influenced by several factors:

  • Substituents on the Indazole Ring: The electronic and steric properties of existing substituents will direct the position of bromination. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.[5]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regioselectivity. For example, metal-free halogenation of 2H-indazoles has been shown to be highly regioselective.

  • Protecting Groups: The use of protecting groups on the indazole nitrogen can influence the electronic properties of the ring and direct bromination to a specific position.

Q3: My reaction has produced a mixture of mono- and di-brominated indazoles. What is the best way to purify the desired mono-brominated product?

A3: The purification strategy depends on the physical properties of your compounds.

  • Column Chromatography: This is the most common method. Use a high-resolution silica gel and a carefully optimized solvent system (e.g., a gradient of ethyl acetate in hexanes) to achieve separation.[1] Monitoring the fractions by TLC is essential.

  • Recrystallization: If your desired mono-brominated product is a solid and has different solubility properties from the di-brominated byproduct, recrystallization can be a highly effective and scalable purification method. Experiment with different solvent systems to find one that selectively crystallizes your desired product.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a powerful technique.

Q4: Can I predict which position on the indazole ring is most likely to be brominated?

A4: Yes, to a certain extent. The regioselectivity of electrophilic aromatic substitution on the indazole ring is governed by the principles of electronics and sterics. The C3 position is generally electron-deficient and often a site of nucleophilic attack, but for electrophilic substitution, the electron-rich benzene portion of the molecule is typically more reactive. The directing effects of any existing substituents on the ring will be the primary determinant of the bromination position.

Quantitative Data on Bromination Reactions

The following table summarizes reaction conditions and yields for the mono-bromination of 2-phenyl-2H-indazole, highlighting conditions that favor the desired product over the di-brominated byproduct.

Brominating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield of Mono-brominated Product (%)Yield of Di-brominated Product (%)Reference
NBS (1.0)MeCN25288Not Reported[4]
NBS (1.0)EtOH50297Not Detected[4]
NBS (1.3)H₂O95596Not Detected[4]
NBS (2.0)EtOH5062367[4]
NBS (2.0)MeCN5063559[4]
DBDMH (1.0)EtOH400.592Not Reported[2]

This data is compiled from studies on 2-phenyl-2H-indazole and serves as an illustrative example. Optimal conditions will vary depending on the specific indazole substrate.

Experimental Protocols

Protocol 1: Selective Mono-bromination of 2-phenyl-2H-indazole using NBS in Ethanol[4]

This protocol is optimized for the selective mono-bromination at the C3 position.

  • Reaction Setup: In a round-bottom flask, dissolve 2-phenyl-2H-indazole (0.3 mmol) in ethanol (3.0 mL).

  • Addition of Reagent: Add N-Bromosuccinimide (NBS) (0.3 mmol, 1.0 equivalent) to the solution.

  • Reaction Conditions: Stir the reaction mixture at 50 °C in the air for 2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-bromo-2-phenyl-2H-indazole.

Protocol 2: Purification of a Mixture of Mono- and Di-brominated Indazoles by Column Chromatography

This protocol provides a general guideline for separating the desired mono-brominated product from over-brominated byproducts.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent for chromatography).

  • Column Packing: Pack a glass column with silica gel of an appropriate mesh size (e.g., 230-400 mesh) using a slurry method with a non-polar solvent (e.g., hexanes).

  • Loading the Sample: Carefully load the dissolved crude mixture onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. The less polar di-brominated product is expected to elute before the more polar mono-brominated product, however, this should be confirmed by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified mono-brominated indazole.

Visualized Workflows and Pathways

Over_bromination_Reaction_Pathway Reaction Pathway of Indazole Bromination Indazole Indazole Mono_bromo Mono-brominated Indazole (Desired Product) Indazole->Mono_bromo + Br+ Di_bromo Di-brominated Indazole (Over-bromination Product) Mono_bromo->Di_bromo + Br+ (Excess Reagent or Harsh Conditions) Br_plus Br+

Caption: Reaction pathway illustrating the formation of mono- and di-brominated indazoles.

Troubleshooting_Workflow Troubleshooting Workflow for Over-bromination Start Over-bromination Detected Check_Stoichiometry Check Stoichiometry of Brominating Agent Start->Check_Stoichiometry Adjust_Stoichiometry Reduce to 1.0-1.1 eq. and/or use slow addition Check_Stoichiometry->Adjust_Stoichiometry > 1.1 eq. Check_Conditions Review Reaction Conditions Check_Stoichiometry->Check_Conditions 1.0-1.1 eq. Adjust_Stoichiometry->Check_Conditions Adjust_Conditions Lower Temperature and/or Reduce Time Check_Conditions->Adjust_Conditions Harsh Purification Optimize Purification Strategy Check_Conditions->Purification Mild Adjust_Conditions->Purification Success Desired Mono-bromo Product Isolated Purification->Success

Caption: A decision-making workflow for troubleshooting over-bromination in indazole synthesis.

Purification_Strategy Purification Strategy for Brominated Indazoles Crude_Mixture Crude Mixture (Mono- & Di-bromo Indazoles) Column_Chromatography Column Chromatography Crude_Mixture->Column_Chromatography Primary Method Recrystallization Recrystallization Column_Chromatography->Recrystallization Co-elution Pure_Product Pure Mono-brominated Indazole Column_Chromatography->Pure_Product Successful Separation Prep_HPLC Preparative HPLC Recrystallization->Prep_HPLC Ineffective Recrystallization->Pure_Product Successful Prep_HPLC->Pure_Product

Caption: A logical flow diagram outlining purification strategies for brominated indazoles.

References

Column chromatography techniques for purifying 4,6-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 4,6-Dibromo-1H-indazole using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel is the most commonly used stationary phase due to its polarity and effectiveness in separating a wide range of organic compounds.[1][2] Standard silica gel with a mesh size of 60-120 or 230-400 is generally suitable.

Q2: Which mobile phase (eluent) system is best for purifying this compound?

A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[3] The optimal ratio will depend on the impurities present. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).

Q3: How can I determine the correct mobile phase ratio using TLC?

A3: To determine the optimal solvent system, spot your crude this compound on a TLC plate and develop it in chambers with varying ratios of hexane and ethyl acetate. The ideal solvent system will result in your desired compound having an Rf value of approximately 0.25-0.35, ensuring good separation from impurities.

Q4: What is a typical loading capacity for silica gel with this compound?

A4: The loading capacity of silica gel can vary, but a general guideline is to use a ratio of 1:30 to 1:100 of crude product to silica gel by weight. Overloading the column can lead to poor separation.[4]

Q5: How can I visualize the colorless this compound during column chromatography?

A5: Since this compound is likely colorless, the fractions collected from the column should be monitored by TLC. Spot a small amount from each fraction onto a TLC plate and visualize the spots under a UV lamp (typically at 254 nm).

Troubleshooting Guides

Issue: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. If the compound still does not elute, consider adding a small percentage of a more polar solvent like methanol.

Issue: The compound is eluting too quickly with the solvent front.

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).

Issue: Poor separation of the desired product from impurities.

  • Possible Causes:

    • Inappropriate solvent system.

    • Column was overloaded with the crude product.[4]

    • The column was not packed properly, leading to channeling.

    • The elution was performed too quickly.

  • Solutions:

    • Re-optimize the solvent system using TLC to achieve better separation.

    • Reduce the amount of crude product loaded onto the column.

    • Ensure the silica gel is packed uniformly without any cracks or air bubbles.[4]

    • Decrease the flow rate of the eluent to allow for better equilibrium between the stationary and mobile phases.

Issue: The product is crystallizing on the column.

  • Possible Cause: The compound has low solubility in the chosen mobile phase.

  • Solution: Change the solvent system to one in which the product is more soluble. This might involve using a different combination of solvents.

Experimental Protocols

Protocol: Column Chromatography Purification of this compound
  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into a glass column with the stopcock closed, ensuring no air bubbles are trapped.

    • Allow the silica to settle, creating a uniform and level packed bed.

    • Drain the excess solvent until the solvent level is just above the silica surface.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock to begin the elution process. Maintain a consistent flow rate.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase over time.

  • Fraction Collection and Analysis:

    • Collect the eluent in fractions using test tubes or flasks.

    • Monitor the fractions for the presence of the product using TLC with UV visualization.[4]

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Example TLC Solvent System Screening for this compound Purification

Hexane:Ethyl Acetate RatioRf of this compoundRf of Impurity 1Rf of Impurity 2Observations
9:10.150.250.05Poor separation between product and Impurity 2.
8:20.300.550.10Good separation. Optimal for column.
7:30.450.700.20Product moves too fast.
1:10.850.950.60No separation.

Table 2: Example Gradient Elution Profile for Column Chromatography

Fraction NumbersSolvent System (Hexane:Ethyl Acetate)Compounds Eluted
1-1095:5Non-polar impurities
11-2590:10Impurity 1
26-4080:20This compound
41-5050:50Polar impurities

Visualizations

G cluster_start Start: Issue Encountered cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Poor Separation or No Elution check_tlc Review TLC Data start->check_tlc adjust_polarity Adjust Mobile Phase Polarity check_tlc->adjust_polarity Rf too high or low check_loading Check Column Loading check_tlc->check_loading Streaking or overlapping spots increase_polarity Increase Polarity (e.g., more Ethyl Acetate) adjust_polarity->increase_polarity Compound not eluting decrease_polarity Decrease Polarity (e.g., more Hexane) adjust_polarity->decrease_polarity Compound eluting too fast check_packing Inspect Column Packing check_loading->check_packing Loading is fine reduce_load Reduce Sample Load check_loading->reduce_load Overloaded repack_column Repack Column check_packing->repack_column Cracks or channels visible success Successful Purification check_packing->success Packing is uniform repack_column->success reduce_load->success increase_polarity->success decrease_polarity->success

Caption: Troubleshooting workflow for column chromatography purification.

G start Start prep_slurry Prepare Silica Gel Slurry start->prep_slurry pack_column Pack the Column prep_slurry->pack_column load_sample Load Crude Product pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->collect_fractions Continue Elution combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions Product Eluted evaporate Evaporate Solvent combine_fractions->evaporate end Pure this compound evaporate->end

Caption: Experimental workflow for column chromatography.

References

Technical Support Center: 4,6-Dibromo-1H-indazole in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4,6-Dibromo-1H-indazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound showing low to no conversion?

A1: Low conversion can stem from several factors. The primary suspects are catalyst deactivation, suboptimal reaction conditions, or issues with starting material purity. The unprotected N-H group on the indazole ring can also interfere with the catalytic cycle by coordinating to the palladium center.[1][2]

Q2: I'm observing significant formation of a dehalogenated byproduct (4-bromo-1H-indazole or 1H-indazole). What is the cause and how can I minimize it?

A2: This side reaction, known as hydrodehalogenation, is common in palladium-catalyzed couplings.[1][3] It occurs when an organopalladium intermediate reacts with a proton source (like residual water) before the desired cross-coupling can take place. To minimize this, ensure you are using anhydrous and thoroughly degassed solvents and reagents. Optimizing the base to a non-hydrated option can also be beneficial.[1]

Q3: My reaction is producing a significant amount of homocoupled byproduct from my boronic acid or amine coupling partner. How can I prevent this?

A3: Homocoupling is often promoted by the presence of oxygen.[1] Rigorous deoxygenation of the reaction mixture before adding the palladium catalyst is crucial. This can be achieved through several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent. Running the reaction at the lowest effective temperature can also disfavor homocoupling.[1]

Q4: Can the unprotected N-H on the indazole ring cause problems in my reaction?

A4: Yes, the acidic proton on the indazole nitrogen can interfere with the reaction in several ways. It can react with the base, consume starting material, or coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1][2] If you suspect N-H interference is a major issue, considering protection of the indazole nitrogen with a suitable protecting group (e.g., BOC, SEM) may be necessary.[3]

Q5: Which palladium catalysts and ligands are recommended for cross-coupling reactions with this compound?

A5: The choice of catalyst and ligand is critical and often substrate-dependent. For Suzuki-Miyaura reactions, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are common starting points. For Buchwald-Hartwig aminations, bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos, often used with a strong, non-nucleophilic base like LiHMDS, have proven effective for unprotected indazoles.[2][3]

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is one of the most common issues. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Conversion

Start Low Conversion Observed Check_Reagents 1. Verify Reagent Purity & Stoichiometry (this compound, Coupling Partner, Base) Start->Check_Reagents Check_Catalyst 2. Evaluate Catalyst/Ligand System (Freshness, Appropriate Choice) Check_Reagents->Check_Catalyst Reagents OK Check_Conditions 3. Optimize Reaction Conditions (Temperature, Time, Solvent) Check_Catalyst->Check_Conditions Catalyst OK Consider_Protection 4. Consider N-H Protection (e.g., BOC, SEM) Check_Conditions->Consider_Protection Still Low Yield End Improved Yield Check_Conditions->End Yield Improves Consider_Protection->End Yield Improves

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

Potential Causes & Solutions:

  • Catalyst Deactivation/Poisoning:

    • Diagnosis: The catalyst may be poisoned by impurities in the starting materials or solvents (e.g., sulfur, excess halides).[4] The pyridine-like nitrogen of the indazole can also inhibit the catalyst.

    • Solution: Use high-purity, fresh reagents and anhydrous, degassed solvents. Consider purifying the this compound if impurities are suspected. Employ bulky, electron-rich ligands to shield the metal center.[5] See Protocol 1 for starting material purification and Protocol 2 for a catalyst poisoning test.

  • Suboptimal Reaction Conditions:

    • Diagnosis: The temperature, reaction time, or choice of base may not be optimal.

    • Solution: Systematically screen reaction parameters. For Suzuki-Miyaura, a range of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ should be tested. For Buchwald-Hartwig, strong bases like NaOtBu or LiHMDS are often required.[2][3]

Issue 2: Formation of Dehalogenated Byproduct

The presence of 4-bromo-1H-indazole or fully reduced 1H-indazole indicates a problem with protonolysis.

Logical Relationship for Dehalogenation

Intermediate Ar-Pd(II)-L2-Br Proton_Source Proton Source (e.g., H₂O, acidic impurities) Intermediate->Proton_Source Reacts with Desired_Coupling Transmetalation & Reductive Elimination Intermediate->Desired_Coupling Desired Pathway Dehalogenated_Product Dehalogenated Byproduct (Ar-H) Proton_Source->Dehalogenated_Product Leads to Desired_Product Desired Product (Ar-Nu) Desired_Coupling->Desired_Product

Caption: Competing pathways leading to dehalogenation versus desired product.

Potential Causes & Solutions:

  • Presence of Proton Sources:

    • Diagnosis: Water is a common culprit. Even "anhydrous" bases can contain water.

    • Solution: Use freshly dried, anhydrous solvents. Degas solvents thoroughly. Use a base known to be anhydrous, such as freshly powdered K₃PO₄ dried in an oven.

  • Slow Transmetalation:

    • Diagnosis: If the transmetalation step is slow, the organopalladium intermediate has more time to react with proton sources.

    • Solution: Optimize the base and solvent system to facilitate transmetalation. For Suzuki reactions, the addition of water can sometimes be beneficial, but it's a delicate balance.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for related bromo-indazole compounds, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions for Bromo-Indazoles

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane/water80-10012-2470-95[2][6]
PdCl₂(dppf) (3)-K₂CO₃1,4-dioxane/water1001285-95[7]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/water1001680-90[2]

Table 2: Buchwald-Hartwig Amination Conditions for 6-Bromo-1H-indazole

Precatalyst (mol%)Amine TypeBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
BrettPhos precatalyst (2)PrimaryLiHMDSTHF6512-2475-90[3]
RuPhos precatalyst (2)SecondaryLiHMDSTHF6512-2480-95[3]
Pd₂(dba)₃ (2)Primary/SecondaryNaOtBuToluene80-11012-2470-90[3]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Objective: To remove potential catalyst poisons and other impurities from the starting material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture like ethanol/water)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Experimental Test for Catalyst Poisoning

Objective: To determine if the starting materials or reagents are the source of catalyst deactivation.

Methodology:

  • Baseline Reaction: Run the cross-coupling reaction under your standard, optimized conditions using your current batches of this compound, coupling partner, base, and solvent. Carefully record the yield and reaction profile (e.g., by TLC or LC-MS).

  • High-Purity Reaction: Set up an identical reaction, but this time use reagents and solvents of the highest available purity. This includes using freshly purified this compound (see Protocol 1), a fresh bottle of catalyst and ligand, a newly opened container of anhydrous base, and anhydrous, degassed solvent.

  • Comparison: Compare the yield and reaction profile of the "High-Purity Reaction" to the "Baseline Reaction".

    • Significant Improvement: If the yield is significantly higher in the high-purity reaction, it strongly suggests that one of your standard reagents is contaminated with a catalyst poison.

    • No Improvement: If there is no significant difference in yield, the issue is more likely related to the reaction conditions or inherent reactivity rather than poisoning.

Experimental Workflow for Catalyst Poisoning Test

Start Suspected Catalyst Poisoning Baseline_Rxn Run Baseline Reaction (Standard Reagents) Start->Baseline_Rxn HighPurity_Rxn Run High-Purity Reaction (Purified/New Reagents) Start->HighPurity_Rxn Compare Compare Yields Baseline_Rxn->Compare HighPurity_Rxn->Compare Poison_Identified Poison in Standard Reagents (Purify all future reagents) Compare->Poison_Identified Yield Significantly Higher in High-Purity Rxn Other_Issue Issue is Not Poisoning (Re-evaluate reaction conditions) Compare->Other_Issue No Significant Difference

Caption: Workflow for diagnosing catalyst poisoning.

References

Improving the regioselectivity of 4,6-Dibromo-1H-indazole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 4,6-dibromo-1H-indazole. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of modifying this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: We are observing a mixture of N1 and N2 alkylated products in our reaction. How can we improve the regioselectivity for N1 alkylation?

A1: Achieving high N1 regioselectivity in the alkylation of indazoles is a common challenge. The ratio of N1 to N2 products is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. For N1-selective alkylation of substituted indazoles, a combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) has been shown to be effective.[1][2] This is thought to be due to the coordination of the sodium cation with the N2 nitrogen and an oxygen atom in a C3 substituent, sterically hindering N2 alkylation.[2][3]

Q2: Conversely, how can we favor the formation of the N2-alkylated product?

A2: N2 selectivity can often be achieved under conditions that favor the thermodynamically less stable 2H-indazole tautomer or when steric hindrance at the N1 position is significant. Mitsunobu conditions, for example, have been shown to favor N2 alkylation.[1] Additionally, the presence of substituents at the C7 position of the indazole ring, such as -NO2 or -CO2Me, can confer excellent N2 regioselectivity, likely due to a combination of steric and electronic effects.[1][2][4] Quantum mechanics calculations suggest an intrinsic high selectivity for N2-alkylation in certain reactions due to a lower total reaction energy barrier compared to N1 alkylation.[5]

Q3: We are attempting a Suzuki-Miyaura cross-coupling at the C6-bromo position but are experiencing low yields. What are the critical parameters to optimize?

A3: Low yields in Suzuki-Miyaura cross-coupling reactions can stem from several factors. Key parameters to optimize include the palladium catalyst, the base, the solvent, and the reaction temperature. A common and effective catalyst system for the Suzuki coupling of bromoindazoles is Pd(dppf)Cl2 with a base such as K2CO3 in a solvent like dimethoxyethane (DME).[6] It is crucial to ensure the reaction is performed under inert conditions to prevent catalyst degradation. The choice of boronic acid or ester is also critical, and their stability under the reaction conditions should be considered.

Q4: Can we selectively functionalize the C7 position of this compound?

A4: Yes, selective functionalization at the C7 position is possible, typically following a C7-halogenation step. A regioselective C7 bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS).[7][8] The resulting 7-bromoindazole can then undergo palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce various aryl groups at the C7 position.[7][8]

Q5: What is the most effective method for introducing a substituent at the C3 position?

A5: The C3 position of indazoles can be functionalized through several methods. One common strategy is a halogenation-metalation-cross-coupling sequence. For instance, the indazole can be iodinated at the C3 position using I2 and KOH in DMF, followed by a Suzuki-Miyaura cross-coupling reaction.[9][10] Direct C-H functionalization at the C3 position is also an increasingly popular and atom-economical approach, often utilizing transition metal catalysis.[11][12]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor N1/N2 Regioselectivity in Alkylation - Suboptimal base/solvent combination. - Steric and electronic effects of indazole substituents. - Reaction temperature.- For N1 selectivity, use NaH in THF.[1][2] - For N2 selectivity, consider Mitsunobu conditions or substrates with C7 substituents.[1] - Screen different bases (e.g., K2CO3, Cs2CO3, NaH) and solvents (e.g., DMF, THF, Dioxane).
Low Yield in Suzuki Coupling - Inactive catalyst. - Inappropriate base or solvent. - Decomposition of boronic acid. - Non-inert reaction atmosphere.- Use an active palladium catalyst such as Pd(dppf)Cl2.[6] - Optimize the base (e.g., K2CO3, Cs2CO3) and solvent system.[6][13] - Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). - Use freshly purchased or purified boronic acids.
No Reaction at C3 Position - Indazole nitrogen is not protected. - Ineffective halogenating agent. - Unsuitable C-H activation conditions.- For some reactions, N-protection (e.g., with a Boc group) is necessary before C3 functionalization.[9] - For C3-iodination, use I2 with a strong base like KOH in DMF.[9] - For direct C-H functionalization, screen different transition metal catalysts and reaction conditions.[11][12]
Formation of Multiple Side Products - Reaction temperature is too high. - Incorrect stoichiometry of reagents. - Presence of moisture or oxygen.- Optimize the reaction temperature; consider running the reaction at a lower temperature for a longer duration. - Carefully control the stoichiometry of the limiting reagent and excess reagents. - Use anhydrous solvents and ensure the reaction is performed under an inert atmosphere.

Quantitative Data Summary

Table 1: Regioselectivity of Indazole N-Alkylation under Various Conditions

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioTotal Yield (%)Reference
3-Carboxymethyl-1H-indazolen-Pentyl bromideNaHTHF>99:<1Not specified[1]
3-tert-Butyl-1H-indazolen-Pentyl bromideNaHTHF>99:<1Not specified[1]
7-Nitro-1H-indazolen-Pentyl bromideNaHTHF4:96Not specified[1]
5-Bromo-1H-indazoleEthyl bromideCs2CO3Not specified1.2:1Not specified[6]
5-Bromo-1H-indazole-3-carboxylateMethyl iodideK2CO3DMF1.1:184 (combined)[3]

Table 2: Yields for Suzuki-Miyaura Cross-Coupling of Bromoindazoles

Bromoindazole SubstrateBoronic AcidCatalystBaseSolventYield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DMEGood[6]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl2(PPh3)2K2CO3DMF0[7]
3-Iodo-1-(tert-butoxycarbonyl)-1H-indazole4-(Methoxycarbonyl)phenylboronic acidPd(dppf)Cl2Na2CO3Toluene/H2O/EtOHNot specified[10]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of Substituted Indazoles [1][2]

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Bromoindazoles [6][13]

  • In a reaction vessel, combine the bromoindazole (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.02-0.05 equivalents), and a base such as K2CO3 (2.0-3.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water or DME).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: C3-Iodination of 1H-Indazole [9][10]

  • Dissolve the 1H-indazole (1.0 equivalent) in dimethylformamide (DMF).

  • Add potassium hydroxide (KOH) (2.0-3.0 equivalents) to the solution and stir.

  • Add iodine (I2) (1.1-1.5 equivalents) portion-wise to the mixture.

  • Stir the reaction at room temperature for several hours until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water.

  • Filter the resulting precipitate.

  • Wash the precipitate with water and a solution of sodium thiosulfate to remove excess iodine.

  • Dry the solid under vacuum to yield the 3-iodo-1H-indazole.

Visual Guides

Regioselectivity_Logic cluster_conditions Reaction Conditions cluster_outcome Alkylation Outcome Base Base N1_Product N1-Alkylated Indazole (Thermodynamic Product) Base->N1_Product NaH N2_Product N2-Alkylated Indazole (Kinetic Product) Base->N2_Product K2CO3 / Cs2CO3 Solvent Solvent Solvent->N1_Product THF Solvent->N2_Product DMF Substituents Indazole Substituents (Steric/Electronic) Substituents->N1_Product C3-CO2Me Substituents->N2_Product C7-NO2

Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.

Suzuki_Workflow Start This compound Step1 Combine with Boronic Acid, Pd Catalyst (e.g., Pd(dppf)Cl2), & Base (e.g., K2CO3) Start->Step1 Step2 Add Degassed Solvent (e.g., DME/H2O) Step1->Step2 Step3 Heat under Inert Atmosphere (e.g., 80-100 °C) Step2->Step3 Step4 Work-up: Filter, Extract, Concentrate Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End 6-Aryl-4-bromo-1H-indazole Step5->End

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling at the C6 position.

C_Functionalization_Paths cluster_C3 C3-Functionalization cluster_C7 C7-Functionalization Start This compound C3_Iodination 1. C3-Iodination (I2, KOH, DMF) Start->C3_Iodination Path 1 C7_Bromination 1. C7-Bromination (NBS) Start->C7_Bromination Path 2 C3_Suzuki 2. Suzuki Coupling (Ar-B(OH)2, Pd cat.) C3_Iodination->C3_Suzuki C3_Product 3-Aryl-4,6-dibromo-1H-indazole C3_Suzuki->C3_Product C7_Suzuki 2. Suzuki Coupling (Ar-B(OH)2, Pd cat.) C7_Bromination->C7_Suzuki C7_Product 7-Aryl-4,6-dibromo-1H-indazole C7_Suzuki->C7_Product

Caption: Synthetic pathways for selective C3 and C7 functionalization.

References

Technical Support Center: 4,6-Dibromo-1H-indazole in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of 4,6-dibromo-1H-indazole in catalytic reactions. The content focuses on the impact of its N-H acidity on experimental outcomes and provides detailed protocols and guidance for common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: How does the N-H acidity of this compound compare to unsubstituted 1H-indazole?

Q2: What is the primary impact of the increased N-H acidity of this compound in catalysis?

A2: The primary impact is on reactions that involve the deprotonation of the N-H bond, such as N-alkylation and N-arylation (e.g., Buchwald-Hartwig amination). The enhanced acidity allows for the use of a broader range of bases, potentially including weaker bases and milder reaction conditions compared to those required for unsubstituted indazole. However, this increased acidity can also lead to challenges, such as catalyst inhibition in certain cross-coupling reactions where the acidic proton can interact with the catalyst or basic ligands.[3]

Q3: How does the N-H acidity influence the regioselectivity (N1 vs. N2) of N-alkylation or N-arylation?

A3: The regioselectivity of N-functionalization is a complex interplay of steric effects, electronic effects, and reaction conditions (base, solvent, electrophile).[4] The increased acidity of this compound leads to a higher concentration of the indazolate anion in the presence of a base. The distribution of negative charge in this anion between N1 and N2, influenced by the bromine substituents, will affect the kinetic and thermodynamic outcome of the alkylation. Generally, N1-substituted indazoles are thermodynamically more stable.[4] Conditions that favor thermodynamic equilibrium, such as using specific base/solvent combinations (e.g., NaH in THF), often lead to a higher proportion of the N1 isomer.[4][5]

Q4: Can the unprotected N-H group of this compound interfere with palladium-catalyzed cross-coupling reactions at the C-Br positions?

A4: Yes, the unprotected N-H group can interfere with palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[3] Its acidity can lead to several issues:

  • Catalyst Inhibition: The acidic proton can react with basic phosphine ligands or the palladium catalyst itself, leading to deactivation.

  • Base Consumption: The indazole can compete with the intended reaction for the base, potentially slowing down the catalytic cycle.

  • Side Reactions: The indazolate anion, once formed, can act as a nucleophile, leading to undesired side products. For these reasons, N-protection (e.g., with a BOC or SEM group) is often recommended for such reactions, although successful couplings on NH-free indazoles are possible with careful optimization of the catalytic system.[6]

Troubleshooting Guides

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Potential Cause Troubleshooting Steps & Recommendations
Catalyst Deactivation/Inhibition The acidic N-H of this compound can inhibit the catalyst. Consider protecting the N-H group with a suitable protecting group (e.g., BOC, SEM, or THP) before the cross-coupling reaction. Alternatively, use a ligand system known to be robust for unprotected N-heterocycles (e.g., bulky biarylphosphine ligands like RuPhos or BrettPhos for Buchwald-Hartwig amination).[3]
Suboptimal Base The base may be too weak, not sufficiently anhydrous, or sterically hindered. For Suzuki couplings, ensure the use of a sufficiently strong, anhydrous base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[3]
Poor Reagent Quality The palladium catalyst, ligand, or boronic acid/amine may be of poor quality or degraded. Use fresh, high-purity reagents. Ensure boronic acids have not decomposed and that solvents are anhydrous and thoroughly degassed.
Incorrect Reaction Temperature The reaction may require higher temperatures to overcome the activation energy. Incrementally increase the reaction temperature, monitoring for decomposition.
Issue 2: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Isomers)
Potential Cause Troubleshooting Steps & Recommendations
Kinetic vs. Thermodynamic Control N2-alkylation is often the kinetically favored pathway, while N1 is thermodynamically favored.[4] The choice of base and solvent is critical for controlling selectivity.
Incorrect Base/Solvent System The combination of base and solvent strongly influences the N1:N2 ratio. For preferential N1-alkylation, a strong, non-coordinating base in a non-polar aprotic solvent is often effective. The NaH/THF system is widely reported to favor N1-alkylation for a variety of substituted indazoles.[4][5] For N2-selectivity, Mitsunobu conditions (PPh₃/DIAD) are often employed.
Nature of the Electrophile The structure of the alkylating agent can influence the outcome. Sterically bulky electrophiles may favor N1 substitution.

Data Presentation

Table 1: Impact of Indazole Substituents on N-Alkylation Regioselectivity

The following table illustrates how electron-withdrawing groups (EWGs) and the choice of base/solvent system can influence the N1:N2 product ratio in N-alkylation reactions. The data suggests that for an electron-deficient substrate like this compound, the NaH/THF system would be a good starting point for achieving N1 selectivity.

Indazole Substrate Alkylating Agent Base Solvent N1:N2 Ratio Reference(s)
1H-IndazoleMethyl IodideK₂CO₃DMF44 : 40[4]
3-CO₂Me-1H-indazolePentyl BromideNaHTHF>99 : <1[5]
7-NO₂-1H-indazolePentyl BromideNaHTHF4 : 96[5]
7-CO₂Me-1H-indazolePentyl BromideNaHTHF<1 : >99[5]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of this compound

This protocol is adapted from methodologies known to favor N1-alkylation.[4][5] The higher acidity of this compound should facilitate efficient deprotonation with sodium hydride.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the substrate (typical concentration 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt should be evident.

  • Alkylation: Add the alkyl halide (1.1-1.2 equiv.) to the suspension.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat (e.g., 50 °C) if necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of this compound

This protocol outlines a general procedure for the N-arylation of the indazole. Given the substrate's acidity, careful selection of the ligand and base is crucial to avoid catalyst inhibition.

  • Reaction Setup: To an oven-dried reaction tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., Xantphos or a bulky biarylphosphine ligand, 4-10 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.) and anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Heating and Monitoring: Heat the reaction mixture with stirring to the required temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filtration and Concentration: Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to isolate the desired N-arylated product.

Visualizations

Troubleshooting_Workflow start Low Conversion in Pd-Catalyzed Coupling check_reagents Check Purity of Reagents (Catalyst, Ligand, Substrate, Base) start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Degassing) start->check_conditions consider_nh Assess N-H Interference start->consider_nh impure Re-purify or use fresh reagents check_reagents->impure Impurity Suspected optimize_conditions Increase Temp, Ensure Anhydrous/Degassed Solvent check_conditions->optimize_conditions Suboptimal Conditions protect_nh Protect N-H with BOC, SEM, etc. consider_nh->protect_nh High Acidity Problem change_ligand Use Robust Ligand for Unprotected N-Heterocycles (e.g., RuPhos) consider_nh->change_ligand Protection not desired N_Alkylation_Selectivity cluster_factors Key Factors cluster_outcome Regioselective Outcome base Base (e.g., NaH, K2CO3) n1_product N1-Alkylation (Thermodynamic Product) base->n1_product NaH n2_product N2-Alkylation (Kinetic Product) base->n2_product K2CO3 (often) solvent Solvent (e.g., THF, DMF) solvent->n1_product THF solvent->n2_product DMF (often) ewg Indazole Electronics (e.g., EWGs like Br, NO2) ewg->n1_product Steric hindrance at C7 can favor N1 ewg->n2_product EWG at C7 can favor N2 Experimental_Workflow start Setup Reaction Vessel (Indazole, Aryl Halide, Pd Catalyst, Ligand) inert Evacuate & Backfill with Argon (3x) start->inert add_reagents Add Anhydrous/ Degassed Solvent & Base inert->add_reagents heat Heat to Reaction Temp (e.g., 80-110 °C) add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, & Filter through Celite monitor->workup Reaction Complete purify Concentrate & Purify (Column Chromatography) workup->purify product Isolated N-Arylated Indazole purify->product

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4,6-Dibromo-1H-indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4,6-dibromo-1H-indazole against other dibromo-1H-indazole isomers in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination. The functionalization of the indazole scaffold is a critical step in the development of novel therapeutics, and understanding the relative reactivity of different positions is key to designing efficient synthetic routes. This document summarizes available experimental data and theoretical principles to guide researchers in their synthetic endeavors.

Comparative Reactivity of Dibromo-1H-indazoles

The reactivity of a C-Br bond on the indazole ring in cross-coupling reactions is influenced by a combination of electronic and steric factors. While direct quantitative comparative studies on various dibromo-1H-indazole isomers are scarce in the literature, a qualitative and inferred comparison can be made based on regioselective syntheses and computational studies.

The C3 position of the indazole ring is generally considered to be the most electron-deficient and, therefore, often exhibits the highest reactivity towards oxidative addition of a palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions.[1][2] Conversely, positions on the benzene ring of the indazole scaffold can have varying reactivity based on the electronic effects of the pyrazole ring and any existing substituents.

For this compound, a regioselective reaction is often possible. The relative reactivity of the C4-Br versus the C6-Br bond can be influenced by the reaction conditions. One study on 4-substituted-1H-indazoles demonstrated a regioselective bromination at the C7 position, followed by a successful Suzuki-Miyaura coupling, suggesting that the C7 position can be highly reactive.[3] Although this doesn't directly compare C4 and C6, it highlights the nuanced reactivity of the indazole ring.

Below is a table summarizing the expected relative reactivity of different bromo-positions on the 1H-indazole ring based on available literature.

Dibromo-1H-indazole IsomerMore Reactive PositionLess Reactive PositionSupporting Evidence and Remarks
This compound C6 (inferred)C4 (inferred)Direct comparative data is limited. The relative reactivity may be influenced by the specific reaction conditions and ligands used. Sequential couplings are likely possible.
3,5-Dibromo-1H-indazole C3C5The C3 position is widely reported to be the most reactive site for functionalization on the indazole core due to its electron-deficient nature.[1]
3,6-Dibromo-1H-indazole C3C6Similar to the 3,5-isomer, the C3 position is expected to be significantly more reactive.
5,7-Dibromo-1H-indazole C7 (inferred)C5 (inferred)A study on 4-substituted indazoles showed high reactivity at the C7 position for bromination and subsequent Suzuki coupling.[3]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the functionalization of dibromo-1H-indazoles. Optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific substrate.

Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of a bromo-indazole derivative.[4]

Materials:

  • Dibromo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dimethoxyethane (DME) or Dioxane/Water mixture)

Procedure:

  • To an oven-dried reaction vessel, add the dibromo-1H-indazole, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of a bromo-indazole derivative.[5][6]

Materials:

  • Dibromo-1H-indazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos precatalyst for primary amines, RuPhos precatalyst for secondary amines, 2 mol%)

  • Base (e.g., LiHMDS (1 M in THF), 2.0 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To an oven-dried Schlenk tube, add the dibromo-1H-indazole, the amine, and the palladium precatalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the base dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 65 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

VEGFR-2 Signaling Pathway

Indazole derivatives are known to be potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. The following diagram illustrates a simplified VEGFR-2 signaling pathway, which can be targeted by indazole-based inhibitors.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Proliferation Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Proliferation/ Angiogenesis VEGF VEGF VEGF->VEGFR2 Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->VEGFR2 Inhibition Experimental_Workflow Start Starting Material (e.g., Dibromo-1H-indazole) Reaction Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) Start->Reaction Workup Reaction Work-up and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Functionalized Indazole Derivative Characterization->Final_Product

References

A Comparative Guide to the Biological Activity of 4,6-Disubstituted-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Halogenation of this scaffold, particularly with bromine, can significantly modulate a compound's physicochemical properties and biological activity. This guide provides a comparative analysis of the biological activities of 4,6-disubstituted-1H-indazole derivatives. While public data on derivatives of the specific 4,6-dibromo-1H-indazole parent compound is limited, this document leverages available experimental data on closely related 4,6-substituted and bromo-substituted indazoles to offer a valuable comparative perspective for researchers in drug discovery.

Anticancer Activity: Dual Inhibition of IDO1 and TDO

A significant area of investigation for 4,6-disubstituted-1H-indazoles is their role as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[3][4] These enzymes are critical in cancer immune evasion. By degrading the essential amino acid tryptophan, they create an immunosuppressive tumor microenvironment.[3] Dual inhibition of both IDO1 and TDO is a promising strategy in cancer immunotherapy.[3][4]

Below is a summary of the inhibitory activities of various 4,6-substituted-1H-indazole derivatives.

Table 1: Inhibitory Activity of 4,6-Substituted-1H-Indazole Derivatives against IDO1 and TDO

Compound ID Substitution at C4 Substitution at C6 IDO1 IC50 (µM) (Enzymatic Assay) IDO1 IC50 (µM) (HeLa Cells) TDO IC50 (µM) (Enzymatic Assay) TDO IC50 (µM) (A172 Cells) Reference
35 4-chlorophenyl 2-nitrophenyl 0.74 1.37 2.93 7.54 [3][4]
Alternative 1 4-bromophenyl Phenyl > 50 > 50 12.5 27.3 [3]
Alternative 2 4-methoxyphenyl 4-fluorophenyl 1.63 4.51 10.4 19.8 [3]

| Alternative 3 | 4-fluorophenyl | 3-nitrophenyl | 1.05 | 2.16 | 6.72 | 11.5 |[3] |

Note: Data is compiled from studies on 4,6-substituted-1H-indazoles.[3][4] Compound '35' represents the most potent derivative identified in the cited study.

The data indicates that substitutions at both the C4 and C6 positions of the indazole ring are crucial for potent dual inhibition of IDO1 and TDO. Compound 35 , with a 4-chlorophenyl group at C4 and a 2-nitrophenyl group at C6, demonstrated the most potent activity in both enzymatic and cellular assays.[3][4]

IDO1_TDO_Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO (Overexpressed in Tumors) Tryptophan->IDO1_TDO Degradation Kynurenine Kynurenine IDO1_TDO->Kynurenine Conversion Treg Regulatory T-cell (Treg) Activation Kynurenine->Treg Teff Effector T-cell (Teff) Anergy & Apoptosis Kynurenine->Teff ImmuneSuppression Tumor Immune Evasion Treg->ImmuneSuppression Teff->ImmuneSuppression Indazole 4,6-Disubstituted Indazole Inhibitor Indazole->IDO1_TDO Inhibition

IDO1/TDO pathway in tumor immune evasion.
Antimicrobial Activity

Bromo-substituted indazole derivatives have also been explored for their antimicrobial properties. A series of novel 4-bromo-1H-indazole derivatives were identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division, making it an attractive target for new antibiotics.[5]

Table 2: Antibacterial Activity of 4-Bromo-1H-Indazole Derivatives

Compound ID Bacterial Strain MIC (µg/mL) Reference
Compound 9 S. pyogenes PS 4 [5]
Compound 18 S. aureus ATCC29213 8 [5]
Ciprofloxacin S. aureus ATCC29213 2 [5]

| Ciprofloxacin | S. pyogenes PS | 8 |[5] |

Note: Data is compiled from a study on 4-bromo-1H-indazole derivatives as FtsZ inhibitors.[5] MIC: Minimum Inhibitory Concentration.

Compound 9 from the series showed the most potent activity against Streptococcus pyogenes PS, being more effective than the standard antibiotic ciprofloxacin.[5] Compound 18 also exhibited strong activity against Staphylococcus aureus.[5] These findings underscore the potential of bromo-indazole scaffolds in the development of novel antibacterial agents.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. Below are generalized methodologies for key assays used to evaluate the biological activities of compounds like this compound derivatives.

Protocol 1: In Vitro Anticancer Cell Viability (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where the yellow tetrazolium salt is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound derivative) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

IC50_Workflow start Start prep_cells Prepare & Seed Cancer Cell Culture (96-well plate) start->prep_cells prep_cpd Prepare Serial Dilutions of Test Compound start->prep_cpd treat Treat Cells with Compound Dilutions prep_cells->treat prep_cpd->treat incubate Incubate for 48-72h treat->incubate assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay read Measure Signal (Absorbance/Luminescence) assay->read analyze Data Analysis: Plot Dose-Response Curve read->analyze end Determine IC50 Value analyze->end

Generalized workflow for IC50 determination.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible in vitro growth of a microorganism.[7]

Principle: A standardized inoculum of a specific bacterium is exposed to serial dilutions of an antimicrobial agent in a liquid medium. After incubation, the presence or absence of visible growth determines the MIC.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a 2-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.[8]

  • Inoculum Preparation: From a fresh (18-24 hour) bacterial culture, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[7]

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (inoculum without compound) and a negative/sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase enzyme.[9][10]

Principle: Many commercial kinase assays measure the amount of ATP remaining after a kinase reaction. The kinase uses ATP to phosphorylate its substrate. A decrease in kinase activity due to an inhibitor results in more ATP remaining in the solution. This remaining ATP is used in a subsequent reaction to generate a luminescent signal, which is inversely proportional to the kinase activity.

Procedure:

  • Reagent Preparation: Prepare solutions of the recombinant kinase, the specific peptide substrate, and ATP in a kinase reaction buffer (e.g., HEPES, MgCl₂, DTT).

  • Inhibitor Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO. Create a serial dilution of the inhibitor.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations. Initiate the reaction by adding a specific concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP and then converts ADP to ATP, which is used to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[10]

References

Spectroscopic comparison of 1H- and 2H-indazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2] These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential.[1][2] This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.

While 1H-indazole is the thermodynamically more stable and predominant tautomer, synthetic routes can often yield mixtures of both N-1 and N-2 substituted isomers.[1] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for distinguishing between these two isomeric forms.[1]

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic data for 1H- and 2H-indazoles, offering a clear and quantitative comparison.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton1H-Indazole2H-Indazole Derivative (Representative)Key Differences
N-H ~13.40 (s, broad)-The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1]
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift.[1]
H-4 ~7.51 (d)~7.7 (d)Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[1]
H-7 ~7.77 (d)Higher frequencyThe H-7 proton of N-2 isomers appears at a higher frequency due to the deshielding effect of the N-1 lone pair.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon1H-Indazole2H-Indazole Derivative (Representative)Key Differences
C-3 ~134.8~122.9C-3 is significantly more deshielded in the 1H-isomer.
C-7a ~140.0~150.0C-7a (the carbon at the ring junction adjacent to N-1) is more deshielded in the 2H-isomer.

**Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹) **

Vibration1H-Indazole2H-Indazole Derivative (Representative)Key Differences
N-H Stretch ~3150 (broad)AbsentThe presence of a broad N-H stretching band is a clear indicator of an unsubstituted 1H-indazole.[2]
Aromatic C-H Stretch ~3100-3000~3100-3000Both isomers show characteristic aromatic C-H stretching vibrations.[2]
Ring Vibrations ~1619, 1479~1621-1592The fingerprint region will show differences in the pattern of ring vibrations, which can be used for differentiation.[2]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (λmax, nm in Acetonitrile)

Isomerλmax (nm)Key Differences
1H-Indazole ~254, ~2952H-indazoles, such as 2-methylindazole, exhibit a stronger absorption at longer wavelengths compared to their 1H counterparts.[2]
1-Methylindazole ~254, ~295
2-Methylindazole ~275, ~310

Table 5: Mass Spectrometry Fragmentation

Isomer TypeFragmentation PatternKey Differences
1H-Indazole Derivatives Fragmentation often involves the loss of the N-1 substituent and subsequent ring fragmentation.While the mass spectra of the parent 1H- and 2H-indazole isomers can be similar, differences in the fragmentation patterns of their derivatives can aid in their distinction.[2]
2H-Indazole Derivatives Similar to 1H-derivatives, fragmentation can involve the loss of the N-2 substituent.The relative abundances of fragment ions may differ between the two isomers, providing clues for identification.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.[1]

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).[1]

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.[1]

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet (for solid samples): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

    • Thin Film (for liquid samples): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[1]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the indazole sample in a suitable UV-grade solvent (e.g., acetonitrile, ethanol) to an appropriate concentration that gives an absorbance reading between 0.1 and 1.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[1]

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the indazole sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.[1]

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[1]

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and characteristic fragment ions.

Mandatory Visualization

The following diagram illustrates the logical workflow for differentiating between 1H- and 2H-indazole isomers based on key spectroscopic data.

Spectroscopic_Differentiation_of_Indazole_Isomers cluster_start Sample Analysis cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_uv UV-Vis Spectroscopy start Mixture of Indazole Isomers ir_analysis Perform IR Spectroscopy start->ir_analysis uv_analysis Perform UV-Vis Spectroscopy start->uv_analysis ir_decision N-H Stretch (~3150 cm⁻¹)? ir_analysis->ir_decision nmr_analysis Perform ¹H and ¹³C NMR ir_decision->nmr_analysis No h1_indazole 1H-Indazole ir_decision->h1_indazole Yes nmr_decision_h1 Broad ¹H Signal at ~13.4 ppm? nmr_analysis->nmr_decision_h1 nmr_decision_c13 Compare ¹³C Chemical Shifts (C-3, C-7a) nmr_decision_h1->nmr_decision_c13 If substituted nmr_decision_h1->h1_indazole Yes nmr_decision_c13->h1_indazole C-3 deshielded h2_indazole 2H-Indazole nmr_decision_c13->h2_indazole C-7a deshielded uv_decision Compare λmax uv_analysis->uv_decision uv_decision->h1_indazole Shorter λmax uv_decision->h2_indazole Longer λmax

Caption: Workflow for differentiating 1H- and 2H-indazole isomers.

References

Kinase Selectivity of 4,6-Dibromo-1H-indazole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to mimic the purine core of ATP and effectively interact with the ATP-binding pocket of a wide array of protein kinases.[1] This structural feature makes indazole derivatives potent competitive inhibitors of kinase activity.[1] Among these, compounds derived from the 4,6-dibromo-1H-indazole core are of significant interest for the development of targeted therapies in oncology and other diseases. The strategic placement of bromine atoms on the indazole ring provides a versatile platform for synthetic modifications, allowing for the exploration of different regions of the kinase ATP-binding site to enhance potency and selectivity.[2]

This guide provides a comparative analysis of the kinase selectivity profiles of representative inhibitors based on the indazole scaffold, with a focus on derivatives that share structural similarities with this compound compounds. Due to the limited publicly available kinase profiling data for the specific this compound scaffold, this guide will focus on well-characterized indazole-based inhibitors to provide a representative understanding of their selectivity.

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as it determines the likelihood of off-target effects.[3] Kinome-wide screening is a standard approach to assess the interaction of a compound with a broad panel of kinases.[4] Below is a comparison of the kinase inhibition profiles of two representative indazole-based inhibitors: a highly selective Polo-like kinase 4 (PLK4) inhibitor, C05, and the multi-kinase inhibitor Axitinib, which also features an indazole core.[3]

Table 1: Kinase Inhibition Profile of Representative Indazole-Based Inhibitors

Kinase TargetC05 (% Inhibition at 0.5 µM)Axitinib (IC50 in nM)
Primary Targets
PLK487.45%4.2
VEGFR1-0.1
VEGFR2-0.2
VEGFR3-0.1-0.3
PDGFRβ-1.6
c-Kit-1.7
Selected Off-Targets
PLK115.32%-
PLK221.89%-
PLK312.56%-
CDK2/cyclin A25.78%-
CDK4/cyclin D310.23%-
Aurora A31.45%-
Aurora B28.91%-
CHK118.67%-

Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM.[3] Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50).[3]

Experimental Protocols

The determination of kinase inhibitor selectivity involves a variety of biochemical and cellular assays. Below are detailed methodologies for commonly employed techniques.

Biochemical Kinase Assays

Biochemical assays can be broadly categorized as either activity assays, which measure the catalytic function of the kinase, or binding assays, which quantify the interaction between the inhibitor and the kinase.[5]

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen®)

  • Principle: This assay measures the inhibition of substrate phosphorylation by a kinase. A terbium-labeled antibody is used to detect the phosphorylated substrate, and when the antibody binds, FRET occurs between the terbium donor and a fluorescein acceptor on the substrate. Inhibition of the kinase results in a decrease in the FRET signal.[6]

  • Protocol:

    • Reagent Preparation: Prepare serial dilutions of the this compound-based inhibitor in the assay buffer. Prepare a solution containing the target kinase, a suitable fluorescently labeled substrate, and ATP. The ATP concentration is typically at or near the Michaelis constant (Km) for the specific kinase.[1]

    • Assay Procedure: In a 384-well plate, add the serially diluted inhibitor. Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well.[1]

    • Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).[1]

    • Detection: Add a solution containing a terbium-labeled antibody specific for the phosphorylated substrate. After another incubation period, read the plate on a TR-FRET compatible plate reader.

    • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control (e.g., DMSO). Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[7]

2. Luminescence-Based ADP Detection Assays (e.g., ADP-Glo™)

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[3]

  • Protocol:

    • Reaction Setup: Prepare a reaction mixture containing the kinase, the substrate (peptide or protein), ATP, and the test inhibitor in a suitable buffer.[3]

    • Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

    • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Data Analysis: The potency of the inhibitor (e.g., IC50 value) is determined by measuring the reduction in the luminescent signal in the presence of varying concentrations of the compound.[3]

Cellular Assays

Western Blotting for Target Engagement

  • Principle: This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context, confirming that the inhibitor is biologically active and engages its intended target.[1]

  • Protocol:

    • Cell Culture and Treatment: Culture cells that express the target kinase and treat them with various concentrations of the indazole inhibitor for a specific duration.[3]

    • Cell Lysis: After treatment, wash the cells and then lyse them to release the cellular proteins.[3]

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

    • SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane (e.g., PVDF).[1]

    • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the signal corresponds to the amount of phosphorylated substrate.

Visualizations

To better understand the context of kinase inhibition and the experimental approaches, the following diagrams are provided.

experimental_workflow cluster_0 Biochemical Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization biochem_assay Primary Biochemical Assay (e.g., TR-FRET, ADP-Glo) determine_ic50 Determine IC50 Values biochem_assay->determine_ic50 selectivity_panel Kinome Selectivity Profiling determine_ic50->selectivity_panel cell_treatment Treat Cells with Inhibitor selectivity_panel->cell_treatment western_blot Western Blot for Target Phosphorylation cell_treatment->western_blot phenotypic_assay Phenotypic Assays (e.g., Proliferation, Apoptosis) cell_treatment->phenotypic_assay sar_analysis Structure-Activity Relationship (SAR) Analysis western_blot->sar_analysis phenotypic_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Workflow for Kinase Inhibitor Discovery and Characterization.

PLK4_signaling_pathway cluster_0 PLK4 Signaling PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Centrosome_Amplification Centrosome Amplification Centriole_Duplication->Centrosome_Amplification Aneuploidy Aneuploidy Centrosome_Amplification->Aneuploidy Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis Indazole_Inhibitor Indazole-Based Inhibitor (e.g., C05) Indazole_Inhibitor->PLK4

Simplified PLK4 Signaling Pathway and Inhibition.

References

4,6-Dibromo-1H-indazole: A Privileged Scaffold for Potent Kinase and PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the 4,6-Dibromo-1H-indazole Scaffold in Medicinal Chemistry

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the ATP-binding pocket of a wide array of protein kinases.[1] Among its substituted variants, this compound has emerged as a crucial building block in the synthesis of potent and selective inhibitors targeting key regulators of cancer cell proliferation and survival. This guide provides a comparative analysis of the performance of this compound-based compounds against various therapeutic targets, supported by experimental data and detailed methodologies.

Comparative Inhibitory Activity of Indazole-Based Compounds

While extensive public data specifically for a wide range of this compound derivatives is limited, the closely related 6-bromo-1H-indazole scaffold serves as an excellent surrogate for understanding its potential. The strategic placement of bromine atoms on the indazole ring provides handles for synthetic modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[2][3]

Kinase Inhibition Profile

Derivatives of the bromo-indazole scaffold have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression, including Polo-like Kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR).

Compound ID/NameTarget KinaseIC50 (nM)Cell LineCellular Antiproliferative Activity (IC50 µM)Reference(s)
6-Bromo-1H-indazole Derivatives
CFI-400945PLK42.8--[4]
Compound K22PLK40.1MCF-7 (Breast)1.3[5]
Compound C05PLK4< 0.1IMR-32 (Neuroblastoma)0.948[5][6]
MCF-7 (Breast)0.979[5][6]
H460 (Non-small cell lung)1.679[5][6]
Indazole DerivativeFGFR115.0-0.7858[7]
Indazole Derivative 9uFGFR13.3-0.4682[7]
Alternative Indazole-Based Inhibitors
AxitinibVEGFR10.1--[8]
VEGFR20.2--[8]
VEGFR30.1-0.3--[8]
PazopanibVEGFR115--[8]
VEGFR230--[8]
VEGFR347--[8]

Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The inhibitory activities of 6-bromo-1H-indazole derivatives highlight the potential of the 4,6-dibromo scaffold in developing highly potent kinase inhibitors.

PARP Inhibition Profile

The indazole scaffold is also a key feature in the FDA-approved Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[9] While specific this compound derivatives as PARP inhibitors are not widely reported in publicly available literature, the success of Niraparib validates the exploration of this scaffold for targeting PARP.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)BRCA-deficient Cell LineCellular Activity (IC50 nM)Reference(s)
Niraparib3.82.1PEO1 (Ovarian, BRCA2 mutant)7.487[10][11]
Olaparib1.91.2MDA-MB-436 (Breast, BRCA1 mutant)4.7[11][12]
Rucaparib1.20.7UWB1.289 (Ovarian, BRCA1 mutant)375[10]
Talazoparib0.570.26MX-1 (Breast, BRCA1 deficient)0.3[10]

Note: This table provides a comparison of established PARP inhibitors, one of which (Niraparib) contains an indazole core, to illustrate the potential of the scaffold in this context.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the inhibitory activity of compounds based on the this compound scaffold.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2][9]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

Protocol:

  • Kinase Reaction:

    • In a 384-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate, ATP, and various concentrations of the test compound (e.g., a this compound derivative).

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (negative control).

    • Normalize the data to the positive control (100% kinase activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for kinase inhibitor discovery.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development start This compound synthesis Derivative Synthesis (e.g., Suzuki Coupling) start->synthesis library Compound Library synthesis->library biochemical Biochemical Assays (e.g., Kinase Inhibition) library->biochemical cellular Cell-Based Assays (e.g., MTT, Apoptosis) biochemical->cellular sar Structure-Activity Relationship (SAR) biochemical->sar cellular->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis candidate Preclinical Candidate lead_opt->candidate in_vivo In Vivo Studies candidate->in_vivo

Caption: A generalized workflow for the discovery and development of kinase inhibitors based on the this compound scaffold.

plk4_pathway PLK4 PLK4 Centrosome Centrosome PLK4->Centrosome Centriole_Dup Centriole Duplication Centrosome->Centriole_Dup Aneuploidy Aneuploidy & Genomic Instability Centriole_Dup->Aneuploidy Apoptosis Apoptosis Aneuploidy->Apoptosis Inhibitor This compound Derivative Inhibitor->PLK4 vegfr_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Endothelial Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR parp_pathway DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP BER Base Excision Repair PARP->BER DSB Double-Strand Break (at replication fork) PARP->DSB inhibition leads to Cell_Survival Cell Survival BER->Cell_Survival HRR Homologous Recombination Repair (BRCA-proficient) DSB->HRR NHEJ Non-Homologous End Joining (BRCA-deficient) DSB->NHEJ HRR->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) NHEJ->Apoptosis Inhibitor Indazole-Based PARP Inhibitor Inhibitor->PARP

References

Unveiling the Anticancer Potential of Bromo-Substituted Indazoles: A Comparative In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anticancer activity of various bromo-substituted indazole compounds. By presenting supporting experimental data from recent studies, this document aims to shed light on the therapeutic promise of this class of molecules.

The indazole scaffold is a prominent feature in many compounds with significant biological activities, including potent anticancer properties.[1][2] The introduction of bromine atoms to the indazole ring can modulate the compound's physicochemical properties and enhance its interaction with biological targets, making bromo-substituted indazoles a compelling area of cancer research. This guide summarizes the cytotoxic effects of these compounds against various cancer cell lines and delves into their mechanisms of action.

Quantitative Comparison of Anticancer Activity

The following tables provide a structured overview of the in vitro anticancer activity of several bromo-substituted indazole derivatives, as measured by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.

Table 1: Anticancer Activity of 6-Bromo-1H-indazole Derivatives

Compound ReferenceCancer Cell LineIC50 (µM)
Amide of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid (Compound 120)HEP3BPN-11 (Hepatocellular Carcinoma)88.12 ± 0.6
Amide of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid (Compound 120)MDA-453 (Breast Cancer)60.56 ± 0.8
Amide of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid (Compound 120)HL-60 (Leukemia)69.10 ± 0.11

Data sourced from a study by Sawant et al., as cited in a review by Ren et al.

Table 2: Anticancer Activity of Other Bromo-Indazole Derivatives

Compound ReferenceCancer Cell LineIC50 (µM)
Indazole Derivative 2f (synthesized using 6-bromo-1H-indazole)A549 (Lung Cancer)>10
Indazole Derivative 2f (synthesized using 6-bromo-1H-indazole)4T1 (Mouse Breast Cancer)0.23
Indazole Derivative 2f (synthesized using 6-bromo-1H-indazole)HepG2 (Hepatocellular Carcinoma)0.80
Indazole Derivative 2f (synthesized using 6-bromo-1H-indazole)MCF-7 (Breast Cancer)0.34
Indazole Derivative 2f (synthesized using 6-bromo-1H-indazole)HCT116 (Colorectal Cancer)1.15

Data for compound 2f, which utilizes a 6-bromo-1H-indazole intermediate in its synthesis.[3][4]

Mechanisms of Anticancer Action

Bromo-substituted indazole derivatives have been shown to exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

One notable derivative, compound 2f, demonstrated a dose-dependent increase in apoptosis in 4T1 breast cancer cells.[3][5] This was associated with the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[3][5] Furthermore, this compound was found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells, suggesting that it induces apoptosis via the mitochondrial pathway.[3][5]

Bromo-Indazole Derivative (e.g., 2f) Bromo-Indazole Derivative (e.g., 2f) ROS Production ROS Production Bromo-Indazole Derivative (e.g., 2f)->ROS Production Mitochondrial Membrane Potential Decrease Mitochondrial Membrane Potential Decrease Bromo-Indazole Derivative (e.g., 2f)->Mitochondrial Membrane Potential Decrease Bcl-2 Downregulation Bcl-2 Downregulation Bromo-Indazole Derivative (e.g., 2f)->Bcl-2 Downregulation Bax Upregulation Bax Upregulation Bromo-Indazole Derivative (e.g., 2f)->Bax Upregulation ROS Production->Mitochondrial Membrane Potential Decrease Caspase-3 Activation Caspase-3 Activation Mitochondrial Membrane Potential Decrease->Caspase-3 Activation Bcl-2 Downregulation->Caspase-3 Activation Bax Upregulation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by a bromo-indazole derivative.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the anticancer activity of bromo-substituted indazole compounds.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the bromo-substituted indazole compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds 24h Add MTT Add MTT Treat with Compounds->Add MTT Incubate Incubate Add MTT->Incubate 2-4h Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis: Annexin V-FITC/PI Staining

To determine if the compounds induce apoptosis, flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is commonly employed.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

  • Cell Treatment: Cells are treated with the bromo-substituted indazole compounds at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

A Comparative Guide to Palladium Catalysts for the Functionalization of 4,6-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving the versatile 4,6-dibromo-1H-indazole scaffold.

The indazole core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in drug discovery efforts. This compound serves as a valuable starting material, offering two distinct reaction sites for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The regioselectivity of these transformations is a critical consideration, with the electronic and steric environment of the C4 and C6 positions influencing the reactivity of the respective bromine substituents.

This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound. The information presented is collated from peer-reviewed scientific literature and aims to provide a practical resource for researchers to select the optimal catalytic system for their synthetic goals.

Comparative Performance of Palladium Catalysts

The choice of palladium catalyst and reaction conditions plays a pivotal role in determining the yield, selectivity, and substrate scope of the coupling reaction. Below is a summary of reported catalyst systems for the functionalization of dihalo-indazoles, which can serve as a starting point for the derivatization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For bromo-indazole substrates, several palladium catalysts have proven effective.

Table 1: Palladium Catalysts for Suzuki-Miyaura Coupling of Bromo-Indazoles

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/Water80-100HighGeneral catalyst for 6-bromo-1H-indazole derivatives.[1]
PdCl₂(dppf)-K₂CO₃Dimethoxyethane80HighEffective for coupling of 5-bromoindazoles.[2][3]
PdCl₂(PPh₃)₂-Cs₂CO₃DMFRefluxModerate to GoodUsed for C7 arylation of 4-substituted-7-bromo-1H-indazoles.[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine functionalities. The choice of ligand is critical for achieving high yields and accommodating various amine coupling partners.

Table 2: Palladium Catalysts for Buchwald-Hartwig Amination of Bromo-Indazoles

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100HighEffective for coupling of N-substituted 4-bromo-7-azaindoles with amides and amines.[5]
Pd(OAc)₂XantphosCs₂CO₃Dioxane100HighAlternative precursor for C-N coupling of N-substituted 4-bromo-7-azaindoles.[5]
Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted indazoles.

Table 3: Palladium Catalysts for Sonogashira Coupling of Bromo-Indazoles

Catalyst PrecursorCo-catalystLigandBaseSolventTemperature (°C)Yield (%)Observations
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTolueneN/AGoodGeneral conditions for Sonogashira coupling of bromo-indazoles.[6]
Na₂PdCl₄-cataCXium PIntbTMEDA80HighHighly selective for aryl and heteroaryl bromides.[7]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these coupling reactions. The following are representative protocols adapted from the literature for the palladium-catalyzed functionalization of bromo-indazole derivatives.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the bromo-indazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.) is placed in a reaction vessel. The vessel is purged with an inert gas (e.g., argon). A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The reaction mixture is then heated to 80-100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.[1][8]

General Procedure for Buchwald-Hartwig Amination

To an oven-dried Schlenk tube are added the bromo-indazole (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv.). The tube is evacuated and backfilled with an inert gas three times. Anhydrous, degassed solvent (e.g., dioxane or toluene) is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired amino-indazole product.[5]

General Procedure for Sonogashira Coupling

To a solution of the bromo-indazole (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., toluene or a mixture of dioxane/ethanol/water) are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) salt (e.g., CuI, 1-10 mol%). An amine base, such as triethylamine (2.0-3.0 equiv.), is then added. The reaction mixture is degassed and stirred at room temperature or heated until the starting material is consumed. The reaction is then quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[6]

Visualizing the Catalytic Pathways

To aid in the understanding of the fundamental processes involved in these transformations, the following diagrams illustrate the generalized catalytic cycles and experimental workflows.

Palladium_Catalyzed_Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling S_Start Pd(0)L_n S_OA Ar-Pd(II)-X(L_n) S_Start->S_OA Oxidative Addition (Ar-X) S_TM Ar-Pd(II)-Ar'(L_n) S_OA->S_TM Transmetalation (Ar'B(OR)₂) S_RE Ar-Ar' S_TM->S_RE Reductive Elimination B_Start Pd(0)L_n B_OA Ar-Pd(II)-X(L_n) B_Start->B_OA Oxidative Addition (Ar-X) B_LA Ar-Pd(II)-NHR'R''+ B_OA->B_LA Ligand Association (HNR'R'') B_DE Ar-Pd(II)-NR'R''(L_n) B_LA->B_DE Deprotonation (Base) B_RE Ar-NR'R'' B_DE->B_RE Reductive Elimination So_Start Pd(0)L_n So_OA Ar-Pd(II)-X(L_n) So_Start->So_OA Oxidative Addition (Ar-X) So_TM Ar-Pd(II)-C≡CR'(L_n) So_OA->So_TM Transmetalation (Cu-C≡CR') So_RE Ar-C≡CR' So_TM->So_RE Reductive Elimination

Caption: Generalized catalytic cycles for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Start Combine Reactants: This compound, Coupling Partner, Base Inert Establish Inert Atmosphere (e.g., Argon Purge) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst System Solvent->Catalyst Reaction Heat and Stir Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The selective functionalization of this compound is a key strategy for the synthesis of novel indazole-based compounds with potential therapeutic applications. While direct comparative studies on this specific substrate are limited, the data available for other bromo-indazole isomers provide a strong foundation for catalyst selection and reaction optimization. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and PdCl₂(dppf) are reliable choices. In Buchwald-Hartwig aminations, catalyst systems based on bulky biarylphosphine ligands such as Xantphos are preferred. For Sonogashira couplings, traditional PdCl₂(PPh₃)₂/CuI systems or more modern ligand-supported catalysts can be employed. The provided protocols and workflows serve as a guide for researchers to develop efficient and selective methods for the derivatization of the this compound scaffold. Further investigation into the regioselectivity of these reactions on this specific substrate is warranted to fully unlock its synthetic potential.

References

4,6-Dibromo-1H-indazole: A Critical Evaluation as a Key Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly in the realm of kinase inhibitors. The strategic functionalization of the indazole ring is paramount in achieving desired potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of 4,6-dibromo-1H-indazole as a key building block against a common alternative, 6-bromo-1H-indazole , for the synthesis of 4,6-disubstituted indazole-based kinase inhibitors. This analysis is supported by representative experimental data and detailed protocols for key synthetic transformations.

Executive Summary

This compound offers a direct and potentially more efficient route to 4,6-disubstituted indazole derivatives, eliminating the need for a separate functionalization step at the 4-position, which is often required when starting from 6-bromo-1H-indazole. This can lead to shorter synthetic sequences and potentially higher overall yields. However, the choice of starting material may be influenced by the desired final substitution pattern and the commercial availability and cost of the respective building blocks. This guide will delve into a comparative analysis of synthetic strategies, reaction yields, and the biological context of the resulting kinase inhibitors.

Performance Comparison: this compound vs. 6-Bromo-1H-indazole

To provide a clear comparison, we will consider the synthesis of a representative 4,6-disubstituted indazole-based kinase inhibitor targeting Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and a validated oncology target.

Target Molecule: A hypothetical, yet representative, 4,6-disubstituted PLK4 inhibitor.

Synthetic Strategy Overview

The primary advantage of This compound lies in its pre-functionalized nature at both the 4 and 6 positions. This allows for sequential or orthogonal derivatization, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

In contrast, starting with 6-bromo-1H-indazole necessitates an additional step to introduce functionality at the 4-position. This often involves a nitration followed by reduction to an amine, which can then be further modified. This adds to the number of synthetic steps and may impact the overall yield.

Comparative Data Presentation

The following tables summarize typical yields for key transformations in the synthesis of a 4,6-disubstituted indazole, based on literature precedents for analogous systems.

Table 1: Comparison of Key Synthetic Steps and Typical Yields

StepReactionStarting MaterialTypical Yield (%)
Route A From this compound
1Suzuki-Miyaura Coupling at C6This compound70-90%
2Suzuki-Miyaura Coupling at C44-Bromo-6-aryl-1H-indazole60-85%
Route B From 6-Bromo-1H-indazole
1Nitration at C46-Bromo-1H-indazole50-70%
2Reduction of Nitro Group6-Bromo-4-nitro-1H-indazole80-95%
3Suzuki-Miyaura Coupling at C64-Amino-6-bromo-1H-indazole70-90%
4Further functionalization of the amino group4-Amino-6-aryl-1H-indazoleVaries

Table 2: Biological Activity of a Representative Indazole-Based PLK4 Inhibitor

CompoundTarget KinaseIC₅₀ (nM)Reference
Indazole-based PLK4 Inhibitor (e.g., CFI-400945)PLK42.8[1]

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Indazole

Objective: To introduce an aryl group at a brominated position of the indazole core.

Materials:

  • Bromo-indazole derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a solution of the bromo-indazole derivative in the 1,4-dioxane/water mixture, add the arylboronic acid and K₂CO₃.

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to 90 °C.

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nitration of 6-Bromo-1H-indazole

Objective: To introduce a nitro group at the 4-position of 6-bromo-1H-indazole.

Materials:

  • 6-Bromo-1H-indazole (1.0 equiv)

  • Fuming nitric acid

  • Sulfuric acid

Procedure:

  • Cool a mixture of fuming nitric acid and sulfuric acid to 0 °C.

  • Slowly add the 6-bromo-1H-indazole to the cooled acid mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with water, and dry to afford the 6-bromo-4-nitro-1H-indazole.

Protocol 3: Reduction of a Nitro-Indazole

Objective: To reduce the nitro group to an amine.

Materials:

  • Nitro-indazole derivative (1.0 equiv)

  • Iron powder (5.0 equiv)

  • Ammonium chloride (0.2 equiv)

  • Ethanol/Water (4:1 mixture)

Procedure:

  • To a suspension of the nitro-indazole derivative and iron powder in the ethanol/water mixture, add ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite.

  • Concentrate the filtrate and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the amino-indazole derivative.

Mandatory Visualizations

Signaling Pathway

PLK4_Signaling_Pathway cluster_regulation Regulation of Centriole Duplication cluster_inhibition Inhibition by 4,6-Disubstituted Indazole cluster_outcome Cellular Outcome PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SAS-6 SAS-6 STIL->SAS-6 recruits CPAP CPAP SAS-6->CPAP recruits Centriole_Duplication Centriole_Duplication CPAP->Centriole_Duplication Mitotic_Arrest Mitotic_Arrest Centriole_Duplication->Mitotic_Arrest Indazole_Inhibitor 4,6-Disubstituted Indazole Inhibitor Indazole_Inhibitor->PLK4 inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Simplified signaling pathway of PLK4 in centriole duplication and its inhibition.

Experimental Workflow: Comparative Synthesis

Comparative_Synthesis_Workflow cluster_route_a Route A cluster_route_b Route B A1 This compound A2 Suzuki-Miyaura (C6) A1->A2 A3 4-Bromo-6-aryl-1H-indazole A2->A3 A4 Suzuki-Miyaura (C4) A3->A4 Target 4,6-Disubstituted Indazole Inhibitor A4->Target B1 6-Bromo-1H-indazole B2 Nitration (C4) B1->B2 B3 6-Bromo-4-nitro-1H-indazole B2->B3 B4 Reduction B3->B4 B5 4-Amino-6-bromo-1H-indazole B4->B5 B6 Suzuki-Miyaura (C6) B5->B6 B6->Target

Caption: Comparative workflow for the synthesis of a 4,6-disubstituted indazole.

Conclusion

The validation of this compound as a key building block hinges on its ability to streamline the synthesis of complex, multi-substituted indazole derivatives. For the preparation of 4,6-disubstituted kinase inhibitors, it presents a more direct synthetic route compared to monosubstituted precursors like 6-bromo-1H-indazole. This can translate to fewer reaction steps, easier purification, and potentially higher overall yields, which are critical considerations in drug development.

However, the optimal choice of starting material will always be context-dependent, factoring in the specific target molecule, the desired substituents, the cost and availability of starting materials, and the scalability of the synthetic route. Researchers and drug development professionals are encouraged to consider the trade-offs between a more direct but potentially more expensive starting material and a longer but potentially more cost-effective route from a simpler precursor. This guide provides the foundational data and protocols to aid in making that informed decision.

References

Unraveling the Therapeutic Potential of Indazole's Positional Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced structural differences between positional isomers can mean the difference between a breakthrough therapeutic and a developmental dead end. This guide provides an objective comparison of the therapeutic potential of indazole positional isomers, primarily focusing on the widely studied 1H- and 2H-indazole derivatives. By presenting experimental data, detailed protocols, and visualizing key biological pathways, this document aims to illuminate the structure-activity relationships that govern the efficacy of these promising compounds.

Indazole, a bicyclic heteroaromatic compound, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have shown a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The indazole ring exists as two primary regioisomers, 1H-indazole and 2H-indazole, distinguished by the position of the nitrogen atom in the pyrazole ring. This seemingly minor structural alteration can significantly influence the compound's physicochemical properties and, consequently, its pharmacological profile.[1] While 1H-indazoles have been more extensively investigated for their antitumor properties, 2H-indazoles are gaining attention for a diverse range of biological activities.[1]

Comparative Analysis of Anticancer Activity

The therapeutic potential of indazole isomers is most prominently illustrated in the field of oncology. Numerous derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation and target key signaling pathways. While a systematic head-to-head comparison of a comprehensive series of 1H- and 2H-indazole regioisomers with identical substitution patterns is not extensively available in the literature, we can collate and compare the anticancer activities of representative compounds from various studies.[1]

Below are tables summarizing the in vitro antiproliferative activity (IC50 values) of various 1H- and 2H-indazole derivatives against several human cancer cell lines.

Table 1: Anticancer Activity of Representative 1H-Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Primary Biological Target/PathwayReference
Compound 2f 4T1 (Breast)0.23Induces apoptosis via ROS-mitochondrial pathway[3][4]
MCF-7 (Breast)0.43PI3K/AKT/mTOR[1][5]
HCT116 (Colon)0.56Not specified[1]
A549 (Lung)0.89Not specified[1]
HepG2 (Liver)1.15Not specified[1]
Compound 6o K562 (Leukemia)5.15p53/MDM2 pathway[6][7]
PC-3 (Prostate)18.3Not specified[1]
A549 (Lung)>40Not specified[1]
Indazole-based EGFR inhibitor 109 EGFR T790M0.0053EGFR Kinase[8]
EGFR0.0083EGFR Kinase[8]
Indazole-based PDK1 inhibitor 129 PDK10.080PDK1[8]
Indazole-based PDK1 inhibitor 130 PDK10.090PDK1[8]

Table 2: Anticancer Activity of Representative 2H-Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Primary Biological Target/PathwayReference
3-carboxamido-2H-indazole-6-arylamide 110 WM3629 (Melanoma)Potent activity reportedSelective CRAF inhibitor[8]
3-carboxamido-2H-indazole-6-arylamide 111 WM3629 (Melanoma)Potent activity reportedSelective CRAF inhibitor[8]
Asymmetric hexahydro-2H-indazoles WiDr (Colon)27.20 - 58.19ERα inhibitors (predicted)[9][10]
HeLa (Cervical)46.36 - >100Not specified[9][10]
MCF-7 (Breast)45.97 - 86.24Not specified[9][10]

The Critical Role of Regiochemistry: A Case Study in CRAC Channel Modulation

A compelling example of the profound impact of positional isomerism on therapeutic potential comes from the study of indazole-3-carboxamides as blockers of the Calcium-Release Activated Calcium (CRAC) channel, a key player in mast cell activation and inflammatory responses.[11][12]

In a structure-activity relationship study, it was demonstrated that the regiochemistry of the amide linker is absolutely critical for inhibitory activity.[11] The indazole-3-carboxamide 12d was found to be a potent inhibitor of calcium influx with a sub-micromolar IC50 value. In stark contrast, its "reverse amide" isomer 9c , where the positions of the CO and NH groups in the amide linker are swapped, was completely inactive, even at a concentration of 100 µM.[11] This highlights that a subtle change in the spatial arrangement of atoms can lead to a complete loss of biological function.

Table 3: Comparative Activity of Indazole-3-Carboxamide Isomers as CRAC Channel Blockers

CompoundAmide Linker RegiochemistryCalcium Influx Inhibition IC50Reference
12d -CO-NH-Ar~0.67 µM[11]
9c -NH-CO-ArInactive (>100 µM)[11]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]

  • Protocol:

    • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the indazole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]

In Vitro Kinase Inhibition Assay

This assay is employed to determine the ability of a compound to inhibit the activity of a specific protein kinase.

  • Principle: The assay measures either the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction.[1]

  • Protocol:

    • Reaction Setup: In a suitable microplate (e.g., 384-well), combine the recombinant kinase, its specific substrate (a peptide or protein), and the indazole compound at various concentrations in a kinase assay buffer.

    • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

    • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

    • Detection: Stop the reaction and add a detection reagent. The choice of reagent depends on the assay format (e.g., ADP-Glo™ for ATP consumption, or a phosphospecific antibody for substrate phosphorylation).

    • Signal Measurement: Measure the resulting signal (e.g., luminescence, fluorescence, or radioactivity) using a plate reader.

    • Data Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1]

Visualization of Key Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms of action and the experimental approaches used to study indazole isomers, the following diagrams are provided.

G General Workflow for Investigating Indazole Regioisomers cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Synthesis Regioselective Synthesis of 1H- and 2H-Indazole Derivatives Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification In_vitro_screening In Vitro Screening (e.g., MTT Assay) Purification->In_vitro_screening Target_identification Target Identification (e.g., Kinase Inhibition Assays) In_vitro_screening->Target_identification Mechanism_of_action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Target_identification->Mechanism_of_action SAR_analysis Structure-Activity Relationship (SAR) Analysis Mechanism_of_action->SAR_analysis Lead_optimization Lead Optimization and In Vivo Studies SAR_analysis->Lead_optimization

Caption: General workflow for the synthesis and biological evaluation of indazole regioisomers.

G Inhibition of the PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Indazole_Inhibitor 1H-Indazole Inhibitor Indazole_Inhibitor->PI3K

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and a point of inhibition by 1H-indazole derivatives.

Conclusion

The therapeutic potential of indazole derivatives is profoundly influenced by the positional arrangement of atoms within the core scaffold and its substituents. As demonstrated, the distinction between 1H- and 2H-indazole isomers, as well as the regiochemistry of appended functionalities, can dictate the biological activity of these compounds. While 1H-indazoles have been a major focus of anticancer drug discovery, the expanding research into 2H-isomers is revealing novel therapeutic opportunities. For drug development professionals, a thorough understanding of these structure-activity relationships is paramount for the rational design of next-generation indazole-based therapeutics with improved potency, selectivity, and safety profiles. Future systematic studies directly comparing series of positional isomers will be invaluable in further delineating the therapeutic landscape of this versatile scaffold.

References

Assessing the ADME Properties of 4,6-Dibromo-1H-indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in the oncology space.[1] The 4,6-dibromo-1H-indazole core represents a class of compounds with significant potential for therapeutic development, likely as kinase inhibitors. A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives is critical for their successful progression from discovery to clinical candidates. Early assessment of ADME profiles helps to identify potential liabilities, guide structural optimization, and reduce the high attrition rates in drug development.[2]

This guide provides a comparative overview of the key ADME properties of indazole derivatives, using the approved kinase inhibitors Axitinib and Pazopanib as representative examples. Due to the limited publicly available ADME data specifically for this compound derivatives, this guide will leverage the well-characterized profiles of these structurally related, commercially successful drugs to provide a relevant framework for assessment. We will also provide detailed experimental protocols for fundamental in vitro ADME assays.

Comparative ADME Properties of Indazole-Containing Kinase Inhibitors

The following table summarizes the key ADME parameters for Axitinib and Pazopanib, two indazole-containing kinase inhibitors. These values provide a benchmark for assessing novel this compound derivatives.

ADME Parameter Axitinib Pazopanib Significance in Drug Discovery
Absorption
Bioavailability58%[3][4]14-39% (highly variable)[5]Indicates the fraction of an administered dose that reaches systemic circulation. Higher bioavailability is generally desirable.
Tmax (Time to max concentration)Within 4 hours[3]2-8 hours[5]Reflects the rate of absorption.
Food EffectNo significant effect.[3]AUC and Cmax increase ~2-fold with food.[6]Food can significantly alter the absorption of a drug, impacting dosing regimens.
SolubilitypH-dependent.[7]Insoluble above pH 4.[6]Poor aqueous solubility can limit oral absorption.
Distribution
Plasma Protein Binding>99% (primarily to albumin)[3][4]>99.9%[6]High plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect.
Metabolism
Primary Metabolic EnzymesCYP3A4/5, with minor contributions from CYP1A2, CYP2C19, and UGT1A1.[4][8]Primarily CYP3A4, with minor roles for CYP1A2 and CYP2C8.[5][6]Identifies the key enzymes responsible for drug clearance and potential for drug-drug interactions.
Main MetabolitesSulfoxide and N-glucuronide derivatives.[8]Metabolites account for <10% of drug in plasma.[5]Characterizing metabolites is crucial for understanding clearance pathways and identifying potentially active or toxic species.
Excretion
Primary Route of EliminationPrimarily hepatic metabolism and fecal excretion.[4]Predominantly fecal elimination (82.2% of dose).[9]Determines how the drug and its metabolites are removed from the body.
Half-life (t1/2)2.5-6.1 hours[3]Not explicitly defined due to complex pharmacokinetics.Influences dosing frequency.

Experimental Protocols

Detailed methodologies for key in vitro ADME assays are provided below. These protocols are fundamental for generating the data presented in the comparison table.

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance of a compound, providing an estimate of its susceptibility to hepatic metabolism.[10][11]

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled Human Liver Microsomes (HLM), stored at -80°C until use.

    • Phosphate buffer (100 mM, pH 7.4).[1]

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[1]

    • Quenching solution (e.g., acetonitrile containing an internal standard).

  • Incubation Procedure:

    • Thaw HLM on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in phosphate buffer.[10]

    • Add the test compound to the microsomal suspension to a final concentration of 1 µM.[10]

    • Pre-warm the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[12]

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[10]

    • Terminate the reaction at each time point by adding the quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Determine the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (protein concentration).

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify its potential for active efflux.[13]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[14]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure the integrity of the tight junctions.[13] A TEER value above a pre-defined threshold indicates a suitable monolayer.

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • To measure apical to basolateral (A→B) permeability, add the test compound (e.g., at 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[13]

    • To measure basolateral to apical (B→A) permeability, add the test compound to the basolateral compartment and fresh buffer to the apical compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[14]

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to reach its target.

Methodology:

  • Apparatus Setup:

    • Use a commercial Rapid Equilibrium Dialysis (RED) device, which consists of inserts with two chambers separated by a semi-permeable dialysis membrane (typically with a molecular weight cutoff of 8-12 kDa).[15]

  • Experiment Procedure:

    • Spike the test compound into plasma (e.g., human, rat) at a final concentration of 1-10 µM.[16]

    • Add the plasma-compound mixture to one chamber (the plasma chamber) of the RED insert.[17]

    • Add dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber (the buffer chamber).[17]

    • Seal the plate and incubate at 37°C on an orbital shaker for approximately 4 hours to reach equilibrium.[16]

  • Sample Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure matrix consistency for analysis, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot in the same ratio.

    • Analyze the concentration of the test compound in both sets of samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the equation: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • The percentage of plasma protein binding (%PPB) is calculated as: %PPB = (1 - fu) * 100.

Visualizations

Experimental Workflow for In Vitro ADME Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of ADME properties for a novel compound series like this compound derivatives.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_assessment Assessment Permeability Cell Permeability (Caco-2 Assay) DataAnalysis Data Analysis & IVIVE Permeability->DataAnalysis PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->DataAnalysis MetStab Metabolic Stability (Liver Microsomes) MetStab->DataAnalysis CandidateSelection Candidate Selection DataAnalysis->CandidateSelection NewCompound New Chemical Entity (this compound derivative) NewCompound->Permeability NewCompound->PPB NewCompound->MetStab

In Vitro ADME screening workflow for lead optimization.

This workflow demonstrates the parallel assessment of key ADME properties to build a comprehensive profile of a drug candidate. The data from these assays are then integrated and analyzed, often using in vitro-in vivo extrapolation (IVIVE), to predict the human pharmacokinetic profile and guide the selection of the most promising compounds for further development.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4,6-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal activities, it is imperative to adhere to the following safety protocols. All operations involving 4,6-Dibromo-1H-indazole should be conducted within a certified chemical fume hood to minimize inhalation risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat must be worn.

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Waste Segregation: The Foundation of Safe Disposal

Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. As a halogenated organic compound, this compound and any materials contaminated with it must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.

Key Principles of Waste Segregation:

  • Prevent Co-mingling: Never mix halogenated waste with non-halogenated organic waste. This practice simplifies the disposal process and reduces costs.[1]

  • Use Original Containers: When possible, keep waste in its original container to avoid misidentification.[2]

  • Ensure Container Compatibility: Utilize chemically compatible waste containers, such as high-density polyethylene (HDPE), for collecting halogenated waste.[2]

Step-by-Step Disposal Protocol

The following protocol details the standard operating procedures for the disposal of pure this compound and contaminated materials.

1. Pure or Unused this compound:

  • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.

  • Minimize the generation of dust during the transfer.

  • Securely seal and clearly label the waste container.[2]

2. Contaminated Labware and Materials:

  • Solid Waste: Items such as gloves, weighing paper, and paper towels contaminated with this compound should be placed in a sealable plastic bag before being deposited into the solid "Halogenated Organic Waste" container.[2]

  • Liquid Waste (Rinsate): Glassware and other equipment should be decontaminated before washing. Rinse the contaminated items with a suitable organic solvent (e.g., ethanol or acetone). Collect this rinsate in a designated liquid "Halogenated Organic Waste" container.[2] Following this initial rinse, the glassware can be washed according to standard laboratory procedures.[2]

3. Final Disposal:

The ultimate disposal of this compound waste must be conducted by a licensed and certified professional waste disposal service.[3] The preferred method of destruction is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing technology.[2] This process ensures the complete breakdown of the organic molecule and the safe removal of hazardous halogenated byproducts from emissions.[2]

Crucially, do not dispose of this compound or its waste down the drain or in regular trash. [2] Such actions are a direct violation of environmental regulations and can lead to significant contamination.

Quantitative Data and Hazard Information

While specific quantitative data for this compound is limited, the table below summarizes key information based on structurally similar compounds.

PropertyValue/InformationSource
Hazard Classifications Likely Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity (Respiratory)Inferred from similar compounds[4][5][6]
Incompatible Materials Strong oxidizing agents[6][7]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat[2][5][6]
Recommended Disposal Controlled incineration via a licensed waste disposal service[2][6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_final_disposal Final Disposal Pure_Chemical Pure/Unused This compound Solid_Waste_Container Solid Halogenated Organic Waste Container Pure_Chemical->Solid_Waste_Container Direct Transfer Contaminated_Solids Contaminated Solids (Gloves, Paper) Contaminated_Solids->Solid_Waste_Container Bag and Deposit Contaminated_Liquids Contaminated Liquids (Solvent Rinsate) Liquid_Waste_Container Liquid Halogenated Organic Waste Container Contaminated_Liquids->Liquid_Waste_Container Collect Rinsate Licensed_Disposal Licensed Waste Disposal Service Solid_Waste_Container->Licensed_Disposal Liquid_Waste_Container->Licensed_Disposal Incineration Controlled Incineration Licensed_Disposal->Incineration

Disposal Workflow Diagram

This structured approach to the disposal of this compound is essential for maintaining a safe and compliant laboratory environment. By adhering to these procedures, researchers can mitigate risks and contribute to the responsible management of chemical waste.

References

Essential Safety and Operational Guide for Handling 4,6-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 4,6-Dibromo-1H-indazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from safety data for structurally analogous brominated indazole derivatives. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

Based on data from similar brominated indazoles, this compound should be handled as a hazardous substance with the following potential classifications:

  • Acute Toxicity, Oral: May be harmful if swallowed.

  • Skin Corrosion/Irritation: Likely to cause skin irritation.

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.
Quantitative Hazard Data for Structurally Similar Compounds

The following table presents hazard classifications for analogous brominated indazole compounds to provide a comparative overview.

Compound NameCAS NumberHazard Classifications
4-Bromo-1H-indazole186407-74-9Acute Toxicity 3 (Oral), Skin Irritation 2, Eye Irritation 2, STOT SE 3
4-Bromo-6-fluoro-1H-indazole885520-35-4Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2A, STOT SE 3
6-Bromo-1H-indazole-5-carboxylic acidNot AvailableSkin Irritation 2, Eye Irritation 2A, STOT SE 3
1-Benzyl-7-bromo-1H-indazole1351668-27-3Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, STOT SE 3
4-Bromo-5-isopropyl-1H-indazoleNot AvailableSkin Irritation 2, Eye Irritation 2A, STOT SE 3

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and regulatory compliance.

Experimental Protocol: Safe Handling and Weighing of this compound

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
  • SDS Review: Although a specific SDS is unavailable, review the SDS for the similar compounds listed above.
  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1][2]
  • PPE: Don all required PPE as outlined in the table above before entering the designated handling area.

2. Weighing the Compound ("Tare Method"):

  • All manipulations of the powdered compound must be performed within a certified chemical fume hood to prevent aerosolization.[3][4]
  • Place an empty, sealable container on the balance and press the "tare" button to zero the mass.[3][4]
  • Transfer the container to the fume hood.
  • Carefully add the this compound powder to the container, then securely close the lid.[3][4]
  • Return the sealed container to the balance to record the weight.[3][4]
  • Perform any subsequent dilutions or manipulations within the fume hood.[3][4]
  • Use disposable spatulas and weigh paper, and dispose of them immediately as solid halogenated waste.[3]

3. Post-Handling Decontamination:

  • Wipe down the work surface inside the fume hood with a suitable solvent (e.g., ethanol or acetone) and then a cleaning agent.
  • Properly dispose of all contaminated cleaning materials in the designated solid halogenated waste container.
  • Remove PPE carefully, avoiding contamination of skin and personal clothing. Dispose of gloves and other disposable PPE as solid halogenated waste.
  • Wash hands thoroughly with soap and water after exiting the laboratory.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Halogenated Waste: Due to its bromine content, this compound and all materials contaminated with it are classified as halogenated organic waste.[5]
  • Separate Waste Streams: Never mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[5]
  • Container Compatibility: Collect halogenated waste in a designated, chemically compatible container (e.g., high-density polyethylene - HDPE) that is clearly labeled "Halogenated Organic Waste".[6]

2. Step-by-Step Disposal Protocol:

  • Pure/Unused Compound: Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container, minimizing dust generation.
  • Contaminated Solid Waste: Place items such as used gloves, weigh paper, and contaminated paper towels into a sealed bag and then into the solid "Halogenated Organic Waste" container.
  • Contaminated Liquid Waste: Collect any solvents used for rinsing glassware or for decontamination in a liquid "Halogenated Organic Waste" container.
  • Glassware Decontamination: Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate in the liquid "Halogenated Organic Waste" container. After this initial rinse, the glassware can be washed according to standard laboratory procedures.

3. Final Disposal:

  • All waste containers must be kept sealed when not in use.[1]
  • Final disposal of halogenated organic waste must be conducted through a licensed and approved hazardous waste disposal company.[6]
  • The preferred disposal method is controlled incineration in a facility equipped with flue gas scrubbing to remove hazardous byproducts.[5]
  • Crucially, do not dispose of this compound or its waste down the drain or in regular trash.

Visual Workflow Guides

The following diagrams illustrate the key decision-making and procedural flows for handling this compound safely.

PPE_Selection_Workflow start Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Experiment outside_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_handling Operational Plan cluster_disposal Disposal Plan prep 1. Pre-Handling Preparation (Risk Assessment, Review SDS of Analogs, Check Emergency Equipment) weigh 2. Weighing in Fume Hood (Use Tare Method, Minimize Dust) prep->weigh decon 3. Post-Handling Decontamination (Clean Work Area, Remove PPE, Wash Hands) weigh->decon segregate 1. Waste Segregation (Label 'Halogenated Organic Waste' Container) decon->segregate collect_solid 2a. Collect Solid Waste (Unused chemical, gloves, paper towels) segregate->collect_solid collect_liquid 2b. Collect Liquid Waste (Solvent rinsates) segregate->collect_liquid final_disposal 3. Final Disposal (Seal container, contact licensed disposal company) collect_solid->final_disposal collect_liquid->final_disposal

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dibromo-1H-indazole
Reactant of Route 2
Reactant of Route 2
4,6-Dibromo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.